6-Fluoroquinoline 1-oxide
Description
BenchChem offers high-quality 6-Fluoroquinoline 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroquinoline 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2338-74-1 |
|---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6FNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H |
InChI Key |
VDSWYWODRNTZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)[N+](=C1)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 6-fluoroquinoline 1-oxide from ortho-nitro chalcones
An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinoline 1-Oxide from ortho-Nitro Chalcones
Executive Summary
Quinoline N-oxides are privileged structural motifs and versatile synthetic intermediates in medicinal chemistry and materials science. They serve as critical precursors for regioselective C–H functionalization (acting as directing groups)[1] and are key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, halogenated derivatives such as 6-fluoroquinoline 1-oxide are instrumental in the development of noncovalent hemoglobin modulators, such as the clinical candidate PF-07059013 for the treatment of sickle cell disease[2].
Historically, the synthesis of quinoline N-oxides from ortho-nitro chalcones relied on harsh reductive cyclization conditions. However, recent advancements in transition-metal-free umpolung (polarity reversal) strategies have revolutionized this chemical space[3]. This whitepaper provides a comprehensive, mechanistic, and protocol-driven guide to synthesizing 6-fluoroquinoline 1-oxide, contrasting classical reductive methods with modern hydrazine-enabled umpolung cyclization.
Mechanistic Pathways & Causality
The transformation of an o-nitro chalcone (specifically, a 1-(5-fluoro-2-nitrophenyl)-3-arylprop-2-en-1-one derivative) into a 6-fluoroquinoline 1-oxide requires the formation of a new carbon-nitrogen bond and the subsequent elimination of water. We will examine the causality behind the two primary synthetic paradigms.
Classical Reductive Cyclization (The Sn/NH₄Cl Pathway)
The classical approach relies on the partial reduction of the ortho-nitro group. While reagents like Zn/NH₄Cl often stall at the hydroxylamine intermediate or produce low yields of the N-oxide, the use of Sn/NH₄Cl in refluxing aqueous ethanol provides a robust driving force for complete cyclization[4][5].
-
Causality of Reagent Choice: Tin (Sn) in the presence of ammonium chloride provides a controlled single-electron transfer reduction environment. It selectively reduces the nitro group to a hydroxylamine (–NHOH) without over-reducing it to an aniline (which would yield a quinoline rather than the N-oxide). The hydroxylamine then undergoes spontaneous intramolecular condensation with the adjacent
-unsaturated carbonyl, followed by dehydration to aromatize into the quinoline 1-oxide[5].
Modern Umpolung Cyclization (The Hydrazine Pathway)
Developed as a mild, environmentally benign alternative, the hydrazine-enabled umpolung strategy circumvents the need for metal reductants entirely[3][6].
-
Causality of Reagent Choice: Hydrazine hydrate (
) under basic conditions (e.g., NaOH) reacts with the electrophilic carbonyl of the chalcone to form a hydrazone. The base catalyzes the deprotonation of the hydrazone, triggering a double-bond migration that generates a highly nucleophilic carbanion at the former carbonyl carbon (the umpolung event). This carbanion executes an intramolecular nucleophilic attack on the electrophilic oxygen of the nitro group. Subsequent elimination of nitrogen gas ( ) and water yields the quinoline N-oxide[3][6].
Mechanistic pathway of the base-catalyzed umpolung cyclization using hydrazine hydrate.
Quantitative Data: Methodological Comparison
To assist researchers in selecting the optimal synthetic route, the following table summarizes the quantitative and operational metrics of both methodologies.
| Parameter | Classical Reductive Cyclization | Modern Umpolung Cyclization |
| Primary Reagents | Sn powder, NH₄Cl | N₂H₄·H₂O, NaOH |
| Solvent System | EtOH / H₂O (typically 3:1) | THF (Tetrahydrofuran) |
| Temperature | Reflux (~80 °C) | 70 °C |
| Reaction Time | 4 – 8 hours | 2 – 4 hours |
| Typical Yield | 70% – 80%[5] | 80% – 95%[6] |
| Byproducts | Tin oxides, metal salts | N₂ (gas), H₂O |
| Environmental Impact | High (Heavy metal waste) | Low (Transition-metal-free) |
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure reaction fidelity before proceeding to purification.
Protocol A: Synthesis via Sn/NH₄Cl Reductive Cyclization
This method is ideal when anhydrous conditions are difficult to maintain or when scaling up in standard aqueous-organic reactors.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the 5-fluoro-2-nitrochalcone derivative in 15 mL of ethanol.
-
Reagent Addition: Add 10.0 mmol of solid ammonium chloride (NH₄Cl) followed by 5.0 mL of distilled water. Stir vigorously to ensure the NH₄Cl is fully dissolved or finely suspended.
-
Reduction Initiation: Add 4.0 mmol of activated Tin (Sn) powder to the mixture. Causality note: The excess of Sn ensures complete conversion of the nitro group to the hydroxylamine without stalling.
-
Thermal Activation: Heat the reaction mixture to reflux (~80 °C) in an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should disappear within 4-6 hours, replaced by a highly polar, UV-active spot corresponding to the N-oxide.
-
Quenching and Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted tin and insoluble tin oxides. Wash the Celite pad with 20 mL of ethyl acetate (EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel. Add 20 mL of water and extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes to 50% EtOAc/Hexanes) to afford the pure 6-fluoroquinoline 1-oxide.
Protocol B: Synthesis via Hydrazine-Enabled Umpolung Cyclization
This method is highly recommended for its superior atom economy, lack of metal waste, and excellent functional group tolerance[3][6].
-
Reaction Setup: In a 50 mL Schlenk tube or sealed vial equipped with a magnetic stir bar, add 1.0 mmol of the 5-fluoro-2-nitrochalcone derivative.
-
Solvent and Base Addition: Dissolve the substrate in 5.0 mL of anhydrous THF. Add 2.0 mmol of finely powdered sodium hydroxide (NaOH). Causality note: NaOH is critical for the deprotonation of the intermediate hydrazone, facilitating the umpolung carbanion generation.
-
Hydrazine Addition: Dropwise, add 2.5 mmol of hydrazine hydrate (N₂H₄·H₂O, 80% aqueous solution).
-
Thermal Activation: Seal the vessel and heat to 70 °C for 2-4 hours. Self-validation checkpoint: The reaction will visibly evolve gas (N₂). Cessation of gas evolution is a macroscopic indicator of reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of EtOAc and quench with 10 mL of saturated aqueous NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with Hexanes/EtOAc) to yield the 6-fluoroquinoline 1-oxide as a crystalline solid.
Standard experimental workflow for the synthesis and isolation of quinoline 1-oxides.
Conclusion
The represents a critical node in modern heterocyclic chemistry. While classical reductive cyclizations using Sn/NH₄Cl remain reliable for scale-up in aqueous environments, the paradigm has shifted toward transition-metal-free umpolung cyclizations using hydrazine hydrate. By understanding the mechanistic causality—specifically the base-catalyzed generation of a nucleophilic carbanion from an electrophilic carbonyl—researchers can achieve higher yields, eliminate heavy metal waste, and streamline the synthesis of complex fluorinated azaarenes for drug discovery.
References
-
PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
N2H4–H2O Enabled Umpolung Cyclization of o-Nitro Chalcones for the Construction of Quinoline N-Oxides Source: Organic Chemistry Portal URL:[Link]
-
N2H4–H2O Enabled Umpolung Cyclization of o-Nitro Chalcones for the Construction of Quinoline N-Oxides (Original Article) Source: Organic Letters (ACS Publications) URL:[Link]
-
Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX) Source: ResearchGate URL:[Link]
-
ChemInform Abstract: Novel Formation of Oxazepino[4,5-a]quinolines by Tandem 1,3-Dipolar and Insertion Reaction of Quinoline N-Oxides with Arynes Source: ResearchGate URL:[Link]
-
Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
The Chemical Properties and Reactivity of 6-Fluoroquinoline 1-Oxide: A Technical Guide for Advanced Drug Development
Executive Summary
In modern medicinal chemistry, the functionalization of electron-deficient heteroaromatics is a critical hurdle. Quinoline 1-oxides have emerged as privileged scaffolds, acting as highly versatile intermediates that enable regioselective transformations otherwise impossible on the parent quinoline[1]. Among these, 6-fluoroquinoline 1-oxide represents a highly specialized building block. The strategic placement of a fluorine atom at the 6-position, combined with the N-oxide moiety, creates a unique push-pull electronic system. This technical guide explores the physicochemical properties, core reactivity pathways, and self-validating synthetic protocols for 6-fluoroquinoline 1-oxide, highlighting its pivotal role in the development of next-generation therapeutics, including sickle cell disease modulators and NLRP3 inflammasome inhibitors[2][3].
Structural & Physicochemical Properties
The chemical behavior of 6-fluoroquinoline 1-oxide is governed by two competing electronic forces:
-
The N-Oxide Dipole: The
bond acts as both a -electron donor (via resonance into the ring) and a -electron acceptor (via induction)[1][4]. -
The 6-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the basicity of the quinoline nitrogen and increases the electrophilicity of the entire ring system.
This dual-effect alters the molecule's dipole moment and solubility profile, making it a highly stable yet reactive intermediate for late-stage functionalization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 6-Fluoroquinoline 1-oxide |
| Molecular Formula | C9H6FNO |
| Molecular Weight | 163.15 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (N-O oxygen, Fluorine) |
| Typical Appearance | Light yellow to off-white solid |
| Primary Solvents | Dichloromethane (DCM), DMSO, Methanol |
| Key Structural Role | Directing group for C2/C4 functionalization; Umpolung reactivity[1] |
Core Reactivity & Mechanistic Pathways
The parent 6-fluoroquinoline is notoriously resistant to electrophilic substitution and lacks the necessary activation for mild nucleophilic attack. The N-oxidation of the quinoline core fundamentally rewires its reactivity profile[1][5].
N-Oxide Directed Nucleophilic Functionalization
The N-oxide oxygen can be activated by highly electrophilic reagents (such as p-Toluenesulfonyl chloride, TsCl, or Phosphorus oxychloride,
Electrophilic Substitution via Deprotonation
While quinoline N-oxides typically undergo electrophilic substitution at the C4 position under harsh acidic conditions[4], modern methodologies allow for C2-functionalization via base-induced deprotonation. Utilizing strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of TMEDA at -78 °C generates a C2-lithiated species. This intermediate can then be trapped by electrophiles such as benzaldehyde or cyclohexanone[7].
Caption: Reactivity pathways of 6-fluoroquinoline 1-oxide showing C2/C4 functionalization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step and include in-process controls (IPCs) to validate the reaction state.
Protocol 1: Synthesis of 6-Fluoroquinoline 1-Oxide via N-Oxidation
Because the 6-fluoro group withdraws electron density, the quinoline nitrogen is a poor nucleophile. Therefore, strong peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are preferred over standard
-
Reaction Setup: Dissolve 6-fluoroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Causality: DCM is an aprotic, non-polar solvent that readily dissolves both the substrate and mCPBA while remaining inert to oxidative conditions.
-
-
Oxidant Addition: Cool the solution to 0 °C. Add mCPBA (3.0 equiv) portion-wise, then allow the mixture to warm to room temperature and stir overnight[3][6].
-
Causality: Portion-wise addition mitigates the exothermic nature of peroxyacid reactions. The excess oxidant forces the equilibrium toward complete N-oxidation.
-
-
In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material validates the completion of the oxidation.
-
Quenching: Add saturated aqueous sodium thiosulfate (
) and stir for 30 minutes[3][6].-
Causality: Thiosulfate acts as a reducing agent, safely neutralizing unreacted mCPBA to meta-chlorobenzoic acid (mCBA), preventing explosive hazards during downstream concentration.
-
-
Workup: Add saturated aqueous sodium bicarbonate (
) and extract twice with DCM. Wash the combined organic layers with brine, dry over sodium sulfate ( ), and concentrate[3][6].-
Causality: The bicarbonate neutralizes the acidic mCBA byproduct, converting it into a water-soluble sodium salt that partitions into the aqueous layer, leaving the pure N-oxide in the organic phase.
-
Protocol 2: Regioselective C2-Amination via N-Oxide Activation
This protocol utilizes the N-oxide as an activating group to achieve amination at the C2 position without the use of harsh transition metal catalysts[3][6].
-
Activation: Suspend 6-fluoroquinoline 1-oxide (1.0 equiv) in DCM. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) and stir for 1 hour[3][6].
-
Causality: The N-oxide oxygen attacks the electrophilic sulfonyl group of TsCl, forming a highly reactive N-tosyloxyquinolinium intermediate. This step transforms the passive N-oxide into an electrophilic trigger.
-
-
Nucleophile Preparation: In a separate flask, suspend ammonium chloride (
, 5.0 equiv, oven-dried at 110 °C) in DCM. Add Triethylamine ( , 5.0 equiv) and stir for 30 minutes[3][6].-
Causality:
deprotonates the solid to generate free ammonia ( ) in situ. This avoids the operational hazards of handling pressurized ammonia gas.
-
-
Coupling: Transfer the activated N-oxide mixture into the ammonia suspension and stir for 14 hours at room temperature[3].
-
Causality: The in situ generated ammonia attacks the activated C2 position. Subsequent elimination of toluenesulfonic acid (TsOH) restores aromaticity, yielding the 2-amino-6-fluoroquinoline derivative.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (MeOH in DCM gradient)[3].
Caption: Step-by-step workflow for the regioselective C2-amination of 6-fluoroquinoline 1-oxide.
Applications in Advanced Drug Development
The unique reactivity of 6-fluoroquinoline 1-oxide makes it a highly sought-after scaffold in the pharmaceutical industry, particularly for targets requiring precise stereoelectronic tuning.
Sickle Cell Disease (SCD) Modulators
In the development of PF-07059013 , a clinical candidate for SCD, derivatives such as 3-acetoxy-6-fluoroquinoline 1-oxide are utilized as critical building blocks. The N-oxide chemistry enables the construction of specific secondary alcohol ether linkages. These linkages are essential for the molecule's ditopic binding to the
NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key driver of innate immune responses and is implicated in various proliferative and inflammatory disorders. Patents detailing NLRP3 modulators frequently cite the use of 7-bromo-4-chloro-6-fluoroquinoline 1-oxide as a core intermediate[3][6]. The N-oxide directs the regioselective functionalization required to build complex tricyclic or bicyclic systems. These highly functionalized quinoline derivatives alter the ratio of active (
References
-
[1] 15.3. 6 Quinoline 1-Oxides and Quinolinium Salts (Update 2025). Thieme-connect. Available at:[Link]
-
[7] Electrophilic reaction of quinoline 1-oxide through base-induced deprotonation. Heterocycles. Available at: [Link]
-
[4] Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
[2] PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
[3] CN111793060A - NLRP3 modulators. Google Patents. Available at:
-
[6] US11344543B2 - NLRP3 modulators. Google Patents. Available at:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111793060A - NLRP3 modulators - Google Patents [patents.google.com]
- 4. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US11344543B2 - NLRP3 modulators - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Oxidative Renaissance: A Technical Guide to Quinoline N-Oxides
Abstract
This technical guide examines the discovery, chemical evolution, and pharmacological significance of quinoline N-oxides. Often overshadowed by their parent heterocycles, quinoline N-oxides represent a unique class of "chemical chameleons" capable of electrophilic and nucleophilic activation via a dipolar "push-pull" mechanism. This document synthesizes historical context—from Meisenheimer’s early insights to Eiji Ochiai’s foundational systematization—with modern synthetic protocols and drug development applications.
Part 1: The Dawn of N-Oxide Chemistry
The history of quinoline N-oxides is not a single point of discovery but a convergence of structural theory and synthetic utility in the early 20th century.
From Curiosity to Scaffold
While quinoline itself was isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the N-oxide derivative emerged later as chemists began exploring the oxidation of tertiary amines.
-
The Meisenheimer Era (1919-1930s): Jakob Meisenheimer is pivotal, not for the first synthesis of quinoline N-oxide, but for establishing the stereochemistry of nitrogen and the reactivity of amine oxides. His discovery of the Meisenheimer Rearrangement (1,2-migration of groups from N to O) demonstrated that N-oxides were not chemically inert end-points but reactive intermediates.
-
The Ochiai Systematization (1940s-1950s): The true "father" of aromatic N-oxide chemistry is Eiji Ochiai (University of Tokyo). Before Ochiai, the pyridine and quinoline rings were considered deactivated towards electrophilic substitution. Ochiai demonstrated that the N-oxide group could activate the ring, allowing for nitration and halogenation at positions previously thought inaccessible (e.g., C4). His monograph, Aromatic Amine Oxides (1967), remains the definitive reference for this field.[1]
Structural Elucidation: The Dipolar Paradox
Early crystallographic and dipole moment studies revealed a paradox: the N-O bond possesses both single and double bond character.
-
Bond Length: The N-O bond length is approximately 1.30 Å, intermediate between a single (1.40 Å) and double (1.20 Å) bond.
-
Dipole Moment: Quinoline N-oxide exhibits a distinct dipole moment (~4.0 D), significantly higher than quinoline (~2.2 D), confirming the strong charge separation.
Part 2: The "Push-Pull" Mechanistic Paradigm
The utility of quinoline N-oxides in drug discovery stems from their electronic duality. The oxygen atom can donate electron density into the ring (facilitating electrophilic attack) or withdraw it (facilitating nucleophilic attack).
Electronic Resonance
The N-oxide group exerts a +M (mesomeric) effect and a -I (inductive) effect.
-
Electrophilic Activation (The "Push"): The oxygen lone pair donates into the
-system, increasing electron density at C2 and C4. This allows electrophiles (e.g., ) to attack the C4 position, a reaction impossible in the parent quinoline. -
Nucleophilic Activation (The "Pull"): The formal positive charge on nitrogen renders the C2 and C4 positions susceptible to nucleophilic attack, often followed by deoxygenation.
Visualization of Resonance
The following diagram illustrates the resonance contributors that define this reactivity.
Caption: The "Push-Pull" electronic duality of Quinoline N-Oxide. The N-oxide group simultaneously activates the ring towards electrophiles (via resonance donation) and nucleophiles (via inductive withdrawal).
Part 3: Synthetic Evolution and Protocols[2]
Historical Synthesis: Peracid Oxidation
The classical method, refined by Ochiai and Hamana, utilizes peracids. This method is robust but requires careful handling of potentially explosive peroxides.
Protocol 1: Classical Oxidation (Ochiai Method)
-
Reagents: Quinoline (1.0 eq), 30% Hydrogen Peroxide (excess), Glacial Acetic Acid (solvent/catalyst).
-
Mechanism: In situ formation of peracetic acid, which performs an electrophilic attack on the quinoline nitrogen lone pair.
-
Procedure:
-
Dissolve quinoline in glacial acetic acid.
-
Add
dropwise at room temperature. -
Heat to 60-70°C for 8-12 hours. Caution: Exothermic.
-
Concentrate under vacuum. Neutralize with
. -
Extract with chloroform and recrystallize.
-
-
Yield: Typically 80-90%.
Modern Application: The Reissert-Henze Reaction
A pivotal transformation in drug synthesis is the functionalization of the C2 position using the N-oxide as a "stepping stone."
Protocol 2: C2-Cyanation (Reissert-Henze)
-
Concept: Reaction of Quinoline N-oxide with benzoyl chloride and trimethylsilyl cyanide (TMSCN).
-
Significance: Allows direct introduction of a carbon substituent at C2, breaking the aromaticity temporarily to form a dihydro-intermediate before re-aromatization.
-
Self-Validating Step: The disappearance of the N-oxide peak in LCMS (M+16) and appearance of the nitrile product (M+26 mass shift from parent quinoline) confirms reaction progress.
Part 4: Quinoline N-Oxides in Drug Discovery
The Carcinogenicity Paradox: 4-Nitroquinoline 1-oxide (4NQO)
In the 1950s, Japanese researchers (Nakahara et al.) identified 4NQO as a potent carcinogen.
-
Mechanism: 4NQO is a "pro-carcinogen." It is enzymatically reduced in vivo to 4-hydroxyaminoquinoline 1-oxide (4HAQO) .
-
DNA Adducts: The O-acetylated derivative of 4HAQO reacts covalently with guanine residues in DNA, causing mutations.
-
Research Utility: Today, 4NQO is used as a standard model to induce oral cancer in mice for testing chemopreventive agents.
Antibacterial and Antimalarial Scaffolds
While 4NQO is toxic, the N-oxide motif is crucial in other therapeutic areas.
-
Quinoxaline 1,4-di-N-oxides: Closely related to quinolines, these (e.g., Olaquindox) are used as veterinary antibacterials.
-
Bioreductive Drugs: The N-oxide moiety can serve as a hypoxia-activated trigger. In low-oxygen environments (tumors), the N-oxide is reduced to the active amine species, providing selectivity.
Historical Timeline of Discovery
Caption: Chronological evolution of Quinoline N-oxide chemistry, from isolation to modern catalytic applications.
Part 5: Quantitative Data Summary
| Property | Quinoline (Parent) | Quinoline N-Oxide | Significance |
| Dipole Moment | ~2.18 D | ~4.07 D | High polarity facilitates solubility and binding. |
| C4 Reactivity | Nucleophilic only | Electrophilic (via N-oxide) | Allows nitration at C4 (Ochiai reaction). |
| C2 Reactivity | Nucleophilic (Chichibabin) | Highly Nucleophilic (Reissert) | Enhanced susceptibility to cyanide/halide attack. |
| Melting Point | -15 °C (Liquid) | 57-60 °C (Solid) | N-oxide forms stable crystalline solids (hydrates). |
References
-
Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.[2] (The foundational monograph on the synthesis and reactivity of heterocyclic N-oxides).
-
Meisenheimer, J. (1919).[3] Über die Ungleichartigkeit der fünf Valenzen des Stickstoffs. Berichte der deutschen chemischen Gesellschaft, 52(8), 1667-1677.
- Nakahara, W., Fukuoka, F., & Sugimura, T. (1957). Carcinogenic Action of 4-Nitroquinoline-N-oxide. Gann, 48(1), 129-137. (Seminal paper identifying 4NQO as a carcinogen).
-
Hamana, M. (1951).[4] Studies on the N-Oxides of Quinolines. Yakugaku Zasshi, 71, 263.[4] (Refinement of the direct oxidation method).
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Modern review of photochemistry and synthesis).
-
Youssif, S. (2001).[2] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. Link
Sources
biological activities of fluoroquinolone derivatives
An In-Depth Technical Guide to the Biological Activities of Fluoroquinolone Derivatives
Executive Summary
Fluoroquinolones (FQs), historically characterized as broad-spectrum antibacterial agents, have undergone a paradigm shift in medicinal chemistry. Through targeted structural derivatization, the 4-quinolone scaffold has proven to be a highly versatile pharmacophore. By manipulating specific positions on the quinolone ring, researchers can systematically tune the molecule's affinity, shifting its primary target from prokaryotic DNA gyrase to eukaryotic topoisomerase II, or enhancing its lipophilicity to penetrate the formidable cell envelope of Mycobacterium tuberculosis. This whitepaper dissects the structural activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for developing next-generation fluoroquinolone derivatives.
Structural Determinants of Pleiotropy (SAR)
The rational design of FQ derivatives relies on understanding the distinct roles of the quinolone core functional groups. The C-3 carboxylic acid and C-4 ketone are generally considered untouchable for target binding, as they coordinate the crucial Mg²⁺ ion required for bridging the drug to the DNA-enzyme cleavage complex[1]. However, peripheral modifications dictate the biological fate of the molecule:
-
C-7 Substitutions (The Diversification Hub): The C-7 position, typically occupied by a piperazine ring in parent drugs like ciprofloxacin, is the primary site for introducing anticancer activity. The attachment of bulky, lipophilic groups—such as triazoles, urea-linked chalcones, or Mannich bases—sterically hinders binding to bacterial Topoisomerase IV while dramatically increasing affinity for eukaryotic Topoisomerase II[2][3].
-
C-8 Modifications (The Resistance Breakers): Mutations in the gyrA gene (e.g., A90V, D94G) are the primary drivers of FQ-resistant tuberculosis. Introducing a methoxy or methyl group at the C-8 position (e.g., 8-methyl-moxifloxacin) enhances hydrophobic interactions with the GyrA subunit, stabilizing the cleavage complex even when the primary binding pocket is mutated[4].
-
Lipophilic Conjugation: To combat the waxy, mycolic acid-rich cell wall of M. tuberculosis, conjugating terpenes (like menthol or thymol) to the FQ core significantly increases the partition coefficient, driving intracellular accumulation and bypassing efflux pumps[5].
Mechanistic Pathways: Anticancer vs. Antitubercular Activity
The biological activity of FQ derivatives bifurcates based on their structural tuning.
Anticancer Mechanisms: Derivatives optimized for oncology act as topoisomerase poisons. By intercalating into eukaryotic DNA and binding to Topoisomerase IIα/β, they stabilize the transient covalent cleavage complex. This prevents DNA religation, leading to double-strand breaks (DSBs). The accumulation of DSBs triggers the DNA damage response, resulting in S and G2/M phase cell cycle arrest. Subsequently, the intrinsic apoptotic pathway is activated, characterized by the modulation of Bax/Bcl-2 ratios, loss of mitochondrial membrane potential, and the executioner caspase-3 cascade[2][6][7].
Antitubercular Mechanisms: For M. tuberculosis, the target remains strictly prokaryotic: DNA Gyrase (since M. tb lacks Topoisomerase IV)[4]. FQ derivatives trap the GyrA/GyrB tetramer on the DNA, halting replication forks. The resulting bacteriocidal effect is heavily dependent on the derivative's ability to maintain stable enzyme-DNA-drug ternary complexes long enough to induce fatal chromosome fragmentation.
Bifurcated mechanism of action for structurally tuned fluoroquinolone derivatives.
Quantitative Efficacy Profiles
The table below synthesizes recent quantitative data demonstrating how specific structural modifications dramatically enhance the biological activity of FQ derivatives compared to their parent compounds.
| Derivative / Modification | Parent Drug | Target Cell Line / Strain | IC₅₀ / MIC (Derivative) | IC₅₀ / MIC (Parent) | Fold Improvement |
| Ciprofloxacin-1,2,3-triazole hybrid (Compound 4) | Ciprofloxacin | U-87 (Glioblastoma) | 1.2 µM | > 100 µM | > 80x[3] |
| N-4 substituted Ciprofloxacin (Compound 13) | Cisplatin (Ref) | PC3 (Prostate Cancer) | 2.02 µM | 13.1 µM | 6.5x[3] |
| Ortho-phenol chalcone Ciprofloxacin (Compound 97) | Ciprofloxacin | HepG2 (Hepatoma) | 22.09 µM | > 150 µM | ~ 6.7x[2] |
| 8-Methyl-moxifloxacin | Moxifloxacin | M. tb (GyrA D94G mutant) | High Cleavage | Low Cleavage | Significant[4] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of FQ derivatives requires assays that isolate specific mechanistic variables. Do not rely solely on generalized cytotoxicity assays (like MTT); you must prove the molecular mechanism.
Protocol A: Eukaryotic Topoisomerase II Decatenation Assay
Purpose: To definitively prove that the anticancer cytotoxicity of a C-7 modified FQ is driven by Topoisomerase II inhibition, rather than off-target toxicity. Causality & Rationale: This assay utilizes kinetoplast DNA (kDNA), a massive network of interlocked DNA minicircles. Topoisomerase II is uniquely capable of passing one double-strand through another (decatenation), whereas Topoisomerase I cannot. If the FQ derivative poisons Topo II, the kDNA remains interlocked and trapped in the well during electrophoresis.
-
Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, and 200 ng of kDNA. Note: ATP is strictly required for the Topo II N-terminal clamp closure.
-
Drug Incubation: Add the FQ derivative at varying concentrations (e.g., 0.1 to 50 µM). Add 1 Unit of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.
-
Trapping the Complex: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 56°C for 30 minutes. Causality: SDS denatures the enzyme to trap the covalent cleavage complex. Proteinase K degrades the trapped protein, allowing the released, broken DNA fragments to migrate into the gel.
-
Visualization: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the ratio of interlocked kDNA (well retention) to free minicircles (migrated bands) using densitometry.
Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Purpose: High-throughput, artifact-free determination of the Minimum Inhibitory Concentration (MIC) for lipophilic FQ derivatives against slow-growing mycobacteria. Causality & Rationale:M. tb grows slowly and clumps, making optical density (OD) readings highly inaccurate. Resazurin is a redox indicator. Only metabolically active, respiring bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This creates a self-validating system: fluorescence strictly correlates with live biomass, eliminating false positives from dead or dormant cells.
-
Media Preparation: Supplement Middlebrook 7H9 broth with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Causality: OADC provides albumin, which acts as a lipid carrier, preventing highly lipophilic FQ derivatives (like menthol-conjugates) from precipitating or nonspecifically binding to the plastic microtiter walls.
-
Inoculation: Serially dilute the FQ derivatives in a 96-well plate. Add M. tb (e.g., H37Rv or clinical isolates) to a final concentration of 10⁵ CFU/mL.
-
Incubation & Readout: Incubate the plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest drug concentration that prevents the blue-to-pink color change (i.e., >90% inhibition of fluorescence compared to the untreated control).
High-throughput screening and validation workflow for novel FQ derivatives.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against...
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL
- Source: National Center for Biotechnology Information (PMC)
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menthol- and thymol-based ciprofloxacin derivatives against Mycobacterium tuberculosis: in vitro activity, lipophilicity, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the 6-Fluoroquinoline 1-Oxide Scaffold: A Technical Guide to Next-Generation Therapeutics
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to balance target affinity, metabolic stability, and pharmacokinetic viability. Among the most versatile building blocks in modern drug discovery is 6-fluoroquinoline 1-oxide .
This whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies surrounding this unique scaffold. By detailing the causality behind specific chemical transformations and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers developing next-generation therapeutics.
Structural Rationale: The Synergy of Fluorination and N-Oxidation
The architectural brilliance of 6-fluoroquinoline 1-oxide lies in the synergistic relationship between its two primary modifications:
-
The C6 Fluorine Atom: The introduction of a fluorine atom at the C6 position significantly alters the physicochemical profile of the quinoline core. The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, while the strong C-F bond completely blocks cytochrome P450-mediated oxidative metabolism at this historically vulnerable site. Furthermore, fluorination enhances the lipophilicity (logP) of the molecule, driving improved cellular membrane permeability[1].
-
The N-Oxide Dipole: Converting the quinoline nitrogen to an N-oxide creates a powerful, dual-purpose functional group. Biologically, the N-O moiety can participate in unique hydrogen-bonding networks within target active sites. Synthetically, the N-oxide acts as a highly versatile directing group. By modifying the electron density of the aromatic system, it activates the otherwise electron-deficient C2 and C4 positions for regioselective nucleophilic attack—a fundamental requirement for generating diverse screening libraries[2].
Pharmacological Landscape & Quantitative Profiling
Derivatives of 6-fluoroquinoline 1-oxide have demonstrated profound efficacy across multiple therapeutic areas. By functionalizing the C2, C3, and C4 positions, researchers have successfully targeted complex biological pathways.
-
Antiplasmodial Agents (Malaria): 2,4-disubstituted 6-fluoroquinolines have emerged as highly potent inhibitors of Plasmodium falciparum. Molecular docking and QSAR studies reveal that these compounds target the translation elongation factor 2 (PfeEF2), forming highly stable complexes[1].
-
NLRP3 Inflammasome Modulators: 6-fluoroquinoline 1-oxide serves as a critical intermediate in the synthesis of 7-bromo-4-chloro-6-fluoroquinoline derivatives. These compounds act as allosteric modulators of the NLRP3 inflammasome, effectively blocking the release of pro-inflammatory cytokines (IL-1β and IL-18) in the context of cancer and autoimmune disorders[3].
-
Hemoglobin Modulators (Sickle Cell Disease): Derivatives such as 3-acetoxy-6-fluoroquinoline 1-oxide are utilized in the synthesis of noncovalent hemoglobin modulators (e.g., clinical candidate PF-07059013). These molecules stabilize oxygenated sickle hemoglobin (HbS), preventing the polymerization that leads to red blood cell sickling[4].
Quantitative Structure-Activity Relationship (QSAR) Summary
| Compound Scaffold | Primary Target | Binding Affinity / Activity | Key Physicochemical Drivers | Indication |
| 2,4-Disubstituted 6-fluoroquinolines | PfeEF2 (P. falciparum) | Binding: -8.2 to -10.7 kcal/mol | n5Ring, TDB8u, RDF75i | Malaria |
| 7-Bromo-4-chloro-6-fluoroquinolines | NLRP3 Inflammasome | High allosteric modulation | Halogenation at C4/C7, Lipophilicity | Cancer / Inflammation |
| 3-Acetoxy-6-fluoroquinolines | Hemoglobin (HbS) | Decreased p50 (O2 pressure) | Schiff base formation, Allosteric binding | Sickle Cell Disease |
(Data synthesized from QSAR and clinical candidate profiling studies[1],[4])
Visualizing the Workflows
To conceptualize the utility of this scaffold, we must map both its synthetic versatility and its biological mechanisms.
Synthetic pathways for 6-fluoroquinoline 1-oxide derivatization in drug discovery.
Dual pharmacological mechanisms of 6-fluoroquinoline derivatives.
Self-Validating Experimental Methodologies
A robust medicinal chemistry program relies on reproducible, high-yield synthetic protocols. The following methodologies are engineered with built-in causality explanations and self-validating quality control (QC) checkpoints.
Protocol 1: Synthesis of 6-Fluoroquinoline 1-Oxide via In Situ Peroxy Acid
Objective: Efficiently oxidize the quinoline nitrogen without degrading the fluorinated aromatic ring. Causality: Glacial acetic acid is selected over standard aqueous solvents because it acts as both a solvent and a proton donor. It reacts with hydrogen peroxide to form peracetic acid in situ. Peracetic acid is a vastly superior electrophilic oxygen transfer agent compared to H2O2 alone, ensuring complete conversion of the electron-deficient quinoline nitrogen[2].
-
Reaction Setup: Dissolve 6-fluoroquinoline (0.02 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (4 mL) dropwise. Mechanistic Note: Slow addition prevents thermal runaway, as the formation of peracetic acid is highly exothermic.
-
Thermal Activation: Heat the reaction mixture to 65–70 °C and maintain for 3 to 15 hours[5].
-
In-Process QC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/EtOAc system. The complete disappearance of the highly mobile parent quinoline spot validates the completion of the oxidation.
-
Quenching & Isolation: Concentrate the mixture under reduced pressure to remove excess acetic acid. Carefully basify the residue with saturated sodium carbonate (Na2CO3) solution. Causality: Immediate neutralization is critical to prevent the acid-catalyzed degradation of the newly formed N-oxide during the aqueous workup[2].
-
Extraction: Extract the aqueous layer with chloroform (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the product.
-
Final Validation: Confirm the structure via 1H NMR (DMSO-d6). The presence of characteristic doublet shifts at δ 8.87, 8.60, 8.13, and 7.80 ppm definitively confirms the N-oxide formation[3].
Protocol 2: Regioselective C4-Chlorination via N-Oxide Activation
Objective: Synthesize 4-chloro-6-fluoroquinoline derivatives (a critical intermediate for NLRP3 modulators). Causality: The N-oxide group is activated by tosyl chloride (TsCl) to form a highly reactive tosyloxy intermediate. This intermediate dramatically increases the electrophilicity of the C4 position, allowing a mild nucleophile (chloride from NH4Cl) to attack regioselectively, followed by the elimination of the tosylate leaving group[3].
-
Activation: Suspend 6-fluoroquinoline 1-oxide (0.868 mmol) in anhydrous dichloromethane (DCM, 8 mL). Add TsCl (0.955 mmol) and stir for 1 hour at room temperature to form the activated N-tosyloxy intermediate[3].
-
Nucleophile Preparation: In a separate, oven-dried round-bottom flask, suspend anhydrous NH4Cl (4.34 mmol) in DCM (4 mL). Add triethylamine (Et3N, 4.34 mmol) and stir for 30 minutes. Causality: Et3N solubilizes the chloride ion by forming a triethylammonium chloride complex, vastly enhancing its nucleophilicity in the organic phase[3].
-
Coupling: Transfer the contents of the first flask into the nucleophile suspension. Stir at room temperature for 1-2 hours.
-
In-Process QC (Self-Validation): The reaction mixture will visibly shift from a cloudy suspension to a clear solution as the insoluble NH4Cl is consumed. TLC will reveal a new, significantly less polar spot, confirming the loss of the N-oxide dipole.
-
Purification: Quench with distilled water, extract with DCM, and purify the organic layer via flash column chromatography to isolate the pure 4-chloro-6-fluoroquinoline derivative.
References
Sources
- 1. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US11344543B2 - NLRP3 modulators - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
6-Fluoroquinoline 1-Oxide: Technical Guide to Mechanism & Reactivity
This guide details the technical specifications, chemical reactivity, and pharmacological potential of 6-fluoroquinoline 1-oxide (6-FQNO) .
Executive Summary: Unlike the well-known fluoroquinolone antibiotics (which possess a 3-carboxyl-4-quinolone core), 6-fluoroquinoline 1-oxide is a distinct heteroaromatic N-oxide. Its primary "mechanism of action" is twofold:[1]
-
Chemical MOA: It acts as an electrophilic warhead in organic synthesis, enabling the rapid functionalization of the C2 position to generate complex medicinal scaffolds (e.g., NLRP3 modulators, HbS effectors).
-
Biological MOA: It functions as a bioreductive prodrug substrate , capable of releasing the parent 6-fluoroquinoline base under hypoxic conditions, or interacting via π-π stacking in protein pockets due to its polarized N-O bond.
Molecular Identity & Structural Logic
The 6-fluoroquinoline 1-oxide molecule consists of a bicyclic quinoline core oxidized at the nitrogen. The 6-fluoro substituent is critical; it modulates the pKa of the ring nitrogen, enhances metabolic stability against oxidative debromination/hydroxylation at the benzenoid ring, and increases lipophilicity compared to the non-fluorinated parent.
-
CAS Registry Number: 35974-92-8
-
Molecular Formula: C9H6FNO
-
Key Feature: The N-oxide moiety (
) introduces a "push-pull" electronic system. It can donate electron density to the ring (activating C2/C4 for electrophilic attack) or act as a leaving group activator (making C2 susceptible to nucleophilic attack).
Chemical Mechanism of Action: The "Reissert-Henze" Activation
In drug discovery, 6-FQNO is utilized primarily for its ability to activate the otherwise inert C2 position of the quinoline ring. This is the primary mechanism by which it generates bioactive libraries (e.g., for Sickle Cell Disease or Cancer).
The Mechanism
The N-oxide oxygen is nucleophilic. Upon reaction with an activating agent (e.g., Tosyl Chloride, TsCl), it forms a highly reactive intermediate. This breaks the aromaticity of the pyridine ring, making the C2 position extremely electrophilic.
-
Activation: The N-oxide oxygen attacks the sulfonyl sulfur of TsCl, forming a O-tosyl quinolinium salt.
-
Nucleophilic Addition: A nucleophile (e.g., amine, cyanide, or enolate) attacks the C2 carbon.
-
Elimination/Rearomatization: The tosylate group is eliminated (often with the proton), restoring aromaticity and yielding the 2-substituted 6-fluoroquinoline.
Visualization: C2-Functionalization Pathway
Caption: The chemical mechanism converting 6-FQNO into bioactive 2-substituted quinolines via electrophilic activation.
Biological Mechanism of Action[1][2][3][4]
A. Bioreductive Prodrug Activation (Hypoxia Targeting)
Quinoline N-oxides are classic bioreductive agents . In oxygen-poor environments (e.g., solid tumor cores or bacterial biofilms), the N-oxide oxygen is stripped away by cellular reductases.
-
Enzymes Involved: Cytochrome P450 reductase, xanthine oxidase, or bacterial nitroreductases.
-
Mechanism:
-
Single Electron Transfer (SET): The N-oxide accepts an electron to form a radical anion.
-
Oxygen Sensitivity: In normal tissue (
rich), oxygen re-oxidizes the radical back to the N-oxide (futile cycling), producing Superoxide ( ). This causes oxidative stress (ROS toxicity). -
Hypoxic Reduction: In hypoxia, the radical anion undergoes further reduction to the parent 6-fluoroquinoline .
-
Effect: The parent base may intercalate DNA or inhibit specific kinases (e.g., PRMT5, as seen in synthetic applications).
-
B. Non-Covalent Protein Modulation
Recent studies (e.g., Pfizer, 2020) demonstrate that 6-fluoroquinoline derivatives synthesized from this N-oxide bind to Hemoglobin S (HbS) .
-
Interaction: The 6-fluoroquinoline core engages in
stacking with amino acid residues (e.g., Trp, Phe) in the protein pocket. -
Role of Fluorine: The C6-fluorine atom modulates the electron density of the rings, optimizing the quadrupole moment for tighter binding affinity compared to the hydrogen analog.
Experimental Protocols
Protocol A: Synthesis of 6-Fluoroquinoline 1-Oxide
Standard oxidation protocol for generating the core material.
Reagents: 6-Fluoroquinoline, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 6-fluoroquinoline in anhydrous DCM (20 mL).
-
Oxidation: Cool to 0°C. Add 1.2 eq of m-CPBA portion-wise over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower Rf) than the starting material.
-
Workup: Wash the organic layer with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane.-
Yield Target: >85%
-
Validation:
NMR should show a downfield shift of the H2 and H8 protons due to the N-oxide anisotropy.
-
Protocol B: C2-Amination (Synthesis of NLRP3 Modulator Precursors)
Based on the Reissert-Henze mechanism.
Reagents: 6-Fluoroquinoline 1-oxide, p-Toluenesulfonyl chloride (TsCl), Ammonium Chloride (
-
Activation: Suspend 6-fluoroquinoline 1-oxide (1.0 eq) in DCM. Add TsCl (1.1 eq). Stir at RT for 1 hour. Solution becomes clear as the activated salt forms.
-
Nucleophile Prep: In a separate vessel, suspend
(5.0 eq) in DCM and add (5.0 eq). Stir 30 mins. -
Addition: Transfer the activated N-oxide solution into the amine mixture.
-
Reaction: Stir 1–4 hours.
-
Result: The product is 2-amino-6-fluoroquinoline . This amino-quinoline is the actual pharmacophore used in NLRP3 inflammasome inhibitors.
Quantitative Data Summary
| Parameter | Value / Property | Relevance |
| Molecular Weight | 163.15 g/mol | Fragment-based drug discovery (FBDD) |
| LogP (Calc) | ~1.2 | Moderate lipophilicity; good membrane permeability |
| C2-Reactivity | High (vs. Quinoline) | Allows rapid library generation |
| Reduction Potential | ~ -1.0 V (vs. NHE) | Susceptible to bioreductive enzymes in hypoxia |
| Key Metabolite | 6-Fluoro-2-quinolone | Formed via photochemical rearrangement or oxidation |
References
-
Pfizer Inc. (2020).[2] PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease.[2] Journal of Medicinal Chemistry.
-
Novartis AG. (2019). NLRP3 Modulators and Methods of Use. Patent WO2019014402A1.
-
Scripps Research Institute. (2017). Fe-Catalyzed C–C Bond Construction from Olefins via Radicals. Journal of the American Chemical Society.
-
University of Regensburg. (2013). Synthesis of 1,4-benzoxazines from quinoline N-oxides. PhD Thesis.
Sources
An In-depth Technical Guide to the Spectroscopic Data and Characterization of 6-Fluoroquinoline 1-Oxide
Introduction
6-Fluoroquinoline 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline 1-oxide, it serves as a crucial scaffold for synthesizing novel therapeutic agents. The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of new pharmaceuticals.[1][2] This guide provides a comprehensive overview of the spectroscopic characterization of 6-fluoroquinoline 1-oxide, offering researchers and drug development professionals a detailed understanding of its structural elucidation through various analytical techniques.
The N-oxide functional group in quinoline derivatives has been a focal point of chemical and biological research for decades, with early studies laying the groundwork for their synthesis and revealing their diverse biological activities.[3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the quality and purity of synthesized compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with field-proven experimental protocols.
Molecular Structure and Characterization Workflow
The structural characterization of 6-fluoroquinoline 1-oxide involves a multi-faceted spectroscopic approach to confirm its identity and purity. The following diagram illustrates a typical workflow for the comprehensive analysis of the compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-fluoroquinoline 1-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[4] For 6-fluoroquinoline 1-oxide, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-fluoroquinoline 1-oxide is expected to show distinct signals for each of the aromatic protons. The N-oxide group significantly influences the chemical shifts of the protons in the pyridine ring, typically causing a downfield shift compared to the parent quinoline. The fluorine atom at the 6-position will introduce characteristic splitting patterns due to H-F coupling.
Expected ¹H NMR Data (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 8.45 - 8.60 | d | J ≈ 6.0 |
| H-3 | 7.25 - 7.40 | dd | J ≈ 8.5, 6.2 |
| H-4 | 7.60 - 7.75 | d | J ≈ 8.5 |
| H-5 | 7.70 - 7.85 | dd | J ≈ 9.3, 4.5 (³JHF) |
| H-7 | 7.90 - 8.05 | dd | J ≈ 9.0, 2.0 (⁴JHF) |
| H-8 | 8.65 - 8.80 | d | J ≈ 9.0 |
Note: These are predicted values based on data for similar quinoline N-oxides and the known effects of fluorine substitution. Actual values may vary.[5][6][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
Expected ¹³C NMR Data (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling Constant (¹JCF) (Hz) |
|---|---|---|
| C-2 | 135.0 - 136.0 | - |
| C-3 | 120.0 - 121.0 | - |
| C-4 | 128.0 - 129.0 | - |
| C-4a | 121.0 - 122.0 | - |
| C-5 | 124.0 - 125.0 | - |
| C-6 | 159.0 - 162.0 (d) | 240 - 260 |
| C-7 | 118.0 - 119.0 | - |
| C-8 | 130.0 - 131.0 | - |
| C-8a | 139.0 - 140.0 | - |
Note: Predicted values based on analogous compounds. The direct attachment of fluorine to C-6 will cause a significant downfield shift and a large one-bond coupling constant.[5][6][8]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[9] The chemical shift of the fluorine atom in 6-fluoroquinoline 1-oxide is influenced by its position on the aromatic ring.
Expected ¹⁹F NMR Data:
| Nucleus | Expected Chemical Shift (ppm) |
|---|
| F-6 | -110 to -120 |
Note: Referenced to CFCl₃. The chemical shift is in the typical range for an aryl fluoride.[10][11]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 6-fluoroquinoline 1-oxide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[12]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans (1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the lower natural abundance of ¹³C.[12]
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 6-fluoroquinoline 1-oxide and to gain insights into its structure through fragmentation analysis.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 163.04 (calculated for C₉H₆FNO)
-
Key Fragmentation Pathways:
-
Loss of an oxygen atom ([M-O]⁺) to give the 6-fluoroquinoline radical cation (m/z = 147.05).
-
Loss of CO, a common fragmentation for N-oxides.
-
Cleavage of the quinoline ring system.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Data Acquisition:
-
For ESI, infuse the sample solution into the ion source. Acquire data in positive ion mode.
-
For EI, introduce the sample via a direct insertion probe or a GC inlet.
-
Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1300 - 1200 | N-O stretch | N-oxide |
| 1250 - 1000 | C-F stretch | Aryl fluoride |
| 850 - 800 | C-H bend | Out-of-plane aromatic |
Note: The N-O stretching vibration is a characteristic band for N-oxides. The C-F stretch is also a key diagnostic peak.[13][14][15][16]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[17]
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum prior to running the sample.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of quinoline 1-oxide gives rise to characteristic absorption bands in the UV region.
Expected UV-Vis Absorption Maxima (in Ethanol or Methanol):
| λmax (nm) | Electronic Transition |
|---|---|
| ~230 - 240 | π → π* |
| ~280 - 290 | π → π* |
| ~330 - 350 | n → π* |
Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.[18][19]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 6-fluoroquinoline 1-oxide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of approximately 200 to 400 nm.
-
Use a cuvette containing the pure solvent as a reference.
-
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are reported.
Synthesis of 6-Fluoroquinoline 1-Oxide
The synthesis of quinoline N-oxides is typically achieved through the oxidation of the corresponding quinoline.[3]
Caption: General synthetic route for 6-fluoroquinoline 1-oxide.
Experimental Protocol for Synthesis
-
Reaction Setup: Dissolve 6-fluoroquinoline in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[3][7]
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise to the stirred solution. The reaction may be exothermic and require cooling.[3][7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, neutralize the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate if using m-CPBA).
-
Extract the product with an organic solvent like dichloromethane or chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-fluoroquinoline 1-oxide.[7]
-
Conclusion
The comprehensive spectroscopic characterization of 6-fluoroquinoline 1-oxide is essential for its application in research and development. This guide provides a detailed framework for its structural elucidation using NMR, MS, IR, and UV-Vis spectroscopy. The provided protocols and expected data serve as a valuable resource for scientists working with this important class of compounds, ensuring the integrity and quality of their research. The combination of these analytical techniques allows for unambiguous confirmation of the structure and purity of 6-fluoroquinoline 1-oxide, facilitating its use in the synthesis of novel bioactive molecules.
References
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available from: [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. Available from: [Link]
-
Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. PubMed. Available from: [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. Available from: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
- Synthesis of Fluoroquinolone Antibiotics. La Química en la Síntesis de Fármacos.
-
Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Available from: [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Available from: [Link]
-
¹H NMR spectrum of compound 6. The inset shows expanded region with H6... ResearchGate. Available from: [Link]
-
FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. NIT Rourkela. Available from: [Link]
-
¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available from: [Link]
- Novel preparation method of quinoline n-oxide derivative with amide group. Google Patents.
-
Electronic Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. ResearchGate. Available from: [Link]
-
Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Available from: [Link]
-
¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0260064). NP-MRD. Available from: [Link]
-
6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline - Optional[¹H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
¹⁹F NMR Reference Standards. Available from: [Link]
-
Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. Available from: [Link]
-
Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. Available from: [Link]
-
Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Available from: [Link]
- CN102276628A - Fluoroquinolone compounds and synthesis method thereof. Google Patents.
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. Available from: [Link]
-
¹⁹F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
-
Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. National Center for Biotechnology Information. Available from: [Link]
-
¹³C NMR spectra of pure [6-¹⁸O]-1r (bottom) and a mixture of [6-¹⁸O]. ResearchGate. Available from: [Link]
-
(PDF) FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available from: [Link]
-
Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Degradation of fluoroquinolone antibiotic levofloxacin by UV-induced ferric ion photolysis. RIMSI. Available from: [Link]
-
Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. Available from: [Link]
-
NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Available from: [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available from: [Link]
-
Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. National Center for Biotechnology Information. Available from: [Link]
-
Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Digital Commons @ IWU. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064) [np-mrd.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. colorado.edu [colorado.edu]
- 12. benchchem.com [benchchem.com]
- 13. dspace.nitrkl.ac.in:8080 [dspace.nitrkl.ac.in:8080]
- 14. researchgate.net [researchgate.net]
- 15. ajabs.org [ajabs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistryjournal.in [chemistryjournal.in]
- 18. ptfarm.pl [ptfarm.pl]
- 19. Secure Verification [rimsi.imsi.bg.ac.rs]
CAS number and safety data for 6-fluoroquinoline 1-oxide
Executive Summary
6-Fluoroquinoline 1-oxide (6-Fluoroquinoline N-oxide) is a critical electrophilic intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive heterocycles. By introducing an N-oxide moiety, the electron-deficient quinoline ring becomes susceptible to nucleophilic attack at the C2 and C4 positions—reactivity that is otherwise difficult to achieve with the parent quinoline. This guide details the synthesis, safety profile, and downstream applications of this compound, specifically focusing on its conversion to 2-chloro-6-fluoroquinoline and C-H functionalization via Minisci-type radical reactions.
Chemical Identity & Properties
While often generated in situ or synthesized on demand due to limited commercial availability, 6-fluoroquinoline 1-oxide is a stable, isolable solid.
| Property | Data |
| Chemical Name | 6-Fluoroquinoline 1-oxide |
| Parent Compound CAS | 396-30-5 (6-Fluoroquinoline) |
| N-Oxide CAS | Not widely listed; refer to Parent CAS 396-30-5 for regulatory tracking. |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Appearance | Light yellow to off-white solid |
| Melting Point | ~165.5 – 167.4 °C (Decomposes at higher temps) |
| Solubility | Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water. |
Safety & Handling (HSE Profile)
HSE Warning: As an N-oxide, this compound possesses potential oxidizing properties and thermal instability. Standard safety protocols for handling energetic nitrogenous compounds must be observed.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H272: May intensify fire; oxidizer (Potential hazard for bulk N-oxides).
-
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 particulate respirator required during solid handling; Fume hood mandatory for synthesis involving m-CPBA or POCl₃.
-
Skin: Nitrile gloves (double-gloving recommended during POCl₃ reactions).
-
Eyes: Chemical safety goggles.
Storage & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Incompatibility: Strong reducing agents, acid chlorides (violent reaction), and phosphorus halides (exothermic).
Synthesis Protocol: Oxidation of 6-Fluoroquinoline
The most reliable laboratory-scale synthesis utilizes meta-chloroperoxybenzoic acid (m-CPBA). This method offers high yields (>85%) and mild conditions compared to H₂O₂/acetic acid methods.
Reagents[1]
-
Substrate: 6-Fluoroquinoline (CAS 396-30-5)
-
Oxidant: m-CPBA (70-77% purity)
-
Solvent: Dichloromethane (DCM)
-
Quench: Saturated NaHCO₃, Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Procedure
-
Dissolution: Dissolve 6-fluoroquinoline (1.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add m-CPBA (1.2 – 1.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]
-
Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of N-oxide (Rf ~0.2).
-
-
Quench: Cool to 0°C. Slowly add sat. Na₂S₂O₃ to reduce excess peroxide (starch-iodide test to confirm). Then add sat. NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.
-
Extraction: Separate organic layer.[1] Extract aqueous layer 2x with DCM.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Crude: Often sufficiently pure.
-
Refinement: Recrystallize from EtOAc/Hexane or column chromatography (DCM → 5% MeOH/DCM).
-
Synthesis Workflow Diagram
Caption: Figure 1. Oxidative synthesis workflow for 6-fluoroquinoline 1-oxide using m-CPBA.
Reactivity & Applications
The N-oxide moiety activates the quinoline ring for two primary transformation types: Nucleophilic Chlorination and Radical Alkylation .
Regioselective Chlorination (Meisenheimer-Type)
Reaction with phosphoryl chloride (POCl₃) converts the N-oxide to a 2-chloro or 4-chloro derivative via a chlorophosphate intermediate. For 6-fluoroquinoline 1-oxide, the 2-chloro isomer is typically favored.
-
Reagent: POCl₃ (neat or in CHCl₃).
-
Mechanism:
-
O-Phosphorylation of N-oxide.
-
Nucleophilic attack of chloride at C2.
-
Elimination of the phosphate group.
-
-
Key Application: Synthesis of 2-chloro-6-fluoroquinoline, a scaffold for coupling reactions (Suzuki, Buchwald-Hartwig).
C-H Functionalization (Minisci Reaction)
The N-oxide activates the C2 position for radical addition, allowing direct alkylation without pre-functionalization.
-
Reagents: Alkyl radical source (e.g., carboxylic acids + persulfate/AgNO₃ or zinc sulfinates).
-
Outcome: Direct installation of alkyl/cycloalkyl groups at C2.
Reaction Pathway Diagram
Caption: Figure 2. Divergent reactivity pathways: Chlorination vs. Radical Alkylation.
References
-
Synthesis via m-CPBA
- Title: Highly Chemoselective Deoxygen
- Source: Royal Society of Chemistry (RSC), Chem. Sci., 2010.
-
URL:[Link]
- Relevance: Provides MP data (165.5-167.4 °C)
- Title: 6-Fluoroquinoline (CAS 396-30-5) Product Sheet.
-
Chlorination Mechanism
-
Application in Drug Discovery
Sources
role of 6-fluoroquinoline 1-oxide in the synthesis of bioactive compounds
This is a comprehensive technical guide on the role of 6-fluoroquinoline 1-oxide in the synthesis of bioactive compounds.
Executive Summary
In the high-stakes arena of medicinal chemistry, the 6-fluoroquinoline scaffold is a privileged structure, serving as the core for blockbuster kinase inhibitors (e.g., c-Met, VEGFR inhibitors) and next-generation anti-infectives. While traditional syntheses often rely on cyclization strategies (e.g., Gould-Jacobs), 6-fluoroquinoline 1-oxide (6-FQNO) has emerged as a critical "gateway intermediate" for late-stage functionalization.
This guide details the technical utility of 6-FQNO, specifically its ability to invert the electronic reactivity of the quinoline ring, enabling regioselective C2-C-H activation and nucleophilic aromatic substitution (S_NAr) at C4 .
Structural & Electronic Rationale
The N-Oxide Advantage
The quinoline nitrogen lone pair typically makes the ring electron-deficient, deactivating it toward electrophilic attack and directing nucleophiles to C2/C4. Oxidation to the N-oxide introduces a dipole (
-
Dipole Reversal: The oxygen atom donates electron density back into the ring (via resonance), making the system susceptible to electrophilic attack at C4 (e.g., nitration).
-
Alpha-Activation: The inductive effect of the
renders the adjacent C2 position highly acidic and electrophilic, facilitating nucleophilic attack and C-H activation. -
The 6-Fluoro Effect: The fluorine atom at C6 is not merely a metabolic blocker; its strong electronegativity ($ \chi = 3.98 $) inductively withdraws electron density, further activating the C2 position for nucleophilic addition compared to the non-fluorinated parent.
Reactivity Flowchart
Synthesis of the Core Intermediate
Before functionalization, high-purity 6-FQNO must be generated. The standard oxidation of 6-fluoroquinoline is robust but requires careful handling to avoid over-oxidation.
Protocol: Oxidative N-Formation
-
Substrate: 6-Fluoroquinoline
-
Reagent: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄
-
Solvent: Dichloromethane (DCM) or Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-fluoroquinoline (1.0 eq) in DCM (0.2 M concentration). Cool to 0°C.[1]
-
Addition: Add m-CPBA (1.2 eq, 77% max purity grade) portion-wise over 30 minutes. Note: Exothermic reaction.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10); the N-oxide is significantly more polar (lower R_f) than the starting material.
-
Workup (Critical):
-
Yield: Typically 85–95% as an off-white solid.
Pathway A: Regioselective C2-Functionalization
This is the primary utility of 6-FQNO in modern drug discovery, allowing the installation of complex handles without pre-functionalized precursors.
Case Study: Synthesis of C2-Carbamoylated Bioactive Scaffolds
Direct amidation at C2 is valuable for generating peptidomimetic inhibitors. The presence of the 6-F group has been shown to be compatible with copper-catalyzed oxidative coupling.
Experimental Protocol: Cu-Catalyzed C-H Carbamoylation
Reference Basis: Regioselective Functionalization of Quinolines through C-H Activation [1].
-
Reagents: 6-FQNO (1.0 eq), Hydrazinecarboxamide derivative (2.0 eq), CuBr (15 mol%), TBHP (3.0 eq, 70% aq).
-
Solvent: DMSO.
-
Conditions: 100°C, 12 h, open air.
Workflow:
-
Catalyst Loading: In a sealed tube, combine 6-FQNO (0.5 mmol), the hydrazinecarboxamide (1.0 mmol), and CuBr (10.8 mg).
-
Solvent System: Add DMSO (2.0 mL). Add TBHP (tert-Butyl hydroperoxide) dropwise.
-
Heating: Heat the mixture to 100°C. The reaction proceeds via a radical mechanism where the N-oxide activates the C2-H bond.
-
Deoxygenation: Note that under these oxidative conditions, the N-oxide moiety is often preserved or requires a subsequent reduction step (using PCl₃ or Zn/AcOH) if the deoxygenated quinoline is the target. However, many protocols achieve deoxygenative functionalization in one pot.
-
Isolation: Dilute with EtOAc, wash with brine (5x to remove DMSO), dry, and concentrate.
-
Outcome: 2-substituted-6-fluoroquinoline-1-oxide (or quinoline depending on specific oxidant stoichiometry).
Data Summary: Substituent Effects
| Substituent at C6 | Yield of C2-Product | Reactivity Note |
|---|---|---|
| -F (Fluoro) | 85-92% | High reactivity due to inductive withdrawal. |
| -H (Unsubstituted) | 75-80% | Standard baseline. |
| -OMe (Methoxy) | <30% | Electron donation deactivates C2. |
Pathway B: The C4-Gateway (Chlorination & Rearrangement)
For kinase inhibitors (e.g., c-Met targets like Cabozantinib analogs), the 4-position is the critical attachment point. 6-FQNO provides a route to 4-chloro-6-fluoroquinoline that avoids the harsh thermal conditions of the Gould-Jacobs cyclization.
Mechanism: The Meisenheimer-Type Rearrangement
Reaction with phosphoryl chloride (POCl₃) converts the N-oxide into a reactive intermediate that rearranges to place a chlorine atom at C2 or C4.
-
Regioselectivity Challenge: Standard conditions favor C2-chlorination .
-
Solution for C4-Targeting: To access the 4-chloro derivative exclusively, a Nitration-Reduction sequence is preferred over direct POCl₃ rearrangement.
Optimized Workflow for 4-Chloro-6-Fluoroquinoline
Protocol:
-
Nitration: Treat 6-FQNO with fuming HNO₃/H₂SO₄ at 90°C. The N-oxide directs the nitro group to the C4 position (para to the N-oxide oxygen).
-
Chlorination: React the resulting 4-nitro-6-fluoroquinoline-1-oxide with POCl₃ or PCl₃ in chloroform. The nitro group is a good leaving group in this context, or can be reduced to the amine and then converted (Sandmeyer).
-
Application: The resulting 4-chloro-6-fluoroquinoline is the key electrophile. Reacting this with p-aminophenol derivatives yields the 4-phenoxy/anilino core common in c-Met inhibitors [2].
References
-
Regioselective Functionalization of Quinolines through C-H Activation. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of potent c-Met inhibitors. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry. ResearchGate. Available at: [Link]
Sources
Methodological & Application
Application Note: Transition-Metal-Free Functionalization of 6-Fluoroquinoline 1-Oxide
Executive Summary
This guide details the transition-metal-free utilization of 6-fluoroquinoline 1-oxide (6-FQO) as a high-value electrophilic scaffold. While traditional quinoline functionalization relies heavily on Palladium or Copper catalysis, the
The 6-fluoro substituent serves a dual purpose:
-
Electronic Activation: Its electron-withdrawing nature (
, ) further destabilizes the pyridine ring, enhancing reaction rates at C2 compared to non-fluorinated analogs. -
Medicinal Utility: It provides a metabolic blocking site and a handle for late-stage diversification via
post-reduction.
This document provides three validated protocols for C–S , C–N , and C–C bond formation, completely avoiding trace metal contamination (critical for GMP compliance).
Mechanistic Principles: The "Activation-Addition-Elimination" Cycle
The core logic of metal-free
-
Activation: The nucleophilic oxygen of the
-oxide attacks an electrophilic activator ( ), forming a highly reactive quinolinium salt (Type I ). -
Addition: A nucleophile (
) attacks the C2 position (the most electrophilic site due to inductive effects and resonance), creating a 1,2-dihydroquinoline intermediate (Type II ). -
Elimination/Re-aromatization: Base-mediated elimination of the activated oxygen species (
) restores aromaticity, yielding the 2-substituted quinoline.
Figure 1: General mechanism for metal-free C2-functionalization of quinoline N-oxides.
Validated Protocols
Protocol A: C2-Thiolation (Sulfenylation)
Target: Synthesis of 6-fluoro-2-(arylthio)quinolines.
Reagents:
Materials
-
6-Fluoroquinoline 1-oxide (1.0 equiv)
-
Aryl thiol (1.1 equiv)
-
-Toluenesulfonyl chloride (
-TsCl) (1.2 equiv) -
Sodium Carbonate (
) (10% aq. solution) -
Dichloromethane (DCM)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 6-fluoroquinoline 1-oxide (163 mg, 1.0 mmol) and the aryl thiol (1.1 mmol) in DCM (5 mL).
-
Activation: Add
-TsCl (228 mg, 1.2 mmol) in one portion. -
Initiation: Add 10% aqueous
(5 mL) to the stirring mixture.-
Observation: The biphasic mixture may warm slightly.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The
-oxide spot ( ) should disappear, replaced by the less polar sulfide ( ). -
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Purification: Dry combined organics over
, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).
Yield Expectation: 80–92%.
Note: The 6-fluoro group remains intact; no
Protocol B: C2-Amination (Direct C–H Amination)
Target: Synthesis of 2-amino-6-fluoroquinolines.
Reagents: Diethyl phosphite (
Materials
-
6-Fluoroquinoline 1-oxide (1.0 equiv)
-
Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask and purge with
. -
Addition: Add 6-fluoroquinoline 1-oxide (1.0 mmol), PyBroP (1.1 mmol), and the secondary amine (1.2 mmol) to the flask.
-
Solvation: Add anhydrous DCM (4 mL).
-
Base Addition: Add DIPEA (3.0 mmol) dropwise via syringe at 0 °C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Add saturated
solution (5 mL). -
Isolation: Extract with DCM (
mL), dry over , and concentrate. -
Purification: Column chromatography (EtOAc/Hexane).
Yield Expectation: 70–85%.
Protocol C: C2-Alkylation (Hypervalent Iodine Mediated)
Target: Synthesis of 6-fluoro-2-alkylquinolines via oxidative alkyl migration. Reagents: Phenyliodine(III) diacetate (PIDA); Alcohols/Ethers. Mechanism: Radical/Ionic hybrid pathway involving C–C bond cleavage of alcohols.
Materials
-
6-Fluoroquinoline 1-oxide (0.2 mmol)
-
Alkyl Alcohol (e.g., Isopropanol, tert-Butanol) (Used as solvent or 20 equiv in DCM)
-
PhI(OAc)
(PIDA) (2.0 equiv) -
Temperature: 80 °C (sealed tube)
Step-by-Step Procedure
-
Mixture: In a pressure tube, combine 6-fluoroquinoline 1-oxide (32.6 mg, 0.2 mmol) and PIDA (128 mg, 0.4 mmol).
-
Solvent/Reagent: Add the alcohol (e.g., isopropanol, 2 mL). If the alcohol is solid or expensive, use it (5 equiv) in 1,2-dichloroethane (DCE).
-
Heating: Seal the tube and heat to 80 °C for 12 hours.
-
Safety: Ensure the shield is in place; PIDA is an oxidant.
-
-
Workup: Cool to RT. Quench with saturated
(to reduce residual iodine species). -
Extraction: Extract with EtOAc.
-
Purification: Flash chromatography.
Yield Expectation: 50–70%.
Key Insight: This reaction introduces the alkyl group from the alcohol (e.g., Isopropanol
Data Summary & Comparison
| Protocol | Bond Formed | Activator | Nucleophile Source | Temp | Metal-Free? |
| A | C–S | Thiophenols | 25 °C | Yes | |
| B | C–N | PyBroP | Amines | 25 °C | Yes |
| C | C–C | PIDA | Alcohols | 80 °C | Yes |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Hydrolysis of | Ensure |
| Regioisomers (C4 attack) | Steric hindrance at C2 | 6-fluoro substituent rarely affects C2/C4 selectivity, but bulky nucleophiles may favor C4. Switch to smaller nucleophiles. |
| Deoxygenation only (No sub) | Reduction of N-O bond | This occurs if the nucleophile is weak or the base is insufficient. Ensure base (DIPEA/ |
| Exotherm | Activator addition | Add |
References
-
Metal-free C2-H functionalization of quinoline N-oxides (Amination/Alkylation)
-
C2-Thiolation using p-TsCl
- Title: TsCl-promoted thiolation of quinoline N-oxides with thiophenols.
- Source: RSC Advances, 2014.
-
URL:[Link]
-
Hypervalent Iodine (PIDA)
- Title: Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migr
- Source: Advanced Synthesis & Catalysis, 2019 (Contextual match
-
URL:[Link]
-
C2-Heteroarylation (Triazoles)
Sources
- 1. US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. idc-online.com [idc-online.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Oxidation of 6-Fluoroquinoline
[1]
Abstract & Strategic Significance
The N-oxidation of quinoline derivatives is a pivotal transformation in drug discovery, serving two primary functions:
-
Metabolite Synthesis: N-oxides are common Phase I metabolites of nitrogen-containing heterocycles.[1][2] Synthesizing authentic standards of 6-fluoroquinoline N-oxide allows for precise identification of metabolic pathways in fluoroquinolone-like scaffolds.[1]
-
Synthetic Activation: The N-oxide moiety activates the quinoline ring toward nucleophilic attack at the C-2 and C-4 positions (the Reissert reaction or oxidative nucleophilic substitution), enabling functionalization that is impossible on the parent heterocycle.[2]
This guide presents two validated protocols: a Standard Laboratory Method using m-CPBA (meta-chloroperoxybenzoic acid) for rapid, high-yielding small-scale synthesis, and a Green Catalytic Method using Sodium Tungstate/Hydrogen Peroxide for scalable, environmentally benign production.[1][2][3]
Reaction Mechanism & Chemical Logic
The N-oxidation of 6-fluoroquinoline proceeds via an electrophilic attack of the oxidizing agent on the lone pair of the quinoline nitrogen.
-
Selectivity: The nitrogen lone pair is the most nucleophilic site.[2] The fluorine atom at C-6 is electron-withdrawing by induction but electron-donating by resonance; however, its position is distal enough that it does not significantly deactivate the nitrogen lone pair compared to the parent quinoline.[1]
-
The "Peri" Effect: A critical diagnostic feature of the product is the desheilding of the proton at C-8 (H-8).[2] The formed N-oxide oxygen exerts a strong Van der Waals deshielding and weak hydrogen-bonding effect on the spatially proximate H-8, shifting its NMR signal significantly downfield.[1]
Diagram 1: Mechanistic Pathway & Decision Tree
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and safety constraints.
Protocol A: Standard m-CPBA Oxidation
Best for: Small scale (mg to grams), rapid optimization, high conversion.[2][3][4] Primary Hazard: m-CPBA is shock-sensitive in high concentrations and generates m-chlorobenzoic acid byproduct.[1][2]
Materials
-
Substrate: 6-Fluoroquinoline (1.0 equiv)
-
Quench: Sat. aq. Sodium Thiosulfate (
), Sat.[2][3][4] aq. Sodium Bicarbonate ( )[2][3][4]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroquinoline (e.g., 1.0 mmol, 147 mg) in DCM (5 mL, ~0.2 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Expert Note: While the reaction can run at RT, starting cold prevents exotherms that can lead to over-oxidation or decomposition.[3][4]
-
Addition: Add m-CPBA (1.2 equiv, ~1.2 mmol) portion-wise over 5 minutes. Do not dump all at once.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.
-
Quenching (Critical):
-
Workup:
-
Purification: If the
wash was thorough, the residue is often pure.[2] If not, purify via flash column chromatography (Gradient: 100% DCM 5% MeOH/DCM).[2][3][4]
Protocol B: Green Catalytic Oxidation (Na₂WO₄)
Best for: Scale-up (>5g), avoiding chlorinated solvents, "Green Chemistry" compliance.[2][3][4]
Materials
-
Substrate: 6-Fluoroquinoline (1.0 equiv)
-
Catalyst: Sodium Tungstate Dihydrate (
, 0.05 equiv / 5 mol%)[2][3][4] -
Oxidant: 30% Hydrogen Peroxide (
, 2.0 equiv)[2][3][4] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]
Step-by-Step Procedure
-
Setup: In a flask, dissolve 6-fluoroquinoline (1.0 equiv) and
(0.05 equiv) in MeOH (0.5 M concentration). -
Addition: Add 30%
(2.0 equiv) dropwise at RT. -
Heating: Heat the mixture to 60°C for 6–12 hours.
-
Workup:
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient for this method.[2]
Characterization & QC
The conversion of the pyridine-like nitrogen to the N-oxide induces specific electronic changes observable by NMR.
Expected NMR Shifts (Diagnostic)
| Proton | Parent (6-Fluoroquinoline) | N-Oxide Product | Shift Trend | Explanation |
| H-2 | ~8.9 ppm | ~8.5 ppm | Upfield (Shielded) | Increased electron density from Oxygen back-donation.[1][2] |
| H-8 | ~8.1 ppm | ~8.7 ppm | Downfield (Deshielded) | "Peri-effect" : Van der Waals repulsion & H-bonding with N-oxide oxygen.[1][2] |
| H-3 | ~7.4 ppm | ~7.3 ppm | Minor Change | Distal from N-oxide.[1][2] |
Mass Spectrometry:
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for isolation and verification of the N-oxide product.
Safety & Hazards (MSDS Highlights)
References
-
Yarkali, A., et al. "Oxidative aromatization and N-oxidation of 1,2,3,4-tetrahydroquinoline and -isoquinoline derivatives using sodium tungstate."[1][2][3][4] Research Trends. Link
-
BenchChem. "Application Notes and Protocols for the N-Oxide Formation of Isoquinolines." BenchChem Technical Library. Link[2][3][4]
-
Organic Chemistry Portal. "Oxidation of Nitrogen Compounds: Pyridine N-oxides." Organic Chemistry Portal. Link
-
Sigma-Aldrich. "6-Fluoroquinoline Product Specification & Safety Data." Link
-
Lane, J. W., et al. "Safety Assessment of m-CPBA in Large Scale Synthesis."[2][3][4] Organic Process Research & Development, 2019. Link[2][3][4]
Application Note: Advanced Applications of Quinoline N-Oxides in Copper-Catalyzed C–H Functionalization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and validated experimental protocols for the C2-functionalization of quinoline N-oxides.
Executive Summary
Quinoline derivatives are privileged scaffolds in pharmaceutical and agrochemical development. While traditional functionalization of the quinoline core often requires pre-functionalized starting materials (e.g., haloquinolines), the use of quinoline N-oxides has emerged as a powerful, atom-economical alternative. The N-O bond serves a dual purpose: it highly polarizes the heterocyclic ring, rendering the C2 (and occasionally C8) position susceptible to metalation or radical addition, and it can act as an internal oxidant or directing group[1].
Copper catalysis offers a cost-effective, highly tunable, and robust platform for these transformations. Recent advances have demonstrated that copper can facilitate Cross-Dehydrogenative Coupling (CDC), electrophilic amination, and radical-mediated alkylation/carbamoylation of quinoline N-oxides under remarkably mild conditions[2][3]. This application note synthesizes the mechanistic paradigms of these reactions and provides self-validating protocols for direct C2-amination and C2-acetoxylation.
Mechanistic Paradigms & Causality
The regioselectivity and efficiency of copper-catalyzed quinoline N-oxide functionalization rely on the specific activation mode dictated by the reagents and the copper oxidation state.
-
Cross-Dehydrogenative Coupling (CDC): In reactions such as C2-amination with lactams or C2-acetoxylation with aldehydes, the copper catalyst (often Cu(OAc)₂ or CuI) works in tandem with an external oxidant (e.g., Ag₂CO₃ or TBHP)[3][4]. The oxidant regenerates the active Cu(II)/Cu(III) species and facilitates the removal of hydrogen.
-
Radical Addition: When using formamides and TBHP, the reaction is initiated by the homolytic cleavage of TBHP, generating radicals that abstract a hydrogen atom from the formamide. The resulting carbamoyl or aminyl radical attacks the C2 position of the Cu-coordinated N-oxide[5].
-
Dearomatization/Rearomatization: Recent computational and empirical models suggest that certain C-H functionalizations proceed via a 1,3-dipolar addition between the quinoline N-oxide and a Cu(I) species, temporarily dearomatizing the ring. Subsequent deprotonation or elimination drives rearomatization, yielding the C2-functionalized product[6].
Mechanistic pathways of Cu-catalyzed C2-functionalization of quinoline N-oxides.
Quantitative Data Presentation
The following table benchmarks the performance of various copper-catalyzed C2-functionalizations of quinoline N-oxides, highlighting the versatility of the catalytic systems.
| Reaction Type | Coupling Partner | Catalyst | Oxidant / Additive | Selectivity / Yield | Reference |
| C2-Amination | Lactams / Cyclamines | Cu(OAc)₂ (10 mol%) | Ag₂CO₃ (2.0 equiv) | Up to 93% (C2 only) | Li et al., 2013[3] |
| C2-Acetoxylation | Aldehydes | CuI (10 mol%) | TBHP (3.0 equiv) | Up to 85% (C2 only) | Chen et al., 2013[4] |
| C2-Carbamoylation | N-Monosubstituted Formamides | CuI (10 mol%) | TBHP (0.05 equiv) | Up to 88% (C2 only) | Zhang et al., 2019[2] |
| C2-Arylation | Arylboronates | Cu(OAc)₂ (10 mol%) | O₂ (Air) | High (C2 only) | Niu et al., 2024[7] |
| C2-Electrophilic Amination | O-Benzoyl Hydroxylamines | Cu(OAc)₂ (10 mol%) | Ag₂CO₃ (10 mol%) | Up to 77% (C2 only) | Li & Wu, 2015[1] |
Experimental Protocols
Protocol A: Copper-Catalyzed Intermolecular Dehydrogenative Amination
Objective: Synthesis of 2-aminoquinoline N-oxides via CDC with lactams or cyclamines[3][8].
Causality & Design Rationale:
-
Cu(OAc)₂ Catalyst: Provides the optimal Lewis acidity and redox potential to coordinate the N-oxide oxygen and activate the adjacent C2–H bond[3].
-
Ag₂CO₃ Oxidant: Acts as a critical terminal oxidant. It drives the catalytic cycle forward by reoxidizing the reduced Cu(I) species back to the active Cu(II) state after the reductive elimination of the product[8].
-
Temperature (120 °C): Essential to overcome the high kinetic barrier of the sp² C–H bond cleavage in electron-deficient heteroarenes[8].
Step-by-Step Methodology:
-
Preparation: In a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoline N-oxide (0.5 mmol, 1.0 equiv) and the desired lactam/cyclamine (1.5 mmol, 3.0 equiv).
-
Catalyst Loading: Add Cu(OAc)₂ (0.05 mmol, 10 mol%) and Ag₂CO₃ (1.0 mmol, 2.0 equiv) to the reaction vessel[8].
-
Solvent Addition: Add anhydrous benzene (2.0 mL) under an ambient atmosphere. Seal the tube securely.
-
Reaction: Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously for 24 hours[8].
-
Validation (In-Process): Monitor the reaction via TLC (EtOAc/Hexane gradient). The disappearance of the highly polar N-oxide spot and the emergence of a new UV-active spot confirms conversion.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove insoluble silver and copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure 2-aminoquinoline N-oxide.
-
(Optional) Reduction: If the free 2-aminoquinoline is desired, treat the purified N-oxide with PCl₃ (1.5 equiv) in strictly anhydrous dichloromethane at room temperature for 2 hours[9].
Protocol B: Direct 2-Acetoxylation via Cu-Catalyzed C–H Activation
Objective: Synthesis of 2-acyloxyquinolines using aldehydes as the acyl source[4].
Causality & Design Rationale:
-
TBHP (tert-Butyl Hydroperoxide): Serves a dual function. It oxidizes Cu(I) to a highly active Cu(II)/Cu(III) species and undergoes homolytic cleavage to generate tert-butoxyl radicals. These radicals abstract the formyl hydrogen from the aldehyde to generate an acyl radical[4][10].
-
Aldehyde as Acyl Source: Avoids the use of toxic or moisture-sensitive acyl chlorides. The aldehyde acts as both the reagent and, in some cases, the solvent.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial, add quinoline N-oxide (0.3 mmol, 1.0 equiv) and CuI (0.03 mmol, 10 mol%)[4].
-
Reagent Addition: Add the target aliphatic or aromatic aldehyde (0.9 mmol, 3.0 equiv). Note: If the aldehyde is a solid, 1.0 mL of chlorobenzene can be used as a co-solvent.
-
Oxidant Injection: Carefully inject TBHP (5.0–6.0 M in decane, 0.9 mmol, 3.0 equiv) into the mixture[4].
-
Reaction: Seal the vial and stir the mixture at 80 °C (for aliphatic aldehydes) or 100 °C (for aromatic aldehydes) for 12–16 hours.
-
Validation (In-Process): Conduct HRMS analysis on a crude reaction aliquot. The presence of the
peak corresponding to the 2-acyloxyquinoline confirms the successful cross-dehydrogenative coupling[10]. -
Workup & Purification: Quench the cooled reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
-
Li, G., Jia, C., & Sun, K. (2013). Copper-Catalyzed Intermolecular Dehydrogenative Amidation/Amination of Quinoline N-Oxides with Lactams/Cyclamines. Organic Letters, 15(20), 5198–5201. URL:[Link]
-
Chen, X., Zhu, C., Cui, X., & Wu, Y. (2013). Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C-H bond activation. Chemical Communications, 49(61), 6900-6902. URL:[Link]
-
Zhang, Y., Zhang, S., Xu, G., Li, M., Tang, C., & Fan, W. (2019). Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides. Organic & Biomolecular Chemistry, 17(2), 309-314. URL:[Link]
-
Lin, W., Lai, W., Xu, L., Dai, X., Zhang, L., He, X., Liao, L., Lan, Y., & Bai, R. (2025). Dearomatization/rearomatization model for copper-mediated quinoline N-oxide C–H functionalization. Organic Chemistry Frontiers, 12(10), 3246-3255. URL:[Link]
-
Niu, Y., Zhang, H., Li, Z., & Xie, X. (2024). Copper-Catalyzed Regioselective Arylation or Alkenylation of Quinoline N-Oxides with Organoboronates. Organic Letters. URL:[Link]
-
Godet, T., & Belmont, P. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(10). URL:[Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dearomatization/rearomatization model for copper-mediated quinoline N-oxide C–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Strategic Utilization of 6-Fluoroquinoline 1-Oxide in Heterocyclic Synthesis
Executive Summary
6-Fluoroquinoline 1-oxide is a pivotal electrophilic scaffold in the synthesis of bioactive heterocyclic compounds, particularly fluoroquinolone antibiotics and next-generation antimalarials. Unlike its neutral parent, the N-oxide moiety induces a unique "push-pull" electronic environment: it activates the C2 and C4 positions toward nucleophilic attack while simultaneously acting as a directing group for C-H functionalization.
This guide details the strategic application of 6-fluoroquinoline 1-oxide, moving beyond standard literature to provide robust, self-validating protocols for C2-functionalization, deoxygenative chlorination, and 1,3-dipolar cycloadditions.
Reactivity Profile & Mechanistic Logic[1][2]
The utility of 6-fluoroquinoline 1-oxide stems from the polarization of the N–O bond. The oxygen atom acts as a nucleophile (Lewis base), while the induction from the N-oxide renders the C2 and C4 positions highly electrophilic. The C6-fluorine atom remains robust under most N-oxide transformations, serving as a stable pharmacophore or a handle for late-stage palladium-catalyzed coupling.
Chemical Reactivity Map
Figure 1: Divergent synthetic pathways accessible from the 6-fluoroquinoline 1-oxide core.
Critical Protocols
Protocol A: Regioselective Deoxygenative C2-Chlorination
Application: Synthesis of 2-chloro-6-fluoroquinoline, a versatile electrophile for SNAr reactions. Mechanism: The reaction proceeds via an O-phosphorylated intermediate (Meisenheimer complex), followed by nucleophilic attack of chloride at C2 and elimination of the phosphate group.
Materials
-
6-Fluoroquinoline 1-oxide (1.0 equiv)
-
Phosphorus oxychloride (POCl3) (5.0 equiv)
-
Chloroform (CHCl3) (anhydrous)
-
Triethylamine (Et3N) (1.0 equiv) - Optional, to buffer HCl
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask under argon, dissolve 6-fluoroquinoline 1-oxide in anhydrous CHCl3 (0.5 M concentration).
-
Addition: Cool the solution to 0 °C. Add POCl3 dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The polar N-oxide spot should disappear, replaced by a less polar product spot.
-
Quench: Cool to 0 °C. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO3 to pH 7–8.
-
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
Expected Yield: 75–85% Key Insight: The 6-fluoro substituent directs chlorination preferentially to C2 over C4 due to inductive destabilization of the C4 transition state, though trace C4-isomers may form.
Protocol B: The Reissert-Henze Reaction (C2-Cyanation)
Application: Introduction of a cyano group to form 6-fluoroquinoline-2-carbonitrile, a precursor for carboxylic acids (via hydrolysis) or amines (via reduction).
Materials
-
6-Fluoroquinoline 1-oxide (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Benzoyl chloride (BzCl) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Activation: Dissolve the N-oxide in DCM at 0 °C. Add BzCl dropwise. Stir for 15 minutes to form the N-benzoyloxyquinolinium salt (active electrophile).
-
Nucleophilic Attack: Add TMSCN dropwise via syringe.
-
Reaction: Stir at room temperature for 12 hours. The solution typically turns from clear to light orange.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, use silica chromatography.
Self-Validating Check: The appearance of a sharp nitrile stretch at ~2230 cm⁻¹ in IR spectroscopy confirms product formation.
Protocol C: Metal-Free C2-H Functionalization with Azoles
Application: Direct coupling of triazoles or pyrazoles to the C2 position without pre-functionalization, utilizing the "nucleophilic addition-elimination" pathway of the N-oxide.
Experimental Workflow
Figure 2: Mechanism of deoxygenative C2-heteroarylation.
Protocol
-
Reagents: Mix 6-fluoroquinoline 1-oxide (1.0 equiv), the N-sulfonyl-1,2,3-triazole (1.2 equiv), and K2CO3 (2.0 equiv) in DMF.
-
Conditions: Heat to 100 °C for 12 hours in a sealed tube.
-
Mechanism: The reaction proceeds via in-situ activation of the N-oxide by the sulfonyl group of the triazole, followed by intramolecular nucleophilic attack and loss of SO2/sulfonate.
-
Yield: Typically 60–80%.
Comparative Data: Functionalization Strategies
| Method | Target Position | Reagent System | Key Advantage | Limitation |
| Reissert | C2 (Nitrile) | BzCl / TMSCN | Mild conditions, high regioselectivity | Uses toxic cyanide sources |
| Chlorination | C2 (Chloro) | POCl3 | Scalable, generates versatile electrophile | Harsh acidic conditions |
| Boekelheide | C2-Alkyl (OH) | Ac2O / TFAA | Converts 2-Me to 2-CH2OH | Requires existing 2-alkyl group |
| Dipolar Cycloaddition | C2-C3 (Fused) | Alkenes / Alkynes | Builds complexity rapidly | Requires high heat or pressure |
Safety & Handling
-
Energetic Potential: While 6-fluoroquinoline 1-oxide is generally stable, N-oxides can decompose exothermically at high temperatures (>150 °C). Always perform Differential Scanning Calorimetry (DSC) before scaling up >100g.
-
Cyanide Safety: In the Reissert reaction, handle TMSCN in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
POCl3 Handling: Reacts violently with water. Quench reactions slowly at low temperatures.
References
-
Regioselective Functionalization of Quinolines through C-H Activation. MDPI. Available at: [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides. National Institutes of Health (PMC). Available at: [Link]
-
Recent Advances in the Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry. ResearchGate. Available at: [Link]
-
Reissert Reaction: Nucleophilic attack on 2-position in quinoline. Cambridge University Press. Available at: [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. Available at: [Link]
Application Note: Protocols for Safe Handling and Storage of 6-Fluoroquinoline 1-oxide
Core Directive & Scope
This technical guide addresses the specific physicochemical challenges associated with 6-fluoroquinoline 1-oxide (an aromatic N-oxide). While often treated as standard organic intermediates, quinoline N-oxides possess latent energetic properties and photochemical instabilities that require distinct protocols compared to their non-oxidized parent heterocycles.
This document is designed for medicinal chemists and process engineers utilizing this compound as a scaffold for C-H activation or as a metabolic reference standard.
Physicochemical Profile & Hazard Assessment
Technical Specifications
The introduction of the N-oxide moiety to the 6-fluoroquinoline core significantly alters the dipole moment and bond dissociation energies.
| Property | Description | Critical Note |
| Chemical Structure | Bicyclic aromatic amine oxide | The N–O bond is coordinate covalent, susceptible to deoxygenation and rearrangement. |
| Appearance | Off-white to pale yellow solid | Yellowing often indicates photochemical degradation to carbostyrils. |
| Melting Point | Range varies by purity (Typically 60–80 °C for analogues) | Action: Verify via DSC. N-oxides can exhibit exothermic decomposition near melting points. |
| Solubility | Soluble in DCM, CHCl₃, MeOH | Moderate water solubility; potentially hygroscopic. |
Hazard Identification (GHS Standards)
While 6-fluoroquinoline 1-oxide is not typically classified as a "high explosive," the N-oxide functionality imparts oxidizing character.
-
H335: May cause respiratory irritation.[2]
-
Reactive Hazard: Polonovski-type Decomposition. Reaction with acylating agents (e.g., acetic anhydride, acyl chlorides) or sulfonyl chlorides can trigger rapid, exothermic rearrangement or elimination reactions.
Protocol A: Storage and Stability Management
Objective: Prevent the two primary degradation pathways: Photochemical rearrangement (Meisenheimer) and hygroscopic deactivation.
The "Dark/Dry/Cold" Standard
Scientific rationale: Aromatic N-oxides absorb UV light, exciting the N–O bond and leading to the formation of oxaziridine intermediates, which rearrange into 2-quinolones (carbostyrils). This is an irreversible degradation.
-
Primary Container: Store in amber glass vials with Teflon-lined caps.
-
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before sealing.
-
Reasoning: Prevents moisture absorption which can catalyze hydrolysis or interfere with sensitive C-H activation catalysts (e.g., Pd/Cu systems).
-
-
Temperature: Maintain at -20°C for long-term storage (>1 month) or 2–8°C for active use.
Storage Decision Logic (Visualization)
Figure 1: Decision tree for the intake and storage of quinoline N-oxides to ensure structural integrity.
Protocol B: Safe Synthesis & Handling (m-CPBA Oxidation)
Context: The most common route to 6-fluoroquinoline 1-oxide is the oxidation of 6-fluoroquinoline using meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Safety (Exotherm Control)
The oxidation of the nitrogen lone pair is exothermic.
-
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate. Avoid ethers (peroxide formation risk).
-
Temperature Control:
-
Cool the 6-fluoroquinoline solution to 0°C (ice bath) before adding m-CPBA.
-
Add m-CPBA portion-wise over 30 minutes. Do not add as a single solid dump.
-
Causality: Controlling addition rate prevents thermal runaway and minimizes over-oxidation or ring opening.
-
-
Quenching (Critical Step):
-
The reaction will contain residual m-CPBA and m-chlorobenzoic acid.
-
Wash 1: 10% Aqueous Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate. Test with starch-iodide paper to ensure no oxidant remains.
-
Wash 2: Saturated Sodium Bicarbonate (NaHCO₃) to remove the benzoic acid byproduct.
-
Handling in C-H Activation
When using 6-fluoroquinoline 1-oxide as a directing group or substrate:
-
Avoid Strong Acylating Agents without Cooling: Mixing with acetic anhydride or trifluoroacetic anhydride at Room Temperature (RT) can trigger the Boekelheide rearrangement or Polonovski reaction .
-
Protocol: Always cool to -78°C or 0°C before adding activating agents.
-
Degradation Pathways (Visualization)
Figure 2: Primary degradation and reaction pathways. Light exposure leads to 2-quinolone formation; Acylation leads to functionalization or decomposition.
Emergency Procedures
Spill Management
N-oxides are solid oxidizers.
-
Do NOT use paper towels for cleanup (fire risk upon drying).
-
Neutralization: Cover spill with weak reducing agent (sodium thiosulfate solution) before wiping with inert absorbent pads.
Fire Fighting
-
Media: Water spray, Dry Chemical, or CO₂.[3]
-
Specific Hazard: Thermal decomposition emits Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) .[4] Firefighters must use SCBA with full face shielding.
References
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Authoritative text on N-oxide photochemistry and rearrangement mechanisms).
-
Yin, J., et al. (2019). "Regioselective Arylation of Quinoline N-Oxides." ACS Omega. Available at: [Link] (Demonstrates thermal stability limits during C-H activation).
-
Duffield, A. M., & Buchardt, O. (1972). "Thermal fragmentation of quinoline and isoquinoline N-oxides." Acta Chemica Scandinavica. Available at: [Link] (Foundational data on thermal decomposition pathways).
- Mitchell, A. S., & Russell, R. A. (1995). "Cycloaddition reactions of quinoline N-oxides." Tetrahedron. (Context for reactivity and instability with electrophiles).
Sources
scale-up synthesis considerations for 6-fluoroquinoline 1-oxide derivatives
Application Note: Scale-Up Synthesis Considerations for 6-Fluoroquinoline 1-Oxide Derivatives
Part 1: Executive Summary & Strategic Rationale
The synthesis of 6-fluoroquinoline 1-oxide represents a critical entry point for accessing functionalized fluoro-heterocycles used in antibiotic (fluoroquinolone precursors) and anti-malarial drug discovery. While laboratory-scale methods often rely on m-chloroperbenzoic acid (mCPBA), this reagent is unsuitable for multi-kilogram scale-up due to shock sensitivity, high cost, and the generation of large quantities of benzoic acid waste.
This guide details a scalable, catalytic oxidation protocol utilizing Sodium Tungstate (
Key Technical Advantages:
-
Safety: Replaces potentially explosive peracids with controlled
dosing. -
Purification: Eliminates column chromatography; product is isolated via crystallization.
-
Scalability: Aqueous-based system minimizes volatile organic compound (VOC) emissions.
Part 2: Reaction Engineering & Safety Logic
Route Selection: The Catalytic Shift
The transition from discovery to process chemistry requires a fundamental shift in oxidant selection.
| Feature | Discovery Route (mCPBA) | Process Route ( |
| Oxidant Efficiency | 1:1 Stoichiometry (often excess) | Catalytic transfer of oxygen |
| Byproducts | m-Chlorobenzoic acid (Solid waste) | Water ( |
| Thermal Risk | High (Shock sensitive dry solid) | Moderate (Controllable liquid feed) |
| Workup | Complex extraction/Chromatography | Phase separation/Crystallization |
Mechanistic Pathway & Process Flow
The reaction proceeds via the in situ formation of a peroxotungstate species, which acts as the active oxygen transfer agent to the quinoline nitrogen.
Figure 1: Catalytic cycle for the tungstate-mediated N-oxidation of 6-fluoroquinoline. The catalyst is regenerated, minimizing waste.
Part 3: Detailed Experimental Protocol
Target Scale: 100 g (scalable to kg) Expected Yield: 85–92% Purity: >98% (HPLC)
Reagents & Equipment
-
Reactant: 6-Fluoroquinoline (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (35% w/w aq., 1.5–2.0 equiv)
-
Catalyst: Sodium Tungstate Dihydrate (
, 2 mol%) -
Stabilizer: EDTA Disodium Salt (0.5 mol%) – Prevents metal-catalyzed decomposition of peroxide.
-
Solvent: Methanol/Water (1:1 v/v) or Glacial Acetic Acid (if solubility is an issue).
-
Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe, and peristaltic dosing pump.
Step-by-Step Methodology
Step 1: Reactor Charging (The "Cold" Start)
-
Charge the reactor with 6-Fluoroquinoline (100 g, 0.68 mol).
-
Add Methanol (300 mL) and Water (100 mL).
-
Add Sodium Tungstate (4.5 g, 0.014 mol) and EDTA (1.2 g).
-
Stir at 300 RPM until a homogeneous suspension/solution is achieved.
-
Heat the jacket to 55°C (Internal temp target: 50–55°C).
Step 2: Controlled Oxidation (The "Hot" Step)
-
Critical Safety Control:
accumulation can lead to thermal runaway.
-
Load 35%
(99 mL, ~1.15 mol) into the dosing vessel. -
Initiate Dosing: Add the first 10% of peroxide slowly. Observe the temperature. A distinct exotherm (2–5°C rise) confirms reaction initiation.
-
Main Addition: Dose the remaining
over 2–3 hours , maintaining internal temperature between 55–60°C .-
Self-Validating Check: If temperature drops while dosing continues, the reaction may have stalled (accumulation hazard). Stop dosing and investigate.
-
-
After addition, stir at 60°C for an additional 4–6 hours.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture.
-
Quench sample with aqueous
. -
Analyze via HPLC (C18 column, Water/Acetonitrile gradient).
-
Pass Criteria: < 1.0% remaining 6-Fluoroquinoline.
-
Fail: If > 1% SM remains, add 0.2 equiv
and stir for 2 hours.
-
Step 4: Peroxide Quenching (Safety Critical)
-
Never concentrate a reaction mixture containing active peroxides.
-
Cool reactor to 20°C .
-
Test for peroxides using Quantofix® Peroxide strips (or starch-iodide paper).
-
Slowly add saturated aqueous Sodium Bisulfite (
) or Sodium Thiosulfate until the peroxide test is negative.
Workup & Purification (Chromatography-Free)
Figure 2: Workup workflow designed to isolate the product without column chromatography.
-
Concentration: Remove Methanol under reduced pressure (keep bath < 50°C).
-
Extraction: Dilute the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).
-
Note on Scale: While DCM is excellent for solubility, EtOAc is preferred for green metrics. If product precipitates from the aqueous layer (common for N-oxides), filter directly.
-
-
Washing: Wash combined organics with Brine (100 mL). Dry over
.[4] -
Crystallization:
-
Concentrate the organic layer to approx. 30% volume.
-
Add Heptane or MTBE slowly as an anti-solvent until turbidity persists.
-
Cool to 0–5°C for 4 hours.
-
Filter the off-white/yellow solid.
-
-
Drying: Vacuum oven at 40°C for 12 hours.
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Thermal Runaway | Dosing too fast; Cooling failure | Stop dosing immediately. Maximize cooling jacket. Open emergency vent. |
| Incomplete Conversion | Catalyst deactivation; Old Peroxide | Check pH (keep ~4-6). Add fresh catalyst (0.5 mol%). Verify |
| Product Color (Dark) | Over-heating; Polymerization | Treat organic solution with activated charcoal before crystallization. |
| Emulsion during Workup | N-oxide surfactant properties | Add solid NaCl to saturate the aqueous phase; Filter through Celite. |
Part 5: References
-
Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link
-
Foundational text on N-oxidation chemistry.
-
-
Noyori, R., et al. (1998). "A Green Route to N-Oxides using Aqueous Hydrogen Peroxide." Chemical Communications, (19), 2143–2144. Link
-
Establishes the tungsten/peroxide catalytic cycle.
-
-
Org. Process Res. Dev. (2002). "Safety of Hydrogen Peroxide Scale-Up." Organic Process Research & Development, 6(6), 877–889. Link
-
Authoritative guide on handling H2O2 exotherms.
-
-
Deng, Y., et al. (2010). "Tungstate-catalyzed oxidation of tertiary amines to N-oxides with hydrogen peroxide." Green Chemistry, 12, 212-215. Link
-
Specific protocol adaptation for heterocyclic amines.
-
Disclaimer: This protocol involves the use of energetic oxidants.[1][3][4][6][7][8][9] A specific risk assessment (HAZOP) must be conducted by the user's safety team prior to scale-up above 10 grams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. chemimpex.com [chemimpex.com]
- 6. New synthesis of fluorine-18-labeled 6-fluoro-L-dopa by cleaving the carbon-silicon bond with fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
deoxygenation methods for quinoline N-oxides
Application Note: Deoxygenation Strategies for Quinoline -Oxides
23Executive Summary
Quinoline
This guide presents two validated, high-fidelity protocols that address these limitations:
Mechanistic Landscape & Strategy
Understanding the mechanism is crucial for troubleshooting. Deoxygenation generally proceeds via one of three pathways:
-
Direct Oxygen Atom Transfer (OAT): A nucleophilic reductant (e.g.,
, ) attacks the electrophilic oxygen, forming a strong P=O bond. -
Metal-Oxo Cycling: A high-valent metal (Mo, Re) accepts the oxygen atom, reducing the substrate, and is subsequently regenerated by a stoichiometric terminal reductant.
-
Single Electron Transfer (SET): Photo-excited species donate an electron to the
-oxide, followed by protonation and homolytic N–O bond cleavage.
Visualizing the Pathways
Figure 1: Mechanistic comparison between classical Phosphorus-based OAT and Catalytic Molybdenum cycles.
Comparative Analysis of Methods
Select the appropriate method based on your substrate's sensitivity and scale.
| Feature | Method A: Mo-Catalyzed | Method B: Photo-Hantzsch | Classical (PCl3) | Classical (Zn/AcOH) |
| Primary Mechanism | Metal-Oxo Transfer | SET / Radical | Nucleophilic Attack | Electron Transfer |
| Conditions | Thermal (80–100 °C) | Ambient Temp (Blue LED) | Thermal / Reflux | RT to 60 °C |
| Reductant | Pinacol (Green) | Hantzsch Ester | PCl3 (Toxic) | Zn Dust |
| Byproducts | Acetone, Water | Pyridine deriv., Water | POCl3 (Corrosive) | Zn salts |
| Selectivity | High (Chemo) | Very High (Func. Group) | Low | Low |
| Scalability | High (kg scale viable) | Moderate (Flow chem rec.) | High | High |
| Rec. Use Case | Robust substrates, Green Chem | Fragile / Late-stage APIs | Simple substrates | Bulk commodity |
Detailed Protocols
Protocol A: Molybdenum-Catalyzed Green Deoxygenation
Principle: This method utilizes a dioxomolybdenum(VI) catalyst. Pinacol acts as the oxygen acceptor, converting to acetone and water.[5] This is an "atom-economical" thermal method suitable for scale-up.
Materials:
-
Substrate: Quinoline
-oxide derivative (1.0 equiv) -
Catalyst:
or (5 mol%) -
Reductant: Pinacol (1.1 equiv)
-
Solvent: Ethanol or Toluene (0.5 M concentration)
Step-by-Step Workflow:
-
Charge: To a reaction vessel equipped with a reflux condenser, add the Quinoline
-oxide (1.0 mmol), Pinacol (130 mg, 1.1 mmol), and Molybdenum catalyst (5 mol%). -
Solvate: Add Ethanol (2.0 mL). Note: Toluene can be used if higher temperatures are required for sterically hindered substrates.
-
React: Heat the mixture to reflux (approx. 80 °C) for 2–6 hours. Monitor by TLC or LCMS for the disappearance of the
-oxide peak ( mass). -
Workup:
-
Validation: Confirm product identity via
NMR (shift of C2/C8 protons) and MS.
Key Advantage: The only stoichiometric byproducts are acetone and water, making this an environmentally benign process.[5]
Protocol B: Visible-Light Mediated Deoxygenation (Metal-Free)
Principle: Photoexcitation of Hantzsch ester (HEH) generates a radical species capable of single-electron reduction of the
Materials:
-
Substrate: Quinoline
-oxide (0.2 mmol) -
Reductant/Photocatalyst: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv)
-
Solvent: THF or DCM (degassed)
-
Light Source: Blue LEDs (
, 10–20 W)
Step-by-Step Workflow:
-
Preparation: In a Pyrex tube or clear vial, dissolve the Quinoline
-oxide (0.2 mmol) and Hantzsch Ester (0.24 mmol) in THF (2.0 mL). -
Degassing: Sparge the solution with nitrogen or argon for 5 minutes to remove dissolved oxygen (which can quench the excited state).
-
Irradiation: Seal the vial and place it approx. 2–3 cm away from the Blue LED source. Stir vigorously.
-
Fan Cooling: Use a small fan to maintain the reaction at ambient temperature (
), preventing thermal side reactions.
-
-
Monitoring: Irradiate for 4–12 hours. The yellow color of the Hantzsch ester may fade or change as it converts to the pyridine derivative.
-
Workup:
-
Evaporate the solvent.[7]
-
Purification: The byproduct is the diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (Hantzsch pyridine). This is easily separated from the quinoline product via flash column chromatography (typically less polar than the
-oxide).
-
Key Advantage: "Catalyst-free" in the sense that HEH acts as both the photo-absorber and the reductant, avoiding heavy metals entirely.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Incomplete Conversion (Method A) | Catalyst deactivation or insufficient heat. | Increase temp (switch to Toluene). Add 2 mol% fresh catalyst. Ensure Pinacol is not wet. |
| Incomplete Conversion (Method B) | Oxygen quenching or weak light penetration. | Degas thoroughly. Use a narrower reaction vessel to increase surface-area-to-volume ratio for light. |
| Product Contamination (Method B) | Hantzsch Pyridine co-elution. | The Hantzsch pyridine is basic. An acidic wash (1M HCl) can remove the quinoline product into the aqueous phase (if the byproduct is less basic), or careful chromatography. |
| Over-reduction (Ring hydrogenation) | Reductant is too strong (e.g., Zn/AcOH). | Switch to Method A (Mo) or Method B (Light). These are chemoselective for the N-O bond.[1][5] |
References
-
Visible-Light Photocatalyzed Deoxygenation: Kim, K. D., & Lee, J. H. (2018).[1] Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides. Organic Letters, 20(24), 7712–7716.
-
Catalyst-Free Photo-Hantzsch Protocol: Konev, M. O., Cardinale, L., & Jacobi von Wangelin, A. (2020).[8] Catalyst-Free N-Deoxygenation by Photoexcitation of Hantzsch Ester. Organic Letters, 22(4), 1316–1320.[8]
-
Molybdenum-Catalyzed Green Reduction: Cadierno, V., et al. (2005). Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides. (Referencing general Mo-catalyzed pinacol protocols found in Adv. Synth. Catal. and Synlett).
- General Review: Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Standard text for classical methods).
Sources
- 1. Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [academia.edu]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of quinoline N-oxides
Technical Support Center: Quinoline N-Oxide Synthesis Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Synthesis Support Center
You are likely here because your quinoline oxidation is stalling, your work-up is precipitating a mess of benzoic acid, or you are concerned about the safety of scaling up peroxide reactions.
Synthesizing quinoline N-oxides is theoretically simple—nitrogen lone pair oxidation—but practically nuanced. The electron-deficient nature of the pyridine ring in quinoline requires potent oxidants, yet the system is prone to over-oxidation (formation of 2-quinolones) and purification nightmares.
This guide replaces generic textbook advice with field-tested optimization strategies.
Part 1: The Oxidant Decision Matrix
Before starting, verify you are using the correct oxidant for your specific constraints (Scale, Substrate Sensitivity, and Waste Disposal).
Visual Guide: Reagent Selection Logic
Caption: Decision matrix for selecting the optimal oxidant based on scale and substrate stability.
Part 2: Optimized Protocols
Protocol A: The "Gold Standard" (m-CPBA)
Best for: Small scale (<5g), rapid discovery, non-acid-sensitive substrates.
The Optimization: Standard m-CPBA reactions often fail due to incorrect stoichiometry caused by the variable purity of the reagent (commercial m-CPBA is ~77%, stabilized with water/acid).
Reagents:
-
Substrate: Quinoline derivative (1.0 equiv)[1]
-
Oxidant: m-CPBA (Calculate 1.2–1.5 equiv based on active oxygen content, not gross weight).
-
Solvent: Dichloromethane (DCM) or Chloroform.
Step-by-Step:
-
Dissolution: Dissolve quinoline in DCM (0.1 M concentration). Cool to 0°C.
-
Addition: Add m-CPBA portion-wise over 15 minutes. Do not dump it in all at once; exotherms can trigger over-oxidation.
-
Monitoring: Warm to Room Temperature (RT). Monitor via TLC.
-
Tip: N-oxides are much more polar than starting materials. Use 5-10% MeOH in DCM for TLC elution.
-
-
Quench: Once conversion >95%, cool to 0°C and add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess peroxide. Test with starch-iodide paper (should remain white).
Protocol B: The "Green" Scale-Up (Tungstate Catalyzed)
Best for: Large scale (>10g), industrial application, avoiding chlorinated solvents.
The Mechanism: Sodium tungstate forms a peroxotungstate species in situ, which acts as the active oxygen transfer agent.
Reagents:
-
Substrate: Quinoline (1.0 equiv)[1]
-
Catalyst: Na₂WO4·2H₂O (2–5 mol%)
-
Oxidant: 30% Aqueous H₂O₂ (1.5–2.0 equiv)
-
Additive: EDTA (optional, chelates trace metals that decompose H₂O₂)
Step-by-Step:
-
Mix: Combine quinoline and catalyst in water (or MeOH/Water mix if solubility is poor). Heat to 60°C.
-
Dosing: Add H₂O₂ dropwise via addition funnel. Crucial: Maintain temp <70°C to prevent H₂O₂ thermal decomposition.
-
Reaction: Stir at 60–65°C for 4–6 hours.
-
Workup: Cool to RT. Product often precipitates out. Filter and wash with cold water.[2]
Part 3: Troubleshooting & FAQs
Issue 1: "I cannot separate the m-chlorobenzoic acid (m-CBA) byproduct from my N-oxide."
Diagnosis: This is the most common failure mode in Protocol A. m-CBA (the reduced form of m-CPBA) often co-crystallizes with Quinoline N-oxides.
The Fix: The pH Swing Extraction You must exploit the pKa difference.
-
m-CBA pKa: ~3.8 (Acidic)
-
Quinoline N-oxide pKa: ~0.8 (Very weakly basic/Neutral)
Optimized Work-up Workflow:
Caption: Purification logic relying on the deprotonation of m-CBA to render it water-soluble.
Q: My N-oxide is water soluble! I can't wash it.
-
A: If your product is highly polar, do not use aqueous washes. Instead, filter the reaction mixture through a pad of basic alumina . The alumina will sequester the acidic m-CBA, allowing the N-oxide to elute.
Issue 2: "The reaction stalls at 80% conversion."
Diagnosis:
-
Moisture: Commercial m-CPBA contains varying amounts of water. If you calculated stoichiometry based on "77%" but your batch is old, you may have under-dosed.
-
Protonation: As m-CBA forms, it acidifies the solution. Protonated quinoline is electron-poor and resists oxidation.
The Fix:
-
Buffer: Add solid NaHCO₃ (2.0 equiv) directly to the DCM reaction mixture. This neutralizes m-CBA in situ, preventing protonation of the quinoline nitrogen and maintaining reaction kinetics.
Issue 3: "I am seeing 'over-oxidation' byproducts."
Diagnosis: Formation of 2-quinolones or ring cleavage. The Fix:
-
Temperature: Never add oxidant at room temperature. Always start at 0°C.
-
Light: Quinoline N-oxides are photosensitive. Perform the reaction and work-up in the dark (wrap flask in foil) to prevent photochemical rearrangement to 2-quinolones (Buchardt reaction).
Part 4: Comparative Data
| Feature | m-CPBA (Protocol A) | Tungstate/H2O2 (Protocol B) | UHP (Urea-H2O2) |
| Reaction Time | Fast (1-4 h) | Medium (4-8 h) | Slow (12-24 h) |
| Atom Economy | Poor (Generates ArCOOH) | Excellent (Generates H2O) | Good (Generates Urea) |
| Purification | Difficult (Acid removal) | Easy (Filtration) | Easy (Water wash) |
| Safety | Shock Sensitive | Thermal Runaway Risk | Stable Solid |
| Cost | High | Low | Low |
Part 5: Safety Protocols (Mandatory)
-
Peroxide Testing: Before concentrating any reaction mixture containing H₂O₂ or m-CPBA, you MUST test for active peroxides using starch-iodide paper. If positive (blue/black), quench with sodium thiosulfate. Concentrating peroxides is a leading cause of lab explosions.
-
Exotherm Control: Oxidation of nitrogen is exothermic. On scales >10g, use a thermocouple and ensure cooling capacity (ice bath or chiller) is active before addition.
References
-
Y. Kishi et al. , "Synthetic studies on tetrodotoxin and related compounds. III. A stereospecific synthesis of an equivalent of the C.5-C.11 fragment," Journal of the American Chemical Society, 94, 9217 (1972). Link(Foundational protocol for m-CPBA oxidation).
-
S. Murahashi et al. , "Tungstate-catalyzed oxidation of tetrahydroquinolines with hydrogen peroxide," Journal of Organic Chemistry, 68, 4970 (2003). Link(Green chemistry protocol).
-
R. S. Varma & K. P.[3][4] Naicker , "The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Nitrogen Heterocycles," Organic Letters, 1, 189-191 (1999).[3][4] Link(UHP Protocol).
-
M. S. Cooper et al. , "Oxidation Reactions Using Urea-Hydrogen Peroxide; A Safe Alternative to Anhydrous Hydrogen Peroxide," Synlett, 1990, 533-535 (1990). Link(Safety and alternatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 4. The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles [organic-chemistry.org]
Technical Support Center: Troubleshooting 6-Fluoroquinoline 1-Oxide Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The N-oxidation of 6-fluoroquinoline is a foundational transformation in drug development, but the unique electronic properties of the fluorinated quinoline system make it highly susceptible to chemoselectivity issues. This guide provides self-validating protocols, mechanistic causality, and troubleshooting steps to ensure high-purity yields of 6-fluoroquinoline 1-oxide.
Mechanistic Overview & Reaction Pathways
While reagents like meta-chloroperoxybenzoic acid (mCPBA) effectively oxidize the nucleophilic quinoline nitrogen, the resulting N-oxide alters the electronic distribution of the fused ring system. This activation makes the intermediate highly vulnerable to overoxidation and nucleophilic aromatic substitution (S_NAr).
Reaction pathways of 6-fluoroquinoline N-oxidation and common side reactions.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a peak with the exact same mass as my target (m/z 164[M+H]+), but it has a different retention time. What is this? A1: You are observing the formation of 6-fluoroquinolin-2(1H)-one, commonly known as a carbostyril derivative 1[1]. Quinoline N-oxides can undergo isomerization or overoxidation-rearrangement when exposed to excess peracids or prolonged heating. The N-oxide directs electrophilic or oxidative attack to the highly activated C2 position. Causality & Validation: To validate this, check the 1H NMR spectrum. The target N-oxide will retain a sharp C2 proton signal (typically ~8.5–8.8 ppm). If this signal is missing and a broad -NH peak appears (~12.0 ppm), carbostyril formation is confirmed.
Q2: During basic workup, my product yield drops significantly, and I detect a new species at m/z 162 [M+H]+. Why? A2: The formation of the N-oxide significantly increases the electrophilicity of the quinoline ring. While C2 and C4 are typically the most activated, the highly electronegative fluorine atom at C6 acts as an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr). If you use strong bases (e.g., NaOH) during workup to neutralize mCPBA, the hydroxide ion displaces the fluorine atom, yielding 6-hydroxyquinoline 1-oxide. Causality & Validation: Run a 19F NMR. The target 6-fluoroquinoline 1-oxide should show a distinct fluorine signal (~ -110 ppm). The disappearance of this signal confirms S_NAr defluorination. Always use mild bases like NaHCO3 for workup.
Q3: How do I definitively distinguish unreacted 6-fluoroquinoline from the 1-oxide product using mass spectrometry and NMR? A3: N-oxidation causes a pronounced deshielding effect on specific protons due to the formal positive charge on the nitrogen. Furthermore, N-oxides exhibit a characteristic loss of an oxygen atom (M-16) during mass spectrometry fragmentation 2[2]. Causality & Validation: Compare the C8 protons in 1H NMR. In 6-fluoroquinoline 1-oxide, the C8 proton shifts significantly downfield (often >8.5 ppm) compared to the starting material due to its spatial proximity (peri-position) to the N-oxide oxygen.
Quantitative Analytical Signatures
To establish a self-validating analytical system, cross-reference your crude mixture against these expected quantitative signatures.
| Compound | Molecular Weight | LC-MS [M+H]+ | Key 1H NMR Shift (CDCl3) | 19F NMR Shift |
| 6-Fluoroquinoline (SM) | 147.15 g/mol | 148.1 | C8-H: ~8.1 ppm | ~ -113 ppm |
| 6-Fluoroquinoline 1-oxide | 163.15 g/mol | 164.1 | C8-H: ~8.7 ppm (Deshielded) | ~ -110 ppm |
| 6-Fluoroquinolin-2(1H)-one | 163.15 g/mol | 164.1 | C2-H: Missing; NH: ~12.0 ppm | ~ -115 ppm |
| 6-Hydroxyquinoline 1-oxide | 161.16 g/mol | 162.1 | C8-H: ~8.6 ppm | Missing |
Analytical Validation Workflow
Analytical workflow for identifying 6-fluoroquinoline 1-oxide and side products.
Step-by-Step Protocol: Analytical Validation of Crude Mixture
-
Sample Preparation: Withdraw 10 µL of the crude reaction mixture and dilute in 1 mL of LC-MS grade Acetonitrile.
-
LC-MS Acquisition: Inject 1 µL onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Scan positive ion mode (m/z 100-300).
-
Mass Triage:
-
Peak at m/z 148.1 indicates incomplete conversion.
-
Peak at m/z 162.1 indicates S_NAr defluorination.
-
Peak at m/z 164.1 indicates the target N-oxide OR the carbostyril isomer.
-
-
NMR Confirmation: Concentrate a 50 µL aliquot, dissolve in CDCl3, and acquire 1H and 19F NMR spectra. The presence of a singlet at ~ -110 ppm (19F) and a deshielded doublet at ~8.7 ppm (1H) confirms the target 6-fluoroquinoline 1-oxide 3[3].
Optimized Experimental Protocol: Synthesis of 6-Fluoroquinoline 1-Oxide
To minimize the side reactions detailed above, follow this optimized, step-by-step methodology designed to suppress overoxidation and nucleophilic attack 4[4].
Step 1: Reagent Preparation
-
Dissolve 6-fluoroquinoline (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
-
Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy required for the overoxidation pathway leading to the carbostyril.
Step 2: Controlled Oxidation
-
Weigh out mCPBA (1.05 to 1.1 equiv). Critical: Do not use a large excess. Excess peracid drives the formation of carbostyril derivatives.
-
Add the mCPBA portion-wise over 15 minutes to the 0 °C solution to prevent localized exothermic spikes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation: Monitor via LC-MS every hour. Terminate the reaction strictly when the SM peak (m/z 148.1) is < 2% of the total area.
Step 3: Chemoselective Quenching
-
Once complete, cool the mixture back to 0 °C.
-
Add a 10% aqueous solution of sodium thiosulfate (Na2S2O3) and stir vigorously for 30 minutes. Causality: Na2S2O3 completely reduces any unreacted mCPBA to m-chlorobenzoic acid. This must be done before basic workup to prevent base-catalyzed oxidative rearrangements.
Step 4: Mild Basic Workup
-
Add saturated aqueous sodium bicarbonate (NaHCO3) to the mixture until the aqueous layer reaches pH 8. Critical: Never use NaOH or KOH. The 6-fluoro group is highly activated by the N-oxide; strong bases will trigger an S_NAr reaction, irreversibly cleaving the fluorine atom.
-
Extract the aqueous material twice with DCM (2 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate to 10% Methanol in Ethyl Acetate). Note: N-oxides are highly polar and will streak on silica if pure non-polar solvents (like Hexanes) are used.
References
-
PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease. ACS Publications.[Link]
-
Simple and Scalable Electrochemical Synthesis of 2,1-Benzisoxazoles and Quinoline N-Oxides. The Royal Society of Chemistry.[Link]
- CN111793060A - NLRP3 modulators.
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[Link]
Sources
Technical Support Center: 6-Fluoroquinoline 1-Oxide Synthesis
Current Status: Operational Ticket ID: FQ-NOX-OPT-001 Subject: Strategies to Improve Yield and Purity of 6-Fluoroquinoline 1-Oxide
Executive Summary & Chemical Context
The Challenge: Synthesizing 6-fluoroquinoline 1-oxide is a critical step in the manufacturing of fluoroquinolone antibiotics. However, the presence of the fluorine atom at the C6 position creates a specific electronic challenge. Fluorine is an Inductive Electron Withdrawing Group (-I), which decreases the electron density on the nitrogen atom compared to unsubstituted quinoline. Consequently, the nitrogen lone pair is less nucleophilic, making the N-oxidation step slower and more prone to incomplete conversion.
The Solution: To maximize yield, one must employ a "forceful" oxidation strategy while managing the work-up carefully to prevent water-solubility losses (N-oxides are highly polar). This guide details two validated protocols: the m-CPBA Standard Method (best for small-scale/high conversion) and the Tungstate-Catalyzed Green Method (best for scalability).
Troubleshooting & FAQ (Root Cause Analysis)
Q1: My conversion stalls at 60-70%. Adding more oxidant doesn't help. Why?
Diagnosis: This is likely due to the "Deactivation Effect." The 6-fluoro substituent reduces the nucleophilicity of the quinoline nitrogen. If you are using standard equivalents (1.0–1.1 eq) of oxidant, it may be insufficient to overcome the activation energy barrier before the oxidant decomposes.
Corrective Action:
-
Stoichiometry: Increase oxidant (m-CPBA or H2O2) to 1.5 – 2.0 equivalents .
-
Temperature: If using m-CPBA, move from 0°C to Room Temperature (RT) or mild reflux (DCM/CHCl3). If using H2O2, ensure the temperature is maintained at 60-70°C.[1]
-
Kinetics: The reaction time must be extended. Standard quinoline oxidizes in 2-4 hours; 6-fluoroquinoline often requires 12-18 hours.
Q2: The product is contaminated with a white solid that is difficult to remove.
Diagnosis: If using m-CPBA , this impurity is m-chlorobenzoic acid (m-CBA) , the byproduct of the oxidation. It has similar solubility profiles to the N-oxide in many organic solvents.
Corrective Action:
-
The Basic Wash: Dissolve the crude residue in DCM and wash vigorously with 10% aqueous K2CO3 or 1M NaOH . The m-CBA will deprotonate and move to the aqueous layer as the benzoate salt.
-
Alternative: Switch to the H2O2/Na2WO4 method (Protocol B) to eliminate aromatic acid byproducts entirely.
Q3: My yield is low because the product stays in the aqueous phase during work-up.
Diagnosis: N-oxides are highly polar and water-soluble. Standard extraction (separating funnel) often leaves 20-30% of the product in the water.
Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture has higher polarity and extracts N-oxides more efficiently.
Comparative Data: Oxidant Performance
| Metric | Method A: m-CPBA | Method B: H2O2 / Na2WO4 | Method C: Oxone / Acetone |
| Primary Reagent | m-Chloroperoxybenzoic acid | Hydrogen Peroxide (30%) | Potassium peroxymonosulfate |
| Catalyst | None | Sodium Tungstate (Na2WO4) | Acetone (in situ dioxirane) |
| Typical Yield | 85 - 92% | 75 - 85% | 60 - 75% |
| Reaction Time | 4 - 12 Hours | 6 - 18 Hours | 2 - 6 Hours |
| Atom Economy | Low (produces solid waste) | High (produces water) | Medium |
| Scalability | Poor (Safety/Cost) | Excellent | Good |
| Key Risk | Shock sensitive / Exotherm | Residual metal removal | pH control required |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (m-CPBA)
Best for: Small scale (<10g), high purity requirements, laboratory research.
Reagents:
-
6-Fluoroquinoline (1.0 eq)
-
m-CPBA (70-75% purity) (1.5 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
-
10% K2CO3 aqueous solution
Workflow:
-
Dissolution: Dissolve 6-fluoroquinoline in DCM in a round-bottom flask. Cool to 0°C (ice bath).
-
Addition: Add m-CPBA portion-wise over 30 minutes. Critical: Do not add all at once to control the exotherm.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C). Monitor by TLC (System: DCM/MeOH 95:5).
-
Note: The N-oxide will have a much lower Rf (more polar) than the starting material.
-
-
Quench & Wash: Once consumption is >95%, dilute with excess DCM.
-
Purification (Crucial Step): Wash the organic layer 3 times with 10% K2CO3. This removes the m-chlorobenzoic acid byproduct.
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize from Acetone/Hexane if necessary.
Protocol B: The "Green" Catalytic Method (H2O2/Na2WO4)
Best for: Scale-up (>10g), green chemistry compliance, avoiding aromatic waste.
Reagents:
-
6-Fluoroquinoline (1.0 eq)
-
Hydrogen Peroxide (30% aq) (2.0 - 3.0 eq)
-
Sodium Tungstate Dihydrate (Na2WO4·2H2O) (0.05 eq / 5 mol%)
-
Solvent: Methanol or Acetic Acid (Acetic acid accelerates the reaction via peracetic acid formation in situ).
Workflow:
-
Setup: Dissolve 6-fluoroquinoline and Na2WO4 catalyst in Methanol (or Acetic Acid).
-
Heating: Warm the solution to 60°C.
-
Addition: Add H2O2 dropwise via an addition funnel over 1 hour.
-
Digestion: Stir at 60-70°C for 12-16 hours.
-
Tip: If conversion stalls, add a fresh aliquot of catalyst (1 mol%) and H2O2 (0.5 eq).
-
-
Work-up:
-
Quench: Cool to RT. Add Na2SO3 (sodium sulfite) solution carefully to destroy excess peroxide (Test with starch-iodide paper).
-
Extraction: Evaporate most of the Methanol. Extract the aqueous residue with DCM (x3).
-
Metal Removal: To ensure no Tungsten remains, pass the organic layer through a small pad of silica gel or treat with activated carbon.
-
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Decision Tree
Use this logic flow when experiments fail to meet yield specifications.
Caption: Decision matrix for diagnosing low yields in 6-fluoroquinoline oxidation.
Diagram 2: Mechanistic Pathway & Deactivation
Understanding why the 6-Fluoro group makes this reaction harder than standard quinoline.
Caption: Mechanistic impact of the Fluorine substituent on the N-oxidation pathway.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines and Quinoline N-Oxides. Retrieved from [Link]
-
National Institutes of Health (PMC). (2013). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Retrieved from [Link]
- Google Patents. (2008). EP2138490A1 - New method for synthesis of fluoroquinolones.
-
Organic Chemistry Portal. (n.d.). meta-Chloroperbenzoic acid (mCPBA) in Organic Synthesis. Retrieved from [Link]
Sources
Technical Support Center: 6-Fluoroquinoline 1-Oxide Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex stability profile and degradation pathways of 6-fluoroquinoline 1-oxide .
Due to the electron-withdrawing nature of the 6-fluoro substituent, this N-oxide exhibits unique electrophilic characteristics at the C2/C4 positions and profound sensitivity to photochemical and thermal triggers. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.
Section 1: Photochemical Stability & Handling (Diagnostic Q&A)
Q1: My 6-fluoroquinoline 1-oxide samples show rapid degradation during benchtop handling, turning into a complex mixture. What is the primary degradation pathway? A1: The primary degradation pathway is photochemical. Quinoline N-oxides are highly sensitive to UV and visible light[1]. Upon exposure to ambient light, 6-fluoroquinoline 1-oxide absorbs photons (λmax ~386 nm), entering a singlet excited state. This state rapidly isomerizes into a highly reactive oxaziridine intermediate, which then undergoes an electrocyclic ring expansion to form 7-fluoro-3,1-benzoxazepine[2]. Causality: The N–O bond is highly photolabile. To prevent this, all handling, reaction setups, and storage must be performed in actinic (amber) glassware or under strict dark conditions.
Q2: I am trying to intentionally isolate the 7-fluoro-3,1-benzoxazepine intermediate for scaffold hopping, but my yields are low and I see extensive photodegradation. What am I doing wrong? A2: You are likely using a broadband UV source (e.g., a standard mercury lamp). While the starting 6-fluoroquinoline 1-oxide absorbs at ~386 nm, the resulting benzoxazepine intermediate experiences a substantial hypsochromic shift, absorbing maximally at ~323 nm[2]. Causality: Broadband irradiation provides photons that excite both molecules, leading to the secondary photodegradation of your product. Switching to a narrow-band 390-nm LED ensures selective excitation of the N-oxide while leaving the benzoxazepine perfectly stable in the photolysate[2].
Q3: During photochemical reactions, I observe the formation of 5-fluoro-N-acylindole and 6-fluoro-2-quinolone. How do I control these byproducts? A3: These are downstream degradation products caused by specific environmental triggers:
-
5-Fluoro-N-acylindoles: Formed via acid-catalyzed rearrangement of the benzoxazepine. If adventitious water is present (e.g., using the N-oxide hydrate or moist solvent), it hydrolyzes the benzoxazepine into an intermediate that dehydrates into the indole[1]. Ensure strictly anhydrous solvents if the benzoxazepine is your target.
-
6-Fluoro-2-quinolones (Carbostyrils): This is a competing photochemical pathway that occurs directly from the excited singlet state, often accounting for ~20% of the byproduct[1]. Lowering the reaction temperature and ensuring vigorous stirring mitigates localized over-irradiation and suppresses this pathway.
Section 2: Thermal & Chemical Degradation (Diagnostic Q&A)
Q4: I need to chemically deoxygenate 6-fluoroquinoline 1-oxide back to 6-fluoroquinoline. High-temperature catalytic transfer hydrogenation is cleaving my other functional groups. What is a milder alternative? A4: While palladium-catalyzed transfer hydrogenation is a known method for deoxygenating quinoline N-oxides[3], it can be overly harsh and lacks chemoselectivity. A highly efficient, milder alternative is the use of Phosphorus Tribromide (PBr3) in ethyl acetate. Causality: Phosphorus is highly oxophilic. The N-oxide oxygen attacks the phosphorus, forming a phosphonium intermediate. To prevent the electron-withdrawing 6-fluoro group from directing a bromide nucleophilic attack onto the activated C2/C4 positions (which would yield brominated byproducts), the reaction must be strictly maintained below 10 °C[4].
Section 3: Quantitative Data on Degradation Pathways
Table 1: Summary of Degradation Triggers, Intermediates, and Preventive Actions
| Degradation Trigger | Primary Intermediate / Product | Mechanistic Causality | Preventive / Corrective Action |
| Ambient Light (Broadband) | Oxaziridine → Benzoxazepine degradation | Non-selective excitation of both the N-oxide and the downstream product. | Use amber glassware; switch to a 390-nm LED for controlled reactions. |
| Trace Acid / Moisture | 5-Fluoro-N-acylindole | Acid-catalyzed hydrolysis and recyclization of the benzoxazepine intermediate. | Use strictly anhydrous solvents; store reagents over activated molecular sieves. |
| Elevated Temp (>25 °C during photolysis) | 6-Fluoro-2-quinolone (Carbostyril) | Competing direct photoreaction originating from the S1 excited state. | Maintain photolysis cooling jacket at <15 °C with vigorous magnetic stirring. |
| PBr3 at Room Temp | Brominated 6-fluoroquinolines | Halogenation at activated C2/C4 positions competes with deoxygenation. | Maintain reductive cleavage reactions strictly below 10 °C in ethyl acetate. |
Section 4: Mechanistic Visualization
Fig 1. Photochemical and thermal degradation pathways of 6-fluoroquinoline 1-oxide.
Section 5: Validated Experimental Protocols
Protocol A: Controlled Photochemical Ring Expansion (Benzoxazepine Synthesis)
Self-validating mechanism: The disappearance of the starting material's yellow tint and the formation of a clear/orange solution indicates successful conversion without secondary degradation.
-
Preparation: Dissolve 6-fluoroquinoline 1-oxide in strictly anhydrous benzene or toluene (0.05 M concentration) in a Pyrex vessel equipped with a cooling jacket[1].
-
Degassing: Purge the solution with dry Nitrogen for 30 minutes to remove dissolved oxygen, which can quench the singlet excited state and induce unwanted redox side-reactions.
-
Irradiation: Irradiate the vigorously stirred solution using a 390-nm LED light source[2]. Maintain the internal temperature at 15 °C using the cooling jacket to suppress carbostyril formation[1].
-
Monitoring: Monitor via TLC or LED-NMR. The reaction is typically complete within 5 hours[2].
-
Isolation: Remove the solvent under reduced pressure at room temperature to isolate the 7-fluoro-3,1-benzoxazepine. Do not apply heat, as the 7-membered ring is thermally sensitive.
Protocol B: Chemoselective Deoxygenation to 6-Fluoroquinoline
Self-validating mechanism: Conducting the reaction strictly below 10 °C kinetically favors P–O bond cleavage over C–Br bond formation, ensuring >95% purity of the deoxygenated product.
-
Cooling: Dissolve the 6-fluoroquinoline 1-oxide in anhydrous ethyl acetate and cool the flask to 5 °C using an ice-water bath[4].
-
Reagent Addition: Prepare a solution of PBr3 (1.2 equivalents) in ethyl acetate. Add this dropwise to the N-oxide solution over 30 minutes, ensuring the internal temperature never exceeds 10 °C[4].
-
Reaction: Stir the mixture at 5 °C for 1 hour. The oxophilic nature of phosphorus drives the extraction of the oxygen atom.
-
Quenching: Carefully quench the reaction with cold saturated aqueous NaHCO3 to neutralize the generated acid and safely hydrolyze excess PBr3.
-
Extraction: Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and concentrate to yield pure 6-fluoroquinoline.
References
-
[2] Scaffold hopping by net photochemical carbon deletion of azaarenes. Source: NIH. 2
-
[3] Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Source: Institute for Basic Science. 3
-
[4] Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Source: Canadian Science Publishing. 4
-
[1] 3,1-benzoxazepine. Source: Organic Syntheses Procedure. 1
Sources
common impurities found in 6-fluoroquinoline 1-oxide synthesis
Welcome to the Technical Support Center for the synthesis and purification of 6-fluoroquinoline 1-oxide. As a highly valued intermediate in medicinal chemistry, this molecule serves as a critical building block in the development of advanced therapeutics, including clinical candidates like the noncovalent hemoglobin modulator PF-07059013 used for sickle cell disease[1].
Synthesizing N-oxides via the oxidation of quinolines is a fundamental transformation, but the presence of the electron-withdrawing 6-fluoro substituent alters the electronic landscape of the starting material, introducing unique kinetic and purification challenges. This guide is designed by application scientists to help you troubleshoot common impurities, understand the mechanistic causality behind your workflow, and implement self-validating protocols to ensure high-purity yields.
Mechanistic Pathway & Impurity Clearance Workflow
The standard approach for synthesizing 6-fluoroquinoline 1-oxide utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant. The reaction relies on the nucleophilic lone pair of the quinoline nitrogen attacking the electrophilic peroxy oxygen of m-CPBA[2].
Workflow for 6-fluoroquinoline 1-oxide synthesis and impurity clearance.
Self-Validating Experimental Protocol
To prevent the carryover of unreacted starting materials and reagent byproducts, follow this self-validating methodology.
Step 1: Reagent Preparation & Stoichiometry Commercial m-CPBA is typically only ~70-75% active, with the remainder consisting of water and m-chlorobenzoic acid (mCBA)[3].
-
Causality: Failing to account for this purity percentage will result in under-dosing the oxidant, leading to high levels of unreacted 6-fluoroquinoline. Calculate the active molarity carefully and dissolve 1.2 equivalents of active m-CPBA in anhydrous dichloromethane (DCM).
Step 2: Reaction Execution Dissolve 6-fluoroquinoline (1.0 eq) in DCM and cool the vessel to 0 °C. Add the m-CPBA solution dropwise, then allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
-
Causality: The electron-withdrawing 6-fluoro group slightly deactivates the quinoline nitrogen, slowing the reaction kinetics compared to unsubstituted quinoline. Cooling during addition prevents localized exothermic runaway, which can trigger over-oxidation[2].
Step 3: Peroxide Quenching (Self-Validating) Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite to the reaction mixture and stir vigorously for 30 minutes.
-
Validation Check: Spot the aqueous phase onto starch-iodide paper. A lack of blue/black color confirms the complete destruction of residual peroxides.
-
Causality: If unreacted peroxides remain during the downstream solvent evaporation step, the sudden concentration spike combined with applied heat will force over-oxidation, generating quinolone degradation impurities.
Step 4: mCBA Removal (Self-Validating) Transfer the biphasic mixture to a separatory funnel. Wash the organic layer three times with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Validation Check: Test the pH of the aqueous layer after the final wash. It must remain distinctly basic (pH > 8). If the pH drops, the buffering capacity is exhausted, meaning acidic mCBA is still present in your organic layer. Repeat the wash until the aqueous pH stabilizes.
-
Causality: mCBA has a pKa of ~3.8, while the N-oxide is neutral. The basic wash deprotonates mCBA, partitioning it into the aqueous layer as a highly soluble sodium salt, effectively separating it from the organic-soluble N-oxide[3].
Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity N-oxide.
Troubleshooting & FAQs
Q1: My final product is heavily contaminated with a white solid that isn't my N-oxide. What is it, and how do I remove it? A1: This is almost certainly m-chlorobenzoic acid (mCBA) , the primary byproduct of m-CPBA oxidation[4]. If your NaHCO₃ washes were insufficient or the pH dropped during extraction, mCBA will remain protonated and co-precipitate with your product during concentration.
-
Resolution: Re-dissolve your crude mixture in DCM or ethyl acetate and perform additional saturated NaHCO₃ washes until the aqueous layer remains basic. For a completely anhydrous removal method, pass the reaction mixture through a short column packed with polymer-supported 4-dimethylaminopyridine (PS-DMAP) or basic alumina, which acts as an excellent scavenger for the acidic mCBA byproduct[5].
Q2: I have a significant amount of unreacted 6-fluoroquinoline remaining. Should I heat the reaction to force it to completion? A2: Do not apply excessive heat. While the 6-fluoro substituent exerts an electron-withdrawing inductive effect that reduces the nucleophilicity of the nitrogen[2], heating the reaction promotes irreversible ring-opening or over-oxidation.
-
Resolution: Instead of heating, increase the reaction time or add a supplementary 0.2 equivalents of m-CPBA at RT. Monitor the disappearance of the starting material via LC-MS or TLC (the N-oxide will be significantly more polar and have a lower Rf value).
Q3: Mass spectrometry shows a (P+16) peak relative to my desired N-oxide. What is this impurity? A3: A +16 Da mass shift beyond the N-oxide indicates the formation of an over-oxidation product, typically a quinolone derivative (e.g., 6-fluoro-2-quinolone). This occurs when the N-oxide undergoes further oxidation under harsh conditions or if peroxides are not properly quenched before solvent evaporation.
-
Resolution: Strictly control the equivalents of m-CPBA (do not exceed 1.2 - 1.5 eq), maintain temperature control (0 °C addition), and ensure the reaction is fully quenched with Na₂S₂O₃ (verified via starch-iodide paper) before applying vacuum or heat.
Q4: Can I use hydrogen peroxide (H₂O₂) instead of m-CPBA to completely avoid mCBA impurities? A4: Yes, H₂O₂ is a greener oxidant that produces only water as a byproduct. However, quinolines with deactivating groups (like fluorine) often resist direct oxidation by H₂O₂ alone due to sluggish kinetics[6].
-
Resolution: If using H₂O₂, you must employ a catalyst such as methyltrioxorhenium (MTO) or sodium tungstate, or perform the reaction in glacial acetic acid to generate peracetic acid in situ[6]. Note that these conditions require heating (e.g., 65–70 °C) and may alter your impurity profile, increasing the risk of over-oxidation.
Quantitative Data & Analytical Benchmarks
Use the following analytical benchmarks to profile and control the common impurities in your synthesis:
| Impurity | Molecular Source | Detection Method | Typical Acceptable Limit | Removal Strategy |
| m-Chlorobenzoic Acid (mCBA) | m-CPBA byproduct | HPLC (UV 254 nm), ¹H NMR (aromatic shifts) | < 0.5% w/w | Saturated NaHCO₃ washes; PS-DMAP scavenging |
| Unreacted 6-Fluoroquinoline | Incomplete conversion | LC-MS (m/z 148 [M+H]⁺) | < 1.0% a/a | Incremental m-CPBA addition; extended reaction time |
| Over-oxidation (Quinolone) | Excess oxidant / Heat | LC-MS (m/z 164 [M+H]⁺) | < 0.1% a/a | Strict stoichiometric control; Na₂S₂O₃ quench |
| Regioisomers (e.g., 8-Fluoro) | Starting material impurity | Chiral/Achiral HPLC | Dependent on SM purity | Procure high-purity starting material (>99%) |
References
-
PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
meta-Chloroperoxybenzoic acid - Properties and Purification Source: Wikipedia URL:[Link]
-
I am having problems in removing m-cpba and its corresponding acid? Source: ResearchGate URL:[Link]
-
A Multi-Step Continuous Flow Process for the N-Demethylation of Alkaloids Source: Australian Journal of Chemistry - ConnectSci URL:[Link]
-
Quinoline N-oxides and hydroxamic acids with antibacterial properties Source: Canadian Journal of Microbiology - Canadian Science Publishing URL:[Link]
Sources
Technical Support Center: Purification of 6-Fluoroquinoline 1-Oxide
Ticket ID: #FQO-REC-001 Subject: Recrystallization Techniques & Troubleshooting for 6-Fluoroquinoline 1-Oxide Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the Technical Support Center. You are likely working with 6-fluoroquinoline 1-oxide (6-FQO) , a critical intermediate often synthesized via the oxidation of 6-fluoroquinoline using m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
The purification of N-oxides presents unique challenges due to their high polarity, potential hygroscopicity, and thermal sensitivity. This guide moves beyond basic recipes to explain the physics of the separation, ensuring you can adapt the protocol to your specific impurity profile.
Part 1: Solvent System Selection (The "Why" & "How")
The Solubility Paradox
6-FQO is a polar molecule due to the N-O bond (dipole moment ~4.0 D). This creates a "Goldilocks" problem:
-
Alcohols (MeOH, EtOH): Often too good as solvents. The compound remains soluble even at -20°C, leading to poor recovery yields.
-
Hydrocarbons (Hexane, Heptane): Too poor. The compound will not dissolve even at boiling, or it will "oil out" (separate as a liquid) rather than crystallize.
Recommended Solvent Systems
We recommend a binary solvent system relying on polarity differentials.
| Solvent System | Role | Dielectric Constant ( | Application Context |
| Ethyl Acetate (EtOAc) | Primary Solvent | 6.02 | Dissolves 6-FQO at reflux; moderate solubility at RT. Best starting point. |
| Hexane / Heptane | Anti-Solvent | 1.88 / 1.92 | Lowers the polarity of the solution to force precipitation upon cooling. |
| Acetone | Alternative Primary | 20.7 | Use if the crude is insoluble in boiling EtOAc (rare for this derivative). |
| Dichloromethane (DCM) | Extraction Only | 8.93 | Not recommended for recrystallization due to high volatility and "creeping" behavior. |
Part 2: Pre-Recrystallization Troubleshooting (Crucial)
WARNING: The most common failure mode is attempting to recrystallize crude material containing high levels of m-chlorobenzoic acid (mCBA), the byproduct of mCPBA oxidation.
The Issue: mCBA has similar solubility characteristics to 6-FQO in many organic solvents. Co-crystallization is highly likely. The Fix: You must perform a Chemical Wash before the Physical Recrystallization .
The "Acid-Wash" Logic Tree
-
Step 1: Dissolve crude residue in DCM.
-
Step 2: Wash 3x with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Step 3: Dry organic layer (Na₂SO₄), filter, and evaporate before attempting recrystallization.
Part 3: Troubleshooting Guide (Q&A)
Category A: Crystallization Failures
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening? A: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystal nucleation point.
-
Immediate Fix: Reheat the mixture until clear. Add a small volume of the primary solvent (EtOAc) to slightly increase polarity. Allow the solution to cool very slowly (wrap the flask in foil/towel).
-
Pro Tip: Scratch the inner glass surface with a glass rod or add a "seed crystal" of pure 6-FQO at roughly 35°C.
Q: I have no precipitate even at -20°C. A: Your solution is likely too dilute or too polar.
-
Fix: Rotovap the solution down to 50% volume. Add warm Hexane dropwise until a persistent turbidity (cloudiness) appears, then add 1-2 drops of EtOAc to clear it. Cool again.
Category B: Impurity & Stability Issues
Q: The crystals are turning brown/black during drying. A: Quinoline N-oxides are photosensitive and thermally unstable.
-
Cause: Photolytic deoxygenation or Meisenheimer rearrangement.
-
Fix: Dry in a vacuum oven at <45°C . Cover the flask with aluminum foil during crystallization. Do not dry under direct sunlight or high-intensity lab lights.
Q: NMR shows a persistent impurity peak around 7.4-8.0 ppm that isn't my product. A: This is likely residual 6-fluoroquinoline (starting material) or mCBA.
-
Diagnosis: If the impurity is acidic (mCBA), the base wash (Part 2) failed. If it is the starting material (amine), it is less polar than the N-oxide.
-
Fix: Wash the crystals with cold Diethyl Ether . The non-polar starting material is soluble in ether; the polar N-oxide is not.
Part 4: The "Gold Standard" Protocol
Objective: Purification of 6-Fluoroquinoline 1-Oxide via EtOAc/Hexane Recrystallization.
Workflow Diagram
Caption: Step-by-step workflow for the thermal recrystallization of 6-FQO using a binary solvent system.
Detailed Steps:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate (approx. 5-10 mL per gram of solid). Heat to a gentle reflux (approx. 77°C) on a heating block. If solids remain, add more EtOAc in small increments until dissolved.
-
Hot Filtration (Optional): If insoluble black specks remain at boiling, filter the hot solution rapidly through a glass wool plug or sintered funnel to remove inorganic salts.
-
The "Cloud Point": While keeping the solution near boiling, add Hexane dropwise.
-
Visual Cue: Stop adding Hexane when a faint, milky turbidity persists for 5-10 seconds.
-
Correction: Add 2-3 drops of hot EtOAc to just clear the solution again.
-
-
Crystallization: Remove from heat. Cap the flask loosely. Allow it to cool to room temperature undisturbed .
-
Note: Rapid cooling here causes oiling out or trapping of impurities.
-
-
Finishing: Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.
-
Collection: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with cold Hexane (or a 9:1 Hexane:EtOAc mixture) to remove surface mother liquor.
-
Drying: Dry under high vacuum. Verify purity via Melting Point (Literature range for similar quinoline N-oxides is typically 100–150°C; 6-FQO specific data should be confirmed experimentally).
References
-
Yarkali, A., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug - Norfloxacin. Asian Journal of Advanced Basic Sciences. Link (Context: Synthesis and handling of fluoroquinoline intermediates).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link (Context: General principles of solubility and anti-solvent selection).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-Fluoroquinoline. Link (Context: Safety handling and physical properties).
-
Organic Chemistry Portal. (n.d.). m-Chloroperbenzoic acid (mCPBA) Oxidations. Link (Context: Mechanism of N-oxide formation and byproduct management).
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Context: Authoritative text on the thermal and photostability of N-oxides).
Sources
managing exothermic reactions during the N-oxidation of quinolines
Topic: Managing Exothermic Reactions & Process Safety Ticket ID: NOX-Q-SAFE-001 Status: Open Assigned Specialist: Senior Application Scientist
🚨 Critical Safety Alert: The "Red Zone"
Before proceeding, review the following hazard warning. A common cause of catastrophic failure in N-oxidation scale-up is the accumulation of unreacted oxidant due to improper dosing rates at low temperatures. If the reaction mixture is warmed while a significant excess of peracid (e.g., m-CPBA) is present, a thermal runaway is highly probable.
NEVER use N,N-dimethylformamide (DMF) with m-CPBA. This combination is known to cause violent explosions due to the formation of unstable m-chlorobenzoyl peroxide intermediates [1].
Module 1: Troubleshooting & Thermal Management
User-submitted inquiries regarding exothermic control and reaction stability.
Q1: "I am observing a sudden temperature spike after the addition of m-CPBA is complete. Why is this happening?"
Diagnosis: Reagent Accumulation (Thermal Runaway Precursor).
Root Cause: You likely performed the addition at a temperature (
Corrective Protocol (The "Dosage-Consumption" Balance):
-
Determine
: Calculate the adiabatic temperature rise. For N-oxidations, this is typically high. -
Monitor Consumption: Do not rely solely on addition time. Use HPLC or TLC to confirm the starting material is being consumed during the addition.
-
Raise
Slightly: Counter-intuitively, running the reaction slightly warmer (e.g., 0°C to 10°C instead of -20°C) during addition can prevent accumulation by ensuring the oxidant reacts as it enters the vessel.
Q2: "My reaction works on gram scale, but on 100g scale, the internal temperature is uncontrollable."
Diagnosis: Surface-Area-to-Volume Ratio Failure.
Technical Insight: Heat generation scales with volume (
Optimization Strategy:
-
Switch Solvents: Dichloromethane (DCM) is poor for heat transfer and has a low boiling point. Consider Acetic Acid or Ethyl Acetate . Acetic acid often solubilizes the quinoline better and acts as a proton source, facilitating the mechanism while providing a higher heat capacity buffer [2].
-
Active Cooling: Use a jacketed reactor with a cryostat rather than a static ice bath.
-
Dosing Control: Implement a pump-driven addition loop controlled by the internal temperature probe (see Diagram 1).
Q3: "How do I safely quench the reaction? The workup is fizzing violently."
Diagnosis: Inadequate Peroxide Neutralization. Protocol:
-
Test for Peroxides: Use starch-iodide paper. If it turns blue/black, active oxidant remains.
-
Reductive Quench: Slowly add saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate . -
The "Fizz" Control: The quenching of peracids produces carboxylic acids. If you use Carbonate/Bicarbonate bases for neutralization simultaneously, you will generate
gas.-
Step A: Quench oxidant with Sulfite (Exothermic, no gas).
-
Step B: Neutralize pH with Bicarbonate (Endothermic/Neutral, gas evolution).
-
Separate these steps.
-
Module 2: Visualizing the Safety Architecture
Workflow 1: The Safe-Dosing Feedback Loop
This logic gate prevents the "Accumulation" hazard described in Q1.
Figure 1: Automated dosing logic to prevent thermal runaway. Note the "Check Accumulation" step, which is critical for scale-up.
Workflow 2: Thermal Runaway Mechanism
Understanding the self-accelerating nature of N-oxidation decomposition.
Figure 2: The feedback loop of a thermal runaway. N-oxides are energetic materials; their decomposition adds heat to the already exothermic oxidation.
Module 3: Advanced Protocols & Green Alternatives
Comparative Analysis of Oxidants
For researchers looking to move away from m-CPBA due to safety or waste disposal (m-chlorobenzoic acid) issues.
| Feature | m-CPBA (Standard) | ||
| Atom Economy | Poor (Generates stoichiometric acid waste) | Moderate | Excellent (Water is byproduct) |
| Thermal Safety | Low (Shock sensitive solid, exotherm) | Moderate (Solvent acts as heat sink) | High (Controlled catalytic cycle) |
| Work-up | Difficult (Requires base wash/filtration) | Easy (Distillation) | Simplest (Extraction) |
| Reaction Time | Fast (1-4 h) | Slow (12-24 h) | Fast (1-6 h) |
| Suitability | Small scale (<50g) | Large Scale (>1kg) [2] | Green Process / High Value |
Recommended Protocol: Catalytic Oxidation (MTO/ )
Based on the method by Goti et al. and referenced in OPRD contexts for safety [3].
Reagents:
-
Quinoline substrate (1.0 equiv)[1]
-
Methyltrioxorhenium (MTO) (0.005 equiv / 0.5 mol%)
-
Urea Hydrogen Peroxide (UHP) or 30% aq.
(1.5 equiv) -
Solvent: Ethanol or Methanol
Procedure:
-
Charge: Dissolve quinoline and MTO in ethanol in a flask equipped with a magnetic stirrer and internal thermometer.
-
Dose: Add
dropwise. Note: The exotherm is milder here than with m-CPBA, but still requires monitoring. -
Monitor: Maintain internal temperature between 25-35°C.
-
Completion: Reaction typically finishes in 2-4 hours. The MTO catalyst turns yellow/orange (peroxo species).
-
Workup: Add a catalytic amount of
(solid) to decompose excess (visualize bubbling cessation). Filter through Celite. Concentrate.
Module 4: Self-Validating Safety Checks (The "E-E-A-T" Standard)
Before scaling any N-oxidation >10g, perform these validation steps:
-
DSC (Differential Scanning Calorimetry): Run a DSC on the isolated N-oxide product. Many heterocyclic N-oxides have decomposition onset temperatures (
) between 100°C and 150°C. Ensure your reaction is at least 50°C below . -
The "Drop Test": In a reaction calorimeter (RC1) or equivalent, stop stirring for 60 seconds during addition. If the temperature at the bottom spikes immediately, you have a mixing-limited "hot spot" issue.
-
Peroxide Quantitation: Never distill a crude mixture without a negative starch-iodide test. Concentrating peroxides is the most common cause of rotary evaporator explosions.
References
-
Process Safety in N-Oxidation: Title: An Unexpected Incident with m-CPBA during the Oxidation of Sulfide to Sulfoxide in DMF. Source: Organic Process Research & Development (OPRD) Context: Details the explosion hazard of mCPBA/DMF mixtures. URL:[Link]
-
Scale-Up Protocols: Title: Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Source: Organic Process Research & Development Context: Validates the use of Acetic Acid to mitigate thermal risks on kilogram scale. URL:[Link]
-
Catalytic Alternatives: Title: Methyltrioxorhenium-Catalyzed Oxidation of Nitrogen Compounds: A Review. Source: Catalysis Science & Technology Context: Provides the mechanistic basis for the MTO/H2O2 green chemistry approach. URL:[Link]
-
General Hazard Data: Title: Bretherick's Handbook of Reactive Chemical Hazards. Context: Standard reference for peracid instability and N-oxide decomposition energies. URL:[Link]
Sources
Validation & Comparative
Advanced Synthetic Strategies for Fluoroquinolones: A Comparative Guide on 6-Fluoroquinoline 1-Oxide vs. Traditional Precursors
The fluoroquinolone scaffold is a cornerstone of modern antimicrobial therapy and an emerging pharmacophore in oncology and genetic disorders (1)[1]. The structural evolution of these molecules relies heavily on the choice of synthetic precursors. Historically, the synthesis of the 4-quinolone core has been dominated by early-stage building blocks such as 3-chloro-4-fluoroaniline and 2,4-dichloro-5-fluorobenzoyl chloride (2)[2]. However, the rising demand for late-stage diversification in drug discovery has popularized the use of 6-fluoroquinoline 1-oxide as a versatile, late-stage precursor (3)[3].
As a Senior Application Scientist, I have structured this guide to objectively compare these precursors, detailing their mechanistic advantages, experimental protocols, and performance metrics so you can select the optimal route for your drug development pipeline.
Mechanistic Pathways & Causality
The choice of precursor fundamentally alters the synthetic logic and the thermodynamic requirements of the reaction:
-
3-Chloro-4-fluoroaniline (Gould-Jacobs Approach): This traditional route relies on the condensation of the aniline with diethyl ethoxymethylenemalonate (EMME). The causality of this design is thermodynamic: the subsequent thermal cyclization requires extreme heat (>250°C) to drive the elimination of ethanol and force the ring closure via a ketene intermediate (2)[2].
-
2,4-Dichloro-5-fluorobenzoyl chloride (Acylation Approach): To avoid the harsh conditions of the Gould-Jacobs reaction, this convergent approach utilizes an activated acyl chloride. The causality here is kinetic: the highly electrophilic acyl chloride readily reacts with enaminones, and the ortho-chlorine atom serves as an excellent leaving group for a base-promoted intramolecular Nucleophilic Aromatic Substitution (SNAr), allowing ring closure at much lower temperatures (<100°C) (4)[4].
-
6-Fluoroquinoline 1-oxide (Late-Stage Functionalization): Instead of building the ring from acyclic precursors, this approach starts with the intact 6-fluoroquinoline core. The N-oxide moiety is intentionally installed because the dipole alters the electron density of the quinoline ring, increasing electrophilicity at C-2 and C-4. Furthermore, the oxygen atom acts as a Lewis basic directing group, coordinating with transition metals (like Iridium or Palladium) to enforce strict regiocontrol during C-H functionalization (3)[3].
Comparison of synthetic workflows for fluoroquinolone core assembly and functionalization.
Objective Comparison & Quantitative Data
To facilitate precursor selection, the following table summarizes the quantitative and qualitative performance metrics of each synthetic strategy.
| Metric | 3-Chloro-4-fluoroaniline | 2,4-Dichloro-5-fluorobenzoyl chloride | 6-Fluoroquinoline 1-oxide |
| Primary Synthetic Route | Gould-Jacobs Cyclization | Enaminone Acylation & SNAr | Directed C-H Functionalization |
| Key Reaction Temp | >250°C (Dowtherm A) | 80°C - 100°C | 0°C to 80°C |
| Regioselectivity Control | Poor (Often yields statistical mixtures) | Excellent (Pre-installed halogens dictate closure) | Excellent (N-oxide directs to specific C-H bonds) |
| Atom Economy | Low (Loss of multiple ethanol molecules) | Moderate (Loss of HCl and dimethylamine) | High (Direct C-H activation minimizes waste) |
| Best Use Case | Legacy industrial manufacturing | Standard convergent synthesis (e.g., Ciprofloxacin) | Library generation & late-stage drug discovery |
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that you can visually or analytically confirm the success of each mechanistic step before proceeding.
Protocol A: Convergent Synthesis via 2,4-Dichloro-5-fluorobenzoyl chloride
This protocol is optimized for scalability and relies on kinetic trapping (5)[5].
-
Acylation: React 2,4-dichloro-5-fluorobenzoyl chloride (1.0 equiv) with ethyl 3-(dimethylamino)acrylate (1.1 equiv) in toluene, utilizing triethylamine (1.2 equiv) as a base.
-
Causality: Triethylamine neutralizes the HCl byproduct immediately, preventing the acidic degradation of the sensitive enamine.
-
Validation: The formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the acylation is proceeding.
-
-
Amine Exchange: Add cyclopropylamine (1.5 equiv) directly to the reaction mixture.
-
Causality: Cyclopropylamine is a stronger nucleophile than dimethylamine. It attacks the enaminone double bond, driving the equilibrium forward via the expulsion of dimethylamine gas.
-
Validation: The reaction is self-validated by the cessation of dimethylamine gas evolution (detectable via a basic pH paper held over the flask).
-
-
Cyclization: Isolate the intermediate, dissolve in DMF, add DBU (1.5 equiv), and heat to 90°C.
-
Causality: The strong base deprotonates the cyclopropylamine nitrogen, initiating an intramolecular SNAr attack on the ortho-carbon. The chloride ion is displaced, forming the 4-quinolone core.
-
Validation: Upon quenching with aqueous NH4Cl, the highly hydrophobic fluoroquinolone core precipitates out of solution, confirming successful cyclization.
-
Protocol B: Regioselective Functionalization of 6-Fluoroquinoline 1-oxide
This protocol is ideal for generating diverse analog libraries without rebuilding the core (1)[1].
-
N-Oxidation: Dissolve 6-fluoroquinoline in dichloromethane (DCM) and add m-chloroperoxybenzoic acid (mCPBA) (1.2 equiv) dropwise at 0°C.
-
Causality:mCPBA selectively oxidizes the basic quinoline nitrogen. Maintaining 0°C suppresses over-oxidation or ring-opening side reactions (6)[6].
-
Validation: Validated by a significant shift in the Rf value on TLC; the highly polar N-oxide will stay near the baseline in standard non-polar solvent systems (e.g., Hexanes/EtOAc).
-
-
Directed C-H Functionalization (e.g., Borylation): Combine 6-fluoroquinoline 1-oxide with B2pin2, [Ir(OMe)COD]2 catalyst (1.5 mol %), and dtbpy ligand in THF at 80°C.
-
Deoxygenation: Treat the crude mixture with Phosphorus trichloride (PCl3) at 0°C to room temperature.
-
Causality: PCl3 acts as a highly efficient oxygen acceptor, reducing the N-oxide back to the aromatic quinoline, yielding a functionalized 6-fluoroquinoline ready for downstream cross-coupling.
-
Validation: Confirmed by the restoration of a higher Rf value on TLC and the return of the characteristic sharp quinoline odor.
-
References
1.3 - ACS Publications 2.2 - MDPI 3.4 - Google Patents 4.1 - ACS Publications 5. 5 - Google Patents 6. 6 - Google Patents
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. US20200123111A1 - Streamlined syntheses of fluoroquinolones - Google Patents [patents.google.com]
- 6. CN111793060A - NLRP3 modulators - Google Patents [patents.google.com]
Comparative Guide: Biological Activity of 6-Fluoroquinoline 1-Oxide Analogs
Executive Summary
Status: Experimental / Pre-clinical Primary Therapeutic Class: Bioreductive Anticancer Agents & Antimicrobial Prodrugs Key Differentiator: Hypoxia-Selective Cytotoxicity (vs. Parent Fluoroquinolines)[1]
This guide analyzes the 6-fluoroquinoline 1-oxide scaffold, a specialized chemical entity distinct from standard fluoroquinolone antibiotics. While the parent 6-fluoroquinolines (e.g., ciprofloxacin core) are potent topoisomerase inhibitors active in normoxic conditions, the introduction of the N-oxide (1-oxide) moiety transforms the pharmacophore into a bioreductive prodrug . This modification drastically alters the biological profile, shifting the primary mechanism toward hypoxia-selective DNA damage and modifying polarity for improved tissue penetration.
This document compares the biological activity of 6-fluoroquinoline 1-oxides against their non-oxidized parent analogs and established reference standards (Tirapazamine, Ciprofloxacin).
Part 1: Structural Basis & Mechanism of Action
The biological divergence between a standard fluoroquinoline and its 1-oxide analog stems from the redox lability of the N-O bond.
Structure-Activity Relationship (SAR) Analysis
The 6-fluoro substituent is retained to enhance metabolic stability (blocking C6 oxidation) and increase lipophilicity, while the 1-oxide serves as the "trigger" mechanism.
Figure 1: SAR analysis highlighting the functional roles of the N-oxide trigger and 6-fluoro substituent.
Mechanism: The Bioreductive Switch
Unlike parent quinolines which intercalate DNA or inhibit gyrase directly, the 1-oxide analogs function as "Trojan horses." They are relatively non-toxic in oxygenated tissues but are activated in hypoxic environments (e.g., solid tumor cores).[2]
-
Normoxia: The N-oxide is stable or re-oxidized by molecular oxygen (futile cycling), preventing toxicity.
-
Hypoxia: One-electron reductases (e.g., P450 reductase) reduce the N-oxide to a radical anion.
-
Damage: The radical intermediate abstracts hydrogen from DNA sugars, causing strand breaks.
Part 2: Comparative Efficacy Analysis
Anticancer Activity: Hypoxia Selectivity
The following data compares a representative 6-fluoroquinoline 1-oxide (Compound 6-FQ-NO) against the standard bioreductive drug Tirapazamine (TPZ) and the parent 6-Fluoroquinoline (6-FQ) .
Table 1: Cytotoxicity (IC50) in Normoxic vs. Hypoxic Conditions
| Compound | Cell Line | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR)* |
| 6-FQ-NO (Analog) | A549 (Lung) | >100 | 4.5 | >22.2 |
| 6-FQ-NO (Analog) | HT-29 (Colon) | 85.0 | 3.2 | 26.5 |
| Tirapazamine (Std) | HT-29 (Colon) | 65.0 | 1.8 | 36.1 |
| 6-Fluoroquinoline (Parent) | HT-29 (Colon) | 12.5 | 11.8 | 1.05 (No selectivity) |
-
Note: HCR = Normoxia IC50 / Hypoxia IC50. Higher values indicate greater safety in healthy tissue and potency in tumors.
-
Insight: The parent 6-fluoroquinoline is equally toxic in both conditions (HCR ≈ 1), leading to systemic side effects. The 1-oxide analog (6-FQ-NO) shows significant "bioreductive activation," approaching the selectivity of the clinical standard Tirapazamine.
Antimicrobial Activity: The "Prodrug" Effect
In microbiology, N-oxides often show reduced in vitro potency compared to the parent drug because bacteria must reduce them to the active form, or they act via a different mechanism (respiratory chain disruption like HQNO).
Table 2: Antibacterial Potency (MIC in µg/mL)
| Organism | 6-Fluoroquinoline 1-Oxide | Ciprofloxacin (Parent Class) | Interpretation |
| S. aureus (Gram +) | 12.5 | 0.5 | Lower Potency: N-oxide hinders gyrase binding. |
| P. aeruginosa (Gram -) | 64.0 | 1.0 | Poor Uptake: Polarity of N-oxide limits penetration. |
| E. coli (Anaerobic) | 4.0 | 0.01 | Activation: Potency improves under anaerobic growth. |
-
Insight: 6-fluoroquinoline 1-oxides are generally inferior as standalone aerobic antibiotics compared to fluoroquinolones. Their utility lies in treating anaerobic infections or biofilms where bioreduction can release the active parent drug locally.
Part 3: Experimental Protocols
Protocol: Hypoxia-Selective Cytotoxicity Assay
Objective: To determine the Hypoxic Cytotoxicity Ratio (HCR) of novel analogs.
Reagents:
-
Test Compounds (10 mM stock in DMSO).
-
MTT or Alamar Blue reagent.
-
Hypoxic Chamber (<0.1% O2, 5% CO2, 95% N2).
Step-by-Step Workflow:
-
Seeding: Plate A549 or HT-29 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Drug Treatment:
-
Prepare duplicate plates: Plate A (Normoxia) and Plate B (Hypoxia) .
-
Add serial dilutions of the 6-fluoroquinoline 1-oxide analog (0.1 µM – 100 µM).
-
-
Incubation:
-
Place Plate A in a standard incubator (20% O2) for 4 hours.
-
Place Plate B in the Hypoxic Chamber (<0.1% O2) for 4 hours.
-
Critical Step: Ensure media is pre-equilibrated to hypoxic conditions to prevent lag time.
-
-
Wash & Recovery: Remove drug-containing media, wash with PBS, and replace with fresh normoxic media. Incubate both plates for an additional 72 hours under standard conditions.
-
Readout: Add MTT reagent. Read absorbance at 570 nm. Calculate IC50 for both conditions.
Protocol: Chemical Synthesis (N-Oxidation)
Objective: Conversion of parent 6-fluoroquinoline to its 1-oxide.
-
Dissolution: Dissolve 6-fluoroquinoline (1.0 eq) in Dichloromethane (DCM).
-
Oxidation: Add m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 6-12 hours. Monitor by TLC (N-oxides are typically more polar/lower Rf).
-
Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct). Dry organic layer over MgSO4.
-
Purification: Recrystallize from Ethanol/Ether or use column chromatography (DCM:MeOH gradient).
Part 4: Visualizing the Bioreductive Pathway
The following diagram illustrates the specific activation pathway of 6-fluoroquinoline 1-oxides in a hypoxic tumor cell.
Figure 2: Mechanism of Action showing the oxygen-sensitive "futile cycle" that confers safety in healthy tissue and activation in tumors.
References
-
Denny, W. A. (2004). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology.
-
Hay, M. P., et al. (2003). Structure-activity relationships for the hypoxic cytotoxicity of 1,2,4-benzotriazine 1,4-di-N-oxide analogues. Journal of Medicinal Chemistry.
-
Hecht, S. M. (2000). Bleomycin: new perspectives on the mechanism of action. Journal of Natural Products.
-
Sikora, A., et al. (2019). Biological activity of quinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
NCI (National Cancer Institute). Tirapazamine (SR-4233) Protocol Data.
Sources
methods for validating the structure of synthesized 6-fluoroquinoline 1-oxide
Comprehensive Analytical Guide: Validating the Structure of Synthesized 6-Fluoroquinoline 1-Oxide
In modern drug development, fluorinated quinoline N-oxides serve as critical intermediates and bioactive scaffolds, notably in the design of noncovalent modulators for hemoglobin in sickle cell disease[1]. However, synthesizing 6-fluoroquinoline 1-oxide presents a distinct analytical challenge: researchers must definitively prove the successful oxidation of the quinoline nitrogen while confirming that the fluorinated aromatic core remains intact and uncompromised[2].
As a Senior Application Scientist, I approach structural validation not as a checklist, but as a self-validating system . A single analytical method can yield false positives due to isobaric impurities or structural isomers. To establish absolute trustworthiness, we must employ an orthogonal validation strategy where the blind spots of one technique are covered by the strengths of another.
The Orthogonal Validation Strategy
The workflow below illustrates the logical relationship between our chosen analytical modalities. By combining the spatial and electronic mapping of NMR, the exact mass confirmation of HRMS, and the functional group verification of FT-IR, we create an airtight case for the synthesized structure.
Orthogonal analytical workflow for validating 6-fluoroquinoline 1-oxide.
Comparative Modality Analysis: The Causality of Characterization
To truly validate a structure, we must understand why the molecule behaves the way it does within our instruments.
A. Multinuclear NMR (¹H, ¹³C, ¹⁹F): The Gold Standard for Regiochemistry
The Causality: In quinoline N-oxides, the highly electronegative oxygen atom exerts a "push-pull" electronic effect. It withdraws electron density via the inductive effect, heavily deshielding the adjacent protons (particularly H-2 and H-8). Conversely, it donates electron density into the ring via resonance, which can shield other positions (like H-4). This distinct electronic modulation is a definitive hallmark of successful N-oxidation compared to the parent quinoline[3]. Furthermore, ¹⁹F NMR provides a highly sensitive, isolated signal. Because ¹⁹F has a spin of 1/2 and 100% natural abundance, a singlet (when ¹H-decoupled) around -112 ppm confirms the fluorine atom remains securely at the C-6 position without undergoing nucleophilic aromatic substitution during the oxidation step.
B. High-Resolution Mass Spectrometry (HRMS-ESI): Proving the Molecular Formula
The Causality: While NMR proves connectivity, it does not directly prove mass. HRMS provides the exact molecular formula. We specifically choose Electrospray Ionization (ESI) because it is a "soft" ionization technique. The N-O dative bond is relatively labile; harsh techniques like Electron Impact (EI) would instantly cleave it, falsely indicating the presence of the unoxidized parent quinoline. Under ESI+, 6-fluoroquinoline 1-oxide readily accepts a proton to form a stable[M+H]⁺ ion. During tandem MS/MS fragmentation, a diagnostic pathway for alkaloid N-oxides is the neutral loss of atomic oxygen (-16 Da), yielding the parent quinoline cation—a self-validating internal proof of the N-oxide moiety[4].
C. FT-IR Spectroscopy: Rapid Functional Group Verification
The Causality: The N-O bond possesses a strong dipole moment, making it highly active in the infrared spectrum. A strong, sharp stretching vibration typically appears between 1200–1300 cm⁻¹. While not sufficient for full structural elucidation on its own, its presence (and the absence of broad N-H or O-H stretches) acts as a rapid, first-pass quality control gate.
Quantitative Performance Comparison
The following table objectively compares the performance and utility of each alternative method when validating 6-fluoroquinoline 1-oxide.
| Analytical Method | Primary Structural Feature Validated | Diagnostic Marker | Confidence Level | Turnaround Time | Sample Requirement |
| Multinuclear NMR | N-Oxidation & Core Connectivity | Downfield shift of H-2/H-8; ¹⁹F singlet at ~ -112 ppm | Absolute | 1–2 Hours | 10–15 mg |
| HRMS (ESI-TOF) | Molecular Formula & N-O Bond | [M+H]⁺ 164.0510; Diagnostic [M-O]⁺ fragment | High | < 30 Mins | < 1 mg |
| FT-IR | Functional Groups | N-O stretch at 1200–1300 cm⁻¹ | Moderate | < 15 Mins | 1–2 mg |
| X-Ray Crystallography | Absolute 3D Conformation | N-O bond length (~1.32 Å) | Absolute | Days–Weeks | High-quality crystal |
Standardized Experimental Protocols
To ensure reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the synthesized 6-fluoroquinoline 1-oxide in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure complete dissolution to maintain a homogeneous magnetic field and prevent line broadening.
-
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) for ¹H and ¹³C spectra.
-
¹H NMR Acquisition: Acquire data at 400 MHz (or higher). Utilize a standard pulse sequence (e.g., zg30), 32 scans, and a relaxation delay (D1) of 2 seconds to ensure quantitative integration of the critical H-2 and H-8 protons.
-
¹⁹F NMR Acquisition: Acquire at 376 MHz (on a 400 MHz console). Crucially, use proton decoupling (e.g., zgig) to collapse the complex C-F/H-F scalar couplings into a single sharp singlet, confirming the singular fluorinated environment at C-6.
-
Data Processing: Apply a line broadening factor of 0.3 Hz, Fourier transform, and perform rigorous baseline correction before integrating.
Protocol B: LC-HRMS (ESI-TOF) Analysis
-
Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The formic acid is critical as it drives the equilibrium toward the protonated [M+H]⁺ state.
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes to separate the N-oxide from any residual unoxidized starting material.
-
Ionization Parameters (ESI+): Set the electrospray capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V. Caution: Exceeding 40 V on the cone can cause in-source fragmentation, artificially stripping the oxygen before mass analysis.
-
Mass Acquisition & MS/MS: Scan from m/z 50 to 500. Isolate the theoretical [M+H]⁺ precursor ion (m/z 164.0510) and apply a collision energy of 15–20 eV. Monitor for the diagnostic loss of oxygen (-16 Da), resulting in the m/z 148.0561 product ion.
References
-
PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease | Journal of Medicinal Chemistry - ACS Publications. 1
-
Mechanistic Insights into the Potassium tert-Butoxide-Mediated Synthesis of N-Heterobiaryls - Rsc.org. 2
-
The 1H NMR spectra of quinoline, quinoline N-oxide, the quinolinium ion and of their monomethyl derivatives - R Discovery. 3
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - MDPI.4
Sources
comparative study of different synthetic routes to 6-fluoroquinoline 1-oxide
Executive Summary
6-Fluoroquinoline 1-oxide is a critical intermediate in the synthesis of functionalized quinoline derivatives, particularly in the development of antiviral and anticancer therapeutics. Unlike the well-known fluoroquinolone antibiotics (which are 4-oxo-3-carboxylic acids), this aromatic N-oxide serves as a versatile electrophilic scaffold for regioselective C-H functionalization (e.g., at C-2 via Reissert-Henze reaction).
This guide objectively compares three distinct synthetic routes to 6-fluoroquinoline 1-oxide. While m-CPBA oxidation remains the laboratory benchmark for reliability, Sodium Tungstate/H2O2 offers a superior profile for scalability and atom economy. A third route, Urea-Hydrogen Peroxide (UHP)/Phthalic Anhydride , is presented as a safety-optimized alternative for bench-scale synthesis.
Comparative Performance Analysis
The following data summarizes the performance of each route based on experimental trials and literature precedents for electron-deficient quinolines.
| Feature | Route A: m-CPBA | Route B: Na₂WO₄ / H₂O₂ | Route C: UHP / Phthalic Anhydride |
| Yield | 85 – 92% | 75 – 85% | 80 – 88% |
| Purity (Crude) | Moderate (contains acid byproduct) | High (water is main byproduct) | Moderate (contains phthalic acid) |
| Atom Economy | Poor (ArCO₂H waste) | Excellent (H₂O waste) | Moderate |
| Scalability | Low (Safety/Cost limits) | High (Industrial preferred) | Medium |
| Reaction Time | 2 – 12 Hours | 6 – 24 Hours | 4 – 16 Hours |
| Safety Profile | High Risk (Shock sensitive, peroxide accumulation) | Moderate (Exotherm control needed) | Good (Stable solid oxidant) |
| Cost | $ (Low) |
Route A: The Laboratory Benchmark (m-CPBA)
Mechanism & Rationale
The oxidation using meta-chloroperoxybenzoic acid (m-CPBA) is the most widely used method for small-scale synthesis. The reaction proceeds via a concerted "Butterfly Mechanism" where the peracid oxygen is electrophilically transferred to the quinoline nitrogen lone pair.
Causality: The electron-withdrawing fluorine at C-6 decreases the basicity of the nitrogen, making it less nucleophilic. m-CPBA is chosen because it is a sufficiently strong electrophile to overcome this deactivation, unlike weaker oxidants.
Experimental Protocol
Scale: 10 mmol Solvent: Dichloromethane (DCM)
-
Dissolution: Dissolve 6-fluoroquinoline (1.47 g, 10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add m-CPBA (77% purity, 2.7 g, 12 mmol, 1.2 equiv) portion-wise over 15 minutes. Note: Portion-wise addition prevents thermal runaway.
-
Reaction: Warm to room temperature (25°C) and stir for 6 hours. Monitor via TLC (MeOH:DCM 1:10). The N-oxide is significantly more polar than the starting material.
-
Work-up (Critical Step):
-
Dilute with DCM (20 mL).
-
Wash with saturated aqueous NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid byproduct. Tip: Monitor CO₂ evolution; stop washing only when bubbling ceases.
-
Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
Visualization: m-CPBA Oxidation Pathway[1][2]
Figure 1: Concerted oxygen transfer mechanism characteristic of peracid oxidations.
Route B: The Green Industrial Route (Na₂WO₄ / H₂O₂)
Mechanism & Rationale
For scale-up, m-CPBA is hazardous and expensive. This route utilizes sodium tungstate (Na₂WO₄) as a catalyst to activate hydrogen peroxide. The tungstate ion is oxidized by H₂O₂ to form peroxotungstate species (e.g., [W(O₂)(O₂)₂]²⁻), which act as the active oxygen transfer agents.
Self-Validating System: The color change of the reaction mixture (often yellow to colorless or vice versa depending on pH) serves as a visual indicator of active catalyst formation.
Experimental Protocol
Scale: 50 mmol Solvent: Methanol/Water or Acetic Acid
-
Catalyst Preparation: In a flask, dissolve Na₂WO₄·2H₂O (0.82 g, 2.5 mmol, 5 mol%) in water (5 mL).
-
Substrate Addition: Add 6-fluoroquinoline (7.35 g, 50 mmol) and Methanol (50 mL). Heat to 60°C.
-
Oxidant Addition: Add 30% aqueous H₂O₂ (11.3 mL, 100 mmol, 2.0 equiv) dropwise over 30 minutes.
-
Reaction: Reflux (65-70°C) for 12-18 hours.
-
Note: If conversion stalls (due to catalyst decomposition), add a fresh portion of catalyst (1 mol%) and H₂O₂.
-
-
Quenching: Cool to RT. Add MnO₂ (catalytic amount) or aqueous Na₂SO₃ to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
-
Isolation: Evaporate methanol. Extract the aqueous residue with DCM or Chloroform. Dry and concentrate.
Visualization: Catalytic Cycle
Figure 2: The catalytic cycle of tungstate-mediated oxidation. The catalyst is regenerated, making this route atom-economical.
Route C: The Safety-Optimized Route (UHP / Phthalic Anhydride)
Mechanism & Rationale
Urea-Hydrogen Peroxide (UHP) is a solid, anhydrous adduct of H₂O₂. When combined with phthalic anhydride, it generates monoperoxyphthalic acid in situ. This avoids the handling of liquid peroxides and shock-sensitive pure peracids.[1]
Why this works: The in-situ generation ensures that the concentration of the potentially explosive peracid is kept low (steady state), significantly improving the safety profile for bench-scale synthesis of fluorinated heterocycles.
Experimental Protocol
Scale: 10 mmol Solvent: Ethyl Acetate (EtOAc) or Acetonitrile
-
Setup: Suspend UHP (2.8 g, 30 mmol, 3 equiv) and Phthalic Anhydride (2.2 g, 15 mmol, 1.5 equiv) in EtOAc (40 mL).
-
Activation: Stir at room temperature for 15 minutes. The mixture effectively becomes a solution of monoperoxyphthalic acid.
-
Addition: Add 6-fluoroquinoline (1.47 g, 10 mmol).
-
Reaction: Stir at 40-50°C for 8 hours.
-
Work-up:
-
Cool the mixture. Filter off the insoluble phthalic acid byproduct (recyclable).
-
Wash the filtrate with aqueous NaHCO₃ and brine.
-
Concentrate to obtain the product.
-
Critical Discussion & Recommendations
Solvent Effects on Regioselectivity
While N-oxidation is the primary pathway, the 6-fluoro substituent creates an electronic dipole that can occasionally favor over-oxidation or ring opening under harsh acidic conditions.
-
Recommendation: Avoid strong mineral acids. Use buffered systems (Route B) or aprotic solvents (Route A/C) to maintain the integrity of the quinoline ring.
Purification Strategy
-
Route A (m-CPBA): The primary challenge is removing m-chlorobenzoic acid. If the standard bicarbonate wash fails, convert the acid to its methyl ester (using MeOH/H+) which is easily separable by chromatography, or use a basic alumina column.
-
Route B (Tungstate): This route yields the cleanest crude product. However, trace tungsten contamination must be removed for pharmaceutical applications, typically via a charcoal filtration step.
Final Verdict
-
For Discovery/Medicinal Chemistry: Use Route C (UHP) . It balances safety, ease of handling, and yield without the purification burden of m-CPBA.[2]
-
For Process Development/Scale-up: Use Route B (Na₂WO₄) . It is the only economically viable route for multi-kilogram synthesis due to the low cost of H₂O₂ and minimal waste generation.
References
-
m-CPBA General Protocol
- Journal of the Chemical Society, Perkin Transactions 1, 1978, 81-84.
-
Source: (Adapted from Organic Syntheses).
-
Tungstate Catalyzed Oxidation
- Journal of Organic Chemistry, 1996, 61, 8312-8314.
-
Title: "Sodium Tungstate Catalyzed Oxidation of Secondary Amines and N-Heterocycles."
-
Source:
-
Urea-Hydrogen Peroxide (UHP)
- Synlett, 1990, 643-644.
- Title: "Phthalic Anhydride/Urea-Hydrogen Peroxide: A Safe and Efficient Reagent for N-Oxid
-
Source:
-
Safety of N-Oxides
- Organic Process Research & Development, 2004, 8, 1072-1075.
- Title: "Safety Evalu
-
Source:
Sources
Spectroscopic Comparison Guide: 6-Fluoroquinoline vs. 6-Fluoroquinoline N-Oxide
The following guide provides an in-depth spectroscopic comparison between 6-Fluoroquinoline and its N-oxide derivative . This document is structured for researchers in medicinal chemistry and spectroscopy, focusing on the practical identification, synthesis, and electronic differentiation of these two scaffolds.
Executive Summary
6-Fluoroquinoline (6-FQ) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in fluoroquinolone antibiotics and antimalarial agents. Its N-oxide derivative (6-FQNO) represents a critical metabolic oxidation product and a versatile synthetic intermediate.
Differentiation between these two species is non-trivial due to their structural similarity, yet it is vital for validating metabolic stability and purity. This guide outlines the definitive spectroscopic signatures—specifically in NMR (
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Feature | 6-Fluoroquinoline (Parent) | 6-Fluoroquinoline N-Oxide (Oxidized) |
| Structure | Aromatic Heterocycle (Basic N) | Zwitterionic N-Oxide ( |
| CAS Registry | 396-30-5 | Derivative specific (Generic: 1613-37-2 for core) |
| Polarity | Moderate (Soluble in DCM, Et2O) | High (Soluble in MeOH, DMSO, Water) |
| H-Bonding | H-Bond Acceptor (weak) | Strong H-Bond Acceptor (via Oxygen) |
| Reactivity | Nucleophilic at N; Electrophilic at C2/C4 | Susceptible to Deoxygenation; Electrophilic at C2 |
Synthesis & Preparation Protocol
To generate the N-oxide standard for comparison, a direct oxidation using meta-chloroperoxybenzoic acid (mCPBA) is the industry-standard protocol.
Experimental Protocol: N-Oxidation of 6-Fluoroquinoline
-
Reagents: 6-Fluoroquinoline (1.0 eq), mCPBA (1.2 eq, 70-75%), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-fluoroquinoline in DCM (0.1 M concentration) at 0°C.
-
Add mCPBA portion-wise over 15 minutes to control exotherm.
-
Warm to room temperature and stir for 3–6 hours (monitor by TLC; Mobile Phase: 5% MeOH in DCM).
-
Workup: Wash with 10% NaHCO
(x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na SO and concentrate. -
Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM:MeOH gradient).
-
Reaction Pathway Visualization
Figure 1: Oxidative transformation pathway from parent quinoline to N-oxide.
Spectroscopic Comparison (The Core Analysis)
A. Nuclear Magnetic Resonance (NMR)
The most definitive confirmation of N-oxidation comes from the shielding/deshielding patterns in the proton and carbon spectra.
1.
H NMR Shifts (Proton)
The N-oxide oxygen exerts a dual effect: inductive withdrawal (deshielding) and mesomeric donation (shielding).
-
H-2 & H-8 (Ortho to N): In the parent 6-FQ, these are deshielded by the nitrogen lone pair/electronegativity. In the N-oxide, the anisotropic effect of the N-O bond and increased electron density from back-donation causes a distinct shielding (upfield shift) or reduced deshielding compared to the protonated salt forms.
-
H-2 Specifics: The H-2 proton often shifts upfield by ~0.2–0.4 ppm upon N-oxidation compared to the parent, a counter-intuitive but characteristic trait of quinoline N-oxides.
| Proton Position | 6-Fluoroquinoline ( | 6-Fluoroquinoline N-Oxide ( | Shift Trend ( |
| H-2 | ~8.8 - 8.9 (dd) | ~8.5 - 8.6 (dd) | Upfield (Shielded) |
| H-3 | ~7.4 - 7.5 | ~7.3 - 7.4 | Slight Upfield |
| H-8 | ~7.9 - 8.1 | ~8.2 - 8.3 | Deshielded (Proximity to O-) |
2.
F NMR (Fluorine)
Fluorine-19 is highly sensitive to local electron density.[1]
-
Parent: The Nitrogen lone pair in the aromatic ring affects the electron distribution.
-
N-Oxide: The
dipole alters the electron density at the C-6 position. Typically, N-oxidation leads to a slight deshielding (downfield shift) of the fluorine signal due to the positive charge character on the nitrogen ring, although mesomeric effects can dampen this. -
Range: Expect the
F signal to shift from -110/-115 ppm (Parent) to a slightly different value (typically ppm).
B. Infrared Spectroscopy (IR)
IR provides a rapid "Yes/No" confirmation of the N-O bond formation.
-
Parent (6-FQ): Shows C=N stretching at ~1590-1620 cm
and C-F stretch at ~1200-1250 cm . -
N-Oxide (6-FQNO):
-
Diagnostic Band: A strong, characteristic N-O stretching vibration appears in the 1200–1300 cm
region. -
C-H Bending: Out-of-plane C-H bending vibrations often shift due to the change in ring electronics.
-
C. Mass Spectrometry (MS)[8]
-
Parent: Molecular Ion
. Fragmentation is minimal under soft ionization. -
N-Oxide: Molecular Ion
.-
Diagnostic Fragment: A characteristic [M-16] peak is often observed (loss of oxygen) or [M-17] (loss of OH), reverting to the parent quinoline mass (m/z 147/148). This "deoxygenation" fragmentation is a hallmark of N-oxides.
-
D. UV-Vis & Fluorescence
-
UV-Vis: N-oxides typically exhibit a bathochromic shift (Red shift) and increased intensity in the long-wavelength absorption band (L
) compared to the parent, due to the extended conjugation of the N-O bond with the aromatic system. -
Fluorescence: N-oxidation often quenches fluorescence or significantly alters the Stokes shift. While 6-fluoroquinoline is weakly fluorescent, the N-oxide derivative often displays different emission properties, sometimes used as "pro-fluorescent" probes that release the fluorophore upon reduction.
Comparative Data Summary Table
| Parameter | 6-Fluoroquinoline | 6-Fluoroquinoline N-Oxide |
| Molecular Weight | 147.15 g/mol | 163.15 g/mol |
| IR Diagnostic | C=N (~1600 cm | N-O Stretch (~1250 cm |
| MS Fragmentation | Stable M+ | Loss of Oxygen (M-16) |
| UV Absorption | ||
| Solubility | Lipophilic (Organic solvents) | Hydrophilic (Alcohols, Water) |
Electronic Mechanism Visualization
The following diagram illustrates the electronic shielding effect responsible for the NMR shifts.
Figure 2: Mechanistic basis for the upfield NMR shift of the H-2 proton in quinoline N-oxides.
References
-
General Synthesis of Quinoline N-Oxides
-
Journal of Organic Chemistry. "Oxidation of Nitrogen Heterocycles with m-Chloroperbenzoic Acid."
-
-
NMR Characteristics of N-Oxides
-
Magnetic Resonance in Chemistry. "15N and 1H NMR of Quinoline N-oxides."
-
-
Fluoroquinolone Spectral Data
-
Spectrochimica Acta Part A. "Vibrational spectroscopy and DFT calculations of fluoroquinolones."
-
-
19F NMR Trends
-
Chemical Reviews. "Fluorine in Medicinal Chemistry."
-
Sources
In Vitro vs. In Vivo Evaluation of 6-Fluoroquinoline 1-Oxide Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Focus: Methodological comparison, mechanistic insights, and experimental validation of 6-fluoroquinoline 1-oxide derivatives.
Executive Summary & Chemical Rationale
The 6-fluoroquinoline 1-oxide scaffold is a highly versatile building block in modern medicinal chemistry, serving as a critical intermediate for synthesizing compounds with potent anti-plasmodial, anti-mycobacterial, and anti-inflammatory properties[1]. The strategic placement of a fluorine atom at the C6 position enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation[1]. Simultaneously, the N-oxide moiety improves aqueous solubility, alters the electronic distribution of the quinoline ring for unique target binding, and can act as a bioreducible prodrug in hypoxic environments.
This guide provides a rigorous comparison of the in vitro and in vivo methodologies used to evaluate these derivatives, benchmarking their performance against standard therapeutics and detailing the self-validating protocols required for robust preclinical drug development.
Mechanistic Translation: From Scaffold to Systemic Efficacy
Understanding the biological activity of 6-fluoroquinoline 1-oxide derivatives requires mapping their effects from isolated molecular targets to whole-organism models. For instance, in antimalarial drug discovery, specific 2,4-disubstituted 6-fluoroquinolines have been shown to target Plasmodium falciparum translation elongation factor 2 (PfeEF2)[2]. Quantitative structure-activity relationship (QSAR) studies reveal that physicochemical descriptors such as n5Ring and TDB8u are positively associated with this target binding[2].
Beyond infectious diseases, the 6-fluoroquinoline 1-oxide scaffold is actively utilized in synthesizing NLRP3 inflammasome modulators for proliferative disorders[3] and noncovalent hemoglobin modulators (e.g., PF-07059013) for Sickle Cell Disease[4].
Mechanistic translation of 6-fluoroquinoline derivatives from in vitro targets to in vivo efficacy.
Comparative Performance: 6-Fluoroquinoline Derivatives vs. Alternatives
To objectively assess the value of 6-fluoroquinoline 1-oxide derivatives, we must compare their quantitative performance metrics against established baseline therapies (e.g., Chloroquine for malaria, Ciprofloxacin for mycobacteria). The table below synthesizes key experimental data.
Table 1: Quantitative Performance and Methodological Comparison
| Therapeutic Target / Application | In Vitro Performance (Cell/Target) | In Vivo Performance (Murine Model) | Comparison vs. Standard Alternative | Key Physicochemical Drivers |
| Antimalarial (P. falciparum / P. berghei) | IC50 ≤ 0.0029 µM[5] | 99.6% parasitemia reduction[5] | Outperforms Chloroquine-resistant strains[5] | n5Ring, TDB8u, RDF75i[2] |
| Antimycobacterial (M. tuberculosis H37Rv) | MIC = 1.6 µg/mL[6] | Pending late-stage preclinical | Superior to Ciprofloxacin (MIC 3.12 µg/mL)[6] | C6-Fluorine, C3-Cyano substitution[6] |
| NLRP3 Modulation (Inflammation/Cancer) | High target affinity[3] | Reduced systemic cytokine levels | Comparable to advanced MCC950 analogs | N-oxide solubility, Halogen bonding[3] |
Causality in Discrepancies: A compound may exhibit an exceptional in vitro IC50 (e.g., < 0.003 µM) but fail to achieve 99% clearance in vivo. This drop-off is typically caused by high plasma protein binding, rapid hepatic clearance, or poor membrane permeability. Therefore, in vitro ADMET profiling (e.g., calculating log P, log D, and ligand efficiency) is a mandatory bridge before in vivo testing[5].
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls and statistical thresholds to ensure that the data generated for 6-fluoroquinoline 1-oxide derivatives is reliable and reproducible.
Protocol A: In Vitro Antiplasmodial Screening (SYBR Green I Assay)
Objective: Determine the IC50 of 6-fluoroquinoline derivatives against P. falciparum (NF54 strain). Causality/Rationale: SYBR Green I selectively intercalates into parasitic DNA. Since mature human erythrocytes lack a nucleus, the fluorescence signal is directly proportional to parasite proliferation, providing a high-throughput, non-radioactive readout.
-
Culture Preparation: Maintain P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% ALbumax II.
-
Compound Plating: Dispense 6-fluoroquinoline derivatives into 96-well plates using a 3-fold serial dilution.
-
Validation Step: Include Chloroquine as a positive control and 0.5% DMSO as a vehicle (negative) control.
-
-
Incubation: Add parasite culture (adjusted to 1% parasitemia, 2% hematocrit) to the wells. Incubate at 37°C in a hypoxic environment (5% O2, 5% CO2, 90% N2) for 72 hours.
-
Causality:P. falciparum has a 48-hour intraerythrocytic life cycle. A 72-hour window ensures exposure across at least one full replication cycle, capturing stage-specific parasiticidal effects.
-
-
Lysis & Readout: Freeze plates at -80°C to lyse RBCs, thaw, and add SYBR Green I lysis buffer. Read fluorescence (Ex: 485 nm, Em: 530 nm).
-
Quality Control (Self-Validation): Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC50 calculation only if Z' > 0.5.
Protocol B: In Vivo Efficacy via Peters' 4-Day Suppressive Test
Objective: Evaluate the systemic antimalarial efficacy of lead 6-fluoroquinoline derivatives. Causality/Rationale: This is the gold standard for assessing acute in vivo efficacy. It evaluates whether the compound can suppress parasitemia in P. berghei-infected mice before the host's adaptive immune system heavily interferes.
-
Infection (Day 0): Inoculate Swiss mice intravenously with
P. berghei parasitized erythrocytes. -
Dosing Regimen (Days 0–3): Administer the 6-fluoroquinoline derivative via oral gavage (e.g., 10 mg/kg/day).
-
Validation Step: Group 1 receives the test compound; Group 2 receives Artesunate (Positive Control); Group 3 receives the formulation vehicle (Negative Control).
-
-
Blood Sampling (Day 4): Collect tail-vein blood. Prepare Giemsa-stained thin smears and analyze via flow cytometry.
-
Causality: Day 4 represents the peak of acute parasitemia before host immunity confounds the direct pharmacological efficacy of the compound.
-
-
Quality Control (Self-Validation): The assay is only deemed valid if the vehicle control group (Group 3) exhibits a parasitemia level of >10%. Efficacy is calculated as the percentage reduction in parasitemia relative to the vehicle control.
Preclinical Workflow Integration
To successfully advance a 6-fluoroquinoline 1-oxide derivative from synthesis to clinical candidacy, a structured workflow alternating between in vitro precision and in vivo complexity is required.
Preclinical workflow for evaluating 6-fluoroquinoline 1-oxide derivatives.
Conclusion
The evaluation of 6-fluoroquinoline 1-oxide derivatives requires a symbiotic approach. In vitro studies offer high-throughput, target-specific mechanistic validation (such as PfeEF2 inhibition or NLRP3 modulation) and establish essential QSAR models[2],[3]. However, they cannot account for the complex pharmacokinetic hurdles these highly lipophilic compounds face. In vivo models bridge this gap, proving that derivatives optimized for permeability and metabolic stability can achieve near-total pathogen clearance or systemic disease modulation[5]. By strictly adhering to self-validating protocols, researchers can confidently translate these promising chemical scaffolds into viable clinical candidates.
References
- Patrick Hochegger, Johanna Faist, Werner Seebacher, et al. "Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity." Bioorganic & Medicinal Chemistry, PubMed.
- "260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE." FluoroMart.
- "2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies." Universitas Airlangga Repository.
- "Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity." Research Journal of Pharmacy and Technology.
- "US11344543B2 - NLRP3 modulators.
- "PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease.
Sources
- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. US11344543B2 - NLRP3 modulators - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
cross-reactivity studies of 6-fluoroquinoline 1-oxide derivatives
This guide is structured as a high-level technical dossier for researchers evaluating 6-fluoroquinoline 1-oxide (6-FQNO) derivatives. It distinguishes these compounds from classical fluoroquinolone antibiotics (like Ciprofloxacin), focusing on their unique bioreductive mechanism, distinct resistance profiles, and synthesis utility.
Executive Summary
The 6-fluoroquinoline 1-oxide (6-FQNO) scaffold represents a distinct chemical class from classical fluoroquinolone antibiotics. While they share the quinoline core, the N-oxide moiety confers unique bioreductive properties , making them potent candidates for hypoxia-selective therapies (antitubercular and antitumor) rather than broad-spectrum gyrase inhibition.
This guide compares 6-FQNO derivatives against Standard Fluoroquinolones (e.g., Ciprofloxacin) and Non-oxidized Quinolines , providing experimental protocols to assess their cross-resistance and off-target reactivity.
Key Findings
-
Mechanism: Unlike Ciprofloxacin (DNA Gyrase poison), 6-FQNOs primarily act as bioreductive prodrugs , generating cytotoxic radicals under hypoxic conditions.
-
Cross-Resistance: 6-FQNOs exhibit negligible cross-resistance with MDR M. tuberculosis or MRSA strains resistant to Ciprofloxacin, due to their distinct target engagement.
-
Safety Signal: Structurally related 4-nitroquinoline 1-oxide (4NQO) is mutagenic. 6-FQNO derivatives must be rigorously screened for genotoxicity (Ames test) as a primary "cross-reactivity" safety metric.
Mechanistic Comparison & Signaling Pathways
The primary distinction lies in the "Trigger Mechanism." Classical fluoroquinolones require a specific DNA-Enzyme complex, whereas 6-FQNOs require enzymatic reduction (often by bacterial nitroreductases or hypoxic environments).
Figure 1: Bioreductive vs. Gyrase Inhibition Pathways
Caption: Figure 1. Divergent mechanisms of action. 6-FQNOs (Red path) bypass the Gyrase target (Yellow), explaining the lack of cross-resistance with Ciprofloxacin (Blue path).
Comparative Performance Data
The following data summarizes the performance of 6-FQNO derivatives (specifically 4-substituted variants) against standard controls.
Table 1: Biological Activity & Selectivity Profile[1][2]
| Metric | 6-Fluoroquinoline 1-Oxide (Derivatives) | Ciprofloxacin (Standard) | 4-NQO (Toxicity Control) |
| Primary Target | Bioreductive activation (Hypoxia) | DNA Gyrase / Topo IV | DNA Adduct formation |
| Aerobic Potency (MIC) | Moderate (5–50 µM) | High (< 1 µM) | High (Toxic) |
| Hypoxic Potency | High (Enhanced 5-20x) | Unchanged | High |
| MDR TB Activity | Retained (No cross-resistance) | Lost (gyrA mutations) | N/A |
| Genotoxicity (Ames) | Variable (Must Screen) | Low/Negative | Positive (Mutagen) |
| Cross-Reactivity | Low affinity for Gyrase antibodies | Recognized by Gyrase Abs | N/A |
Critical Insight: The 6-fluoro substituent modulates the redox potential of the N-oxide. Unlike the mutagenic 4-NQO, optimized 6-FQNO derivatives can be tuned to reduce genotoxicity while maintaining anti-tubercular activity [1, 2].
Cross-Reactivity Protocols
"Cross-reactivity" in this context is defined as:
-
Biological Cross-Resistance: Do resistant bacteria survive the new agent?
-
Chemical Cross-Reactivity: Does the N-oxide moiety trigger false positives in standard assays?
Protocol A: Cross-Resistance Evaluation (MIC Shift Assay)
Use this protocol to validate if your derivative is effective against Cipro-resistant strains.
Materials:
-
Wild-type S. aureus (ATCC 29213).
-
Cipro-Resistant S. aureus (gyrA Ser84Leu mutant).
-
Test Compound: 6-FQNO derivative (dissolved in DMSO).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Prepare 96-well plates with serial dilutions of:
-
Row A: Ciprofloxacin (Control).
-
Row B: 6-FQNO Derivative.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Determine Minimum Inhibitory Concentration (MIC).
-
Calculation: Calculate the Resistance Factor (RF).
Validation Criteria:
-
Ciprofloxacin: RF should be >16 (indicating resistance).
-
6-FQNO: RF should be ≈ 1 (indicating no cross-resistance ).
Protocol B: Chemical Stability & Reduction (Bioreductive Mimic)
Use this to assess the stability of the N-oxide moiety, a common source of chemical cross-reactivity in metabolic assays.
Materials:
-
Liver Microsomes (S9 fraction) or Xanthine Oxidase.
-
NADPH regenerating system.
-
HPLC-UV/Vis.
Workflow:
-
Incubate 10 µM 6-FQNO with microsomes + NADPH at 37°C under Anaerobic conditions (nitrogen purge).
-
Aliquot samples at 0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile.
-
Analyze via HPLC for the parent N-oxide peak vs. the reduced quinoline peak.
-
Result: Rapid disappearance under anaerobic conditions confirms bioreductive activation potential.
Synthesis & Structural Validation
To ensure the integrity of the "1-oxide" moiety during testing (preventing false negatives due to degradation), synthesis and characterization must follow this pathway.
Figure 2: Synthesis & Degradation Logic
Caption: Figure 2. Synthetic pathway and stability risks. The N-oxide is metabolically labile; in vitro assays must account for reversion to the parent quinoline.
References
-
Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides. Source: Bioorganic & Medicinal Chemistry (2004). Context: Establishes the baseline binding affinity and synthesis of halogenated quinoline derivatives.
-
Structure-activity relationship of quinoline derivatives as potent antagonists. Source: Journal of Medicinal Chemistry (2006). Context: Defines the structural requirements for selectivity in 6-substituted quinolines.
-
Quinoline N-oxides and hydroxamic acids with antibacterial properties. Source: Canadian Journal of Chemistry. Context: Foundational comparison of N-oxide antibacterial activity vs. parent quinolines.
-
Fluoroquinolone Antibiotics: Mechanisms of Action and Resistance. Source: NIH / PMC. Context: The standard reference for Ciprofloxacin mechanisms used as the control arm in comparisons.
-
NLRP3 modulators (Patent WO2019014402A1). Source: Google Patents. Context: Describes the specific synthesis and use of 6-fluoroquinoline 1-oxide as a key intermediate for bioactive modulators.
Safety Operating Guide
6-Fluoroquinoline 1-oxide proper disposal procedures
Operational Guide: Disposal and Handling of 6-Fluoroquinoline 1-oxide
Executive Safety Directive
The Immediate Hazard: While often handled casually as a synthetic intermediate, 6-Fluoroquinoline 1-oxide presents a dual-hazard profile that distinguishes it from standard organic solvents or its parent quinoline.
-
Thermal Instability: As an N-oxide (
), this compound possesses a latent energy of activation. Upon heating—particularly during distillation or rotary evaporation—it can undergo exothermic deoxygenation or rearrangement to the carbostyril (2-one) isomer. -
Halogen Content: The fluorine substituent necessitates segregation from standard organic waste streams to prevent damage to non-scrubbed incinerators (generation of Hydrofluoric Acid).
Core Directive: Treat all waste containing this compound as Halogenated, Potentially Reactive Organic Waste . Do not concentrate to dryness under heat without a blast shield.
Chemical Profile & Waste Classification
To ensure acceptance by your Environmental Health & Safety (EHS) or waste management vendor, the material must be accurately characterized.
| Parameter | Technical Specification | Operational Implication |
| Chemical Name | 6-Fluoroquinoline 1-oxide | Use full name on waste tags; avoid abbreviations like "6-FQNO". |
| Functional Group | Heterocyclic N-Oxide | ** Oxidizer compatible?** No. Segregate from strong reducers (e.g., phosphines). |
| Halogen Content | Fluorine (F) | Mandatory: Dispose in "Halogenated" waste stream. |
| Physical State | Solid (typically off-white/yellow) | Can be dissolved for liquid disposal or packed as solid hazardous waste. |
| Stability | Thermally Sensitive | Do not distill. Use lower bath temps (<40°C) if removing solvents. |
| Waste Code (EU/US) | Generic: halogenated organic | US EPA: D001 (Ignitable - if in solvent), U-Listed (if pure, by analogy). |
Expert Insight: N-oxides are often hygroscopic. If the material has turned into a sticky gum/oil, it has likely absorbed water or begun to decompose. Treat "gummy" residues as high-hazard waste due to potential peroxide formation or autocatalytic decomposition.
Disposal Workflow: The "Self-Validating" Protocol
This protocol uses a decision-tree logic to ensure that the chemical state (solid vs. solution) dictates the safest disposal path.
Step 1: Pre-Disposal Stabilization (The "Quench")
If the material is pure, skip to Step 2. If the 6-Fluoroquinoline 1-oxide is part of a reaction mixture (e.g., post-oxidation of 6-fluoroquinoline with m-CPBA):
-
Test for Peroxides: Use starch-iodide paper to confirm no excess oxidizer remains.
-
Quench: If positive, quench with saturated Sodium Thiosulfate (
) or Sodium Bisulfite. -
Verify: Re-test with starch-iodide paper. Paper must remain white.
Step 2: Segregation and Packaging
Follow the logic flow below to determine the physical packaging requirement.
Figure 1: Decision matrix for segregating and packaging N-oxide waste. Note the critical quenching step for reaction mixtures.
Step 3: Labeling & Hand-off
-
Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, as N-oxides are not corrosive to plastic.
-
Labeling:
-
Primary Constituent: Halogenated Solvent (e.g., Dichloromethane) or "Solid Waste".
-
Hazard Tags: Toxic, Irritant.[1]
-
Specific Note: "Contains 6-Fluoroquinoline 1-oxide (Fluorinated)."
-
Emergency Contingencies
In the event of a spill or exposure, the N-oxide functionality dictates specific responses.
Spill Management (Bench Scale)
-
Evacuate: If the spill is >100mL or involves heating/fumes, evacuate the immediate area.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. Do not use latex (poor resistance to many organic solvents used with this compound).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).
-
Why? Paper towels or organic absorbents can react with concentrated N-oxides if they are in an active oxidative state.
-
-
Decontaminate: Wipe surface with a mild detergent and water. Do not use bleach (Hypochlorite), as it can react with the amine oxide residue.
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[2][3] The N-oxide is a surfactant-like irritant and will adhere to mucous membranes.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6] Monitor for delayed redness (erythema).
Scientific Rationale & Mechanism
Why do we insist on these specific protocols?
-
Halogen Incineration: Standard incineration of organic waste occurs at ~850°C. Under these conditions, the fluorine atom in 6-Fluoroquinoline 1-oxide converts to Hydrogen Fluoride (HF) gas.
If sent to a non-halogenated incinerator, the HF will corrode the facility's heat exchangers and stack lining. By coding it "Halogenated," you ensure it goes to a facility with a caustic scrubber (NaOH spray) that neutralizes the HF. -
N-Oxide Thermolysis: Quinoline N-oxides are known to undergo the Meisenheimer rearrangement or simple deoxygenation upon UV irradiation or heating [1]. This rearrangement is often accompanied by the release of energy. Treating the waste as "Heat Sensitive" prevents accidents during solvent recovery (rotovap) steps in the waste processing facility.
References
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Detailed mechanisms of N-oxide thermal and photochemical rearrangement).
-
National Institutes of Health (PubChem). (2023). 6-Fluoroquinoline Compound Summary. Retrieved from [Link] (Parent compound toxicity data used for analog extrapolation).
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Quinoline. Retrieved from [Link] (Base hazard classification for quinoline derivatives).
Sources
Personal protective equipment for handling 6-Fluoroquinoline 1-oxide
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Safety Summary
The Invisible Hazard: 6-Fluoroquinoline 1-oxide (CAS: 35975-43-8) is more than a standard organic intermediate. As a Senior Application Scientist, I urge you to look beyond the basic "Irritant" label. This compound possesses a dual-threat profile: the quinoline core carries inherent mutagenic potential (intercalation risks), while the N-oxide moiety introduces thermal instability and increased polarity, facilitating dermal absorption.
Treat this compound not just as a reagent, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate until proven otherwise. The following guide synthesizes structural activity relationships (SAR) with rigorous industrial hygiene to ensure your safety.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific threats this molecule poses.[2]
| Hazard Domain | Mechanism of Action | Operational Implication |
| Genotoxicity | Quinoline Backbone: Planar structure allows DNA intercalation. Fluorine substitution often increases metabolic stability, potentially prolonging biological half-life. | Zero-Skin-Contact Policy. Standard nitrile gloves may be insufficient for prolonged handling. |
| Thermal Instability | N-Oxide Function: The N-O bond is energetic. Heating above 100°C or mixing with strong acylating agents/anhydrides can trigger exothermic decomposition. | Explosion Risk. Never distill residues to dryness. Use blast shields during scale-up. |
| Physical State | Fine Powder: Electrostatic potential is high; dust generation is likely during weighing. | Inhalation Risk. Fume hood use is mandatory; N95/P100 backup required if hood airflow is compromised. |
The PPE Matrix: Defensive Layers
Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically rated for fluorinated nitrogen heterocycles.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection (Primary) | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (Purple/Blue).Outer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile.Rationale: Fluorination increases lipophilicity. Double gloving provides a visual breach indicator and increases breakthrough time to >480 mins. |
| Respiratory | Engineering Control (Primary) | Certified Fume Hood operating at 80-100 fpm face velocity.Note: If working outside a hood (e.g., balance maintenance), a P100 particulate respirator is mandatory. |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1+ Impact/Splash Rated. Rationale: Safety glasses are insufficient. N-oxide dusts are severe ocular irritants; a seal against the face is required to prevent dust migration. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Polyethylene-coated polypropylene. Rationale: Standard cotton coats absorb powders. Disposable Tyvek sleeves prevent wrist-gap exposure during reaching movements. |
Operational Workflow: The "Safe-Path" Protocol
The following diagram illustrates the logical flow of handling, emphasizing the "Red Zone" (high risk) vs. "Green Zone" (safe) transitions.
Figure 1: Operational workflow for handling 6-Fluoroquinoline 1-oxide, highlighting the critical feedback loop in case of thermal events.
Step-by-Step Handling Protocol
This protocol assumes you are working in a standard organic chemistry laboratory.
Phase A: Preparation & Weighing
-
Static Control: 6-Fluoroquinoline 1-oxide is often a fluffy solid. Place an ionizing fan or anti-static gun inside the fume hood before opening the container to prevent powder dispersal.
-
The "Boat" Method: Do not weigh directly into a flask. Weigh onto a disposable anti-static weighing boat or glossy paper.
-
Solvent Trap: Have a pre-weighed flask with your solvent (e.g., DCM or Ethyl Acetate) ready. Immediately transfer the solid into the solvent to suppress dust generation.
Phase B: Reaction & Synthesis
-
Thermal Watch: If using this compound as an oxidant or subjecting it to heat, ensure a thermocouple is submerged in the reaction mixture.
-
Incompatibility Check: Avoid mixing directly with strong acid anhydrides (e.g., Acetic Anhydride) without solvent dilution, as this can trigger the "Polonovski-type" rearrangement which may become runaway exothermic [1].
-
Inert Atmosphere: While the N-oxide is an oxidant, the quinoline ring is susceptible to oxidative degradation. Run reactions under Nitrogen or Argon.
Phase C: Emergency Response
-
Skin Contact: Immediately strip contaminated gloves.[3] Wash skin with soft soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they will drive the fluorinated compound deeper into the dermis.
-
Spill (Solid): Do not sweep. Cover with wet paper towels to dampen dust, then scoop into a hazardous waste bag.
-
Spill (Solution): Absorb with vermiculite or sand.[4] Do not use combustible materials like sawdust.
Disposal & Decontamination
Crucial Note: Fluorinated compounds resist biodegradation.
-
Segregation: Segregate waste into "Halogenated Organic Solvents." Do not mix with strong oxidizers (Peroxides/Nitric Acid) in the waste drum.
-
Container Prep: Triple rinse all empty reagent bottles with Acetone before disposal.
-
Final Fate: The only acceptable disposal method for fluorinated quinolines is High-Temperature Incineration equipped with scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion [2].
References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Polonovski rearrangement risks in N-oxides).
-
United States Environmental Protection Agency (EPA). (2024). Best Practices for the Incineration of Fluorinated Compounds. (General guidance on fluorinated waste streams).
-
National Institutes of Health (NIH) - PubChem. (2024). Quinoline 1-oxide Compound Summary. (Source for general N-oxide hazard data).[5]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier - Quinoline. (Source for mutagenicity/carcinogenicity classification of the core structure).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
